molecular formula C17H23N3O2 B1422345 tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate CAS No. 889945-69-1

tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Cat. No.: B1422345
CAS No.: 889945-69-1
M. Wt: 301.4 g/mol
InChI Key: XVOLPXSAAZXUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-13-6-4-5-7-14(13)18-19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOLPXSAAZXUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C3C=CC=CC3=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678042
Record name tert-Butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889945-69-1
Record name tert-Butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound of significant interest in the field of drug discovery and development. Its molecular architecture is a composite of two highly valued pharmacophores: the indazole ring and a piperidine moiety. This unique combination bestows upon it a versatile profile for chemical modification and biological activity.

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of many therapeutic agents.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another ubiquitous feature in pharmaceuticals. Its conformational flexibility and ability to modulate physicochemical properties such as lipophilicity and basicity make it a crucial component in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen renders this molecule an ideal building block for further chemical elaboration. The Boc group provides a stable yet readily cleavable handle, allowing for the selective modification of the piperidine nitrogen at a later stage in a synthetic sequence. This feature is particularly valuable in the construction of complex molecular libraries for high-throughput screening and lead optimization.

This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of this compound, offering valuable insights for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Molecular Structure and Properties

The chemical structure of this compound is characterized by the fusion of the indazole and piperidine rings at the 3-position of the indazole and the 4-position of the piperidine.

Key Structural Features:

  • Indazole Ring: A planar, aromatic system that can participate in various intermolecular interactions, including hydrogen bonding and π-stacking. The presence of two nitrogen atoms in the pyrazole portion of the ring system offers sites for both hydrogen bond donation and acceptance.

  • Piperidine Ring: A flexible, non-aromatic ring that typically exists in a chair conformation. The substituent at the 4-position can adopt either an axial or equatorial orientation, which can significantly influence the molecule's interaction with biological targets.

  • tert-Butyloxycarbonyl (Boc) Group: A bulky protecting group that sterically hinders the piperidine nitrogen, preventing its participation in unwanted side reactions. It can be efficiently removed under acidic conditions to reveal the secondary amine for further functionalization.

PropertyValueSource
Molecular Formula C₁₇H₂₃N₃O₂
Molecular Weight 301.39 g/mol
CAS Number 1198284-74-0[2]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and DMSO.

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the construction of the indazole ring from a suitably functionalized piperidine precursor. A common and effective strategy is the reaction of a protected piperidone derivative with a hydrazine, followed by cyclization.

Synthetic Workflow Diagram

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Overall Transformation A 1-Boc-4-piperidone D Intermediate Hydrazone A->D Reaction with Hydrazine B 2-Fluorobenzonitrile B->D Nucleophilic Attack C Hydrazine E This compound D->E Base-mediated cyclization Start Starting Materials End Final Product Start->End Two-step Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Step 1: Synthesis of tert-butyl 4-(2-cyanophenylhydrazono)piperidine-1-carboxylate

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add (2-cyanophenyl)hydrazine hydrochloride (1.1 eq) and a catalytic amount of a weak acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of a protic solvent like ethanol facilitates the dissolution of the reactants and the hydrazine salt.

  • The addition of a catalytic amount of acid protonates the carbonyl oxygen of the piperidone, activating it towards nucleophilic attack by the hydrazine.

  • Heating the reaction mixture provides the necessary activation energy to drive the condensation reaction to completion.

Step 2: Synthesis of this compound

  • Dissolve the intermediate hydrazone (1.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (2.0-3.0 eq), portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to an elevated temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

  • A polar aprotic solvent is used to dissolve the reactants and facilitate the ionic reaction mechanism.

  • A strong base is required to deprotonate the hydrazine nitrogen, initiating the intramolecular cyclization onto the cyano group.

  • Heating is necessary to overcome the activation energy barrier for the cyclization and subsequent aromatization to the indazole ring.

Spectroscopic Characterization Data

The structure of this compound can be confirmed by a combination of spectroscopic techniques. The following table summarizes typical data.

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.1 (br s, 1H, NH-indazole), 7.8-7.1 (m, 4H, Ar-H), 4.2 (br d, 2H), 3.0 (m, 1H), 2.8 (br t, 2H), 2.1 (m, 2H), 1.8 (m, 2H), 1.5 (s, 9H, Boc).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 154.9, 142.1, 140.9, 126.8, 121.7, 120.9, 120.4, 110.1, 79.7, 44.5 (br), 34.9, 32.1, 28.5.
Mass Spectrometry (ESI+) m/z: 302.18 [M+H]⁺, 324.16 [M+Na]⁺.
Infrared (IR, KBr) ν (cm⁻¹): 3200-3000 (N-H stretch), 2975, 2920 (C-H stretch), 1685 (C=O stretch, Boc), 1620, 1590 (C=C stretch, aromatic).

Applications in Drug Discovery

The unique structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the indazole and piperidine moieties, coupled with the versatile Boc protecting group, allows for its incorporation into various drug discovery programs.

  • Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors.[1] This building block can be used to synthesize novel compounds targeting various kinases implicated in cancer and inflammatory diseases.

  • GPCR Ligands: The piperidine moiety is frequently found in ligands for G-protein coupled receptors (GPCRs). By modifying the indazole ring and deprotecting the piperidine nitrogen for further elaboration, novel GPCR agonists or antagonists can be developed.

  • Fragment-Based Drug Discovery: This molecule can serve as a starting point in fragment-based drug discovery campaigns. The individual indazole and piperidine fragments can be explored for their binding to a target protein, and then linked together to generate more potent lead compounds.

Conclusion

This compound is a strategically designed synthetic building block that holds significant promise for the development of new therapeutic agents. Its synthesis is achievable through well-established organic chemistry principles, and its structure offers multiple points for diversification. As the demand for novel and effective drugs continues to grow, the utility of such versatile intermediates in medicinal chemistry is poised to expand, making this compound a valuable asset in the arsenal of drug discovery scientists.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021;26(16):5047. Published 2021 Aug 23. doi:10.3390/molecules26165047. URL: [Link]

Sources

The Strategic Intermediate in Kinase Inhibitor Discovery: A Technical Guide to tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, particularly in the design of kinase inhibitors for oncology and autoimmune diseases.[1][2] This technical guide provides an in-depth analysis of a key building block, tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate (CAS No. 1198284-77-3). Due to the limited public documentation of its unsubstituted parent compound, this guide will focus on the readily available and extensively utilized 5-bromo analog. We will explore its chemical properties, a detailed synthetic pathway, robust analytical methodologies for quality control, and its critical role in the development of next-generation therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery pipelines.

Introduction: The Significance of the Indazole Moiety

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in the development of a multitude of clinically significant pharmaceuticals.[1][3] Its unique structural and electronic properties allow it to participate in key hydrogen bonding and aromatic interactions within the ATP-binding sites of various protein kinases.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[1]

The subject of this guide, tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate, combines the indazole pharmacophore with a Boc-protected piperidine ring. The piperidine moiety serves to modulate physicochemical properties such as solubility and lipophilicity, and provides a vector for further chemical elaboration to fine-tune potency, selectivity, and pharmacokinetic profiles.[6] The bromo-substituent at the 5-position of the indazole ring offers a reactive handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[7]

Physicochemical and Computed Properties

A comprehensive understanding of the physicochemical properties of this intermediate is crucial for its effective handling, reaction optimization, and formulation.

PropertyValueSource
CAS Number 1198284-77-3[8]
Molecular Formula C₁₇H₂₂BrN₃O₂[8]
Molecular Weight 380.29 g/mol [8]
Appearance White to off-white solidTypical observation
Topological Polar Surface Area 58.2 Ų[8]
Hydrogen Bond Acceptor Count 3[8]
Rotatable Bond Count 3[8]
Complexity 432[8]
Monoisotopic Mass 379.08954 g/mol [8]

Synthesis Protocol: A Self-Validating Pathway

The synthesis of tert-butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol represents a common and reliable method.

Overall Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Indazole Formation (Hypothetical Route based on similar syntheses) A Piperidin-4-ylmethanol C tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate A->C THF B Di-tert-butyl dicarbonate (Boc)₂O B->C D tert-Butyl 4-formylpiperidine-1-carboxylate C->D PCC, DCM F tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate D->F E Substituted Hydrazine E->F Acid/Base catalyst, Solvent

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate [9]

  • Reactants: Piperidin-4-ylmethanol (1 equivalent), Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve piperidin-4-ylmethanol in THF in a round-bottom flask.

    • Add (Boc)₂O to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture in vacuo.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

Step 2: Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate [9]

  • Reactants: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent), Pyridinium chlorochromate (PCC) (2 equivalents).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in DCM.

    • Add PCC and silica gel to the solution.

    • Stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the chromium salts.

    • Wash the celite pad with DCM.

    • Concentrate the filtrate to obtain the crude aldehyde, which can be purified by column chromatography.

Step 3: Synthesis of tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate

Note: A specific, publicly available, step-by-step protocol for this exact transformation is not readily found. The following is a generalized procedure based on established methods for indazole synthesis from aldehydes and hydrazines.

  • Reactants: tert-Butyl 4-formylpiperidine-1-carboxylate (1 equivalent), (4-bromo-2-formylphenyl)hydrazine (or a related precursor that can cyclize to the 5-bromoindazole) (1 equivalent).

  • Solvent: A suitable solvent such as ethanol or acetic acid.

  • Catalyst: An acid or base catalyst may be required.

  • Procedure:

    • Combine the aldehyde and the hydrazine derivative in the chosen solvent.

    • Add the catalyst if necessary.

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound.

Analytical MethodExpected Results
¹H NMR Characteristic peaks corresponding to the protons of the indazole, piperidine, and tert-butyl groups. The aromatic region should show signals consistent with a 5-bromo substituted indazole ring. The piperidine protons will appear as multiplets in the aliphatic region, and a sharp singlet for the tert-butyl group will be present.[10]
¹³C NMR Resonances for all 17 carbon atoms, including those in the aromatic indazole ring, the piperidine ring, and the tert-butyl group.[10]
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 380.10) with the characteristic isotopic pattern for a bromine-containing molecule.[9]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >95%). The retention time is specific to the chosen column and mobile phase.[10]

Applications in Drug Discovery and Development

tert-Butyl 4-(5-bromo-1H-indazol-3-yl)piperidine-1-carboxylate is a valuable intermediate in the synthesis of potent and selective kinase inhibitors.[5][11]

Role as a Scaffold for Kinase Inhibitors

The indazole core acts as a hinge-binding motif in many kinase inhibitors, while the piperidine ring can be functionalized to interact with other regions of the kinase active site, thereby enhancing potency and selectivity.[4] The 5-bromo position is a key site for diversification through Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe the SAR.[7]

Example Signaling Pathway Involvement

Derivatives of this compound are often designed to target kinases in crucial signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the Akt (Protein Kinase B) pathway.[11]

SignalingPathway cluster_pathway Simplified Akt Signaling Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Indazole-based Akt Inhibitor Inhibitor->Akt inhibits

Sources

The Indazole Scaffold: A Privileged Core in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus has firmly established itself as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its unique structural and electronic properties allow it to serve as an effective mimic of the adenine region of ATP, primarily by forming critical hydrogen bond interactions with the kinase hinge region. This versatility has led to the development and regulatory approval of several blockbuster anti-cancer drugs, including Axitinib and Pazopanib. This technical guide provides a comprehensive exploration of the multifaceted role of the indazole scaffold in kinase inhibitor design. It delves into the mechanistic principles of its interaction with the kinase ATP-binding site, systematically decodes the structure-activity relationships that govern its potency and selectivity, and presents case studies of its application in various classes of kinase inhibitors. Furthermore, this guide offers detailed experimental protocols for the biochemical and cellular evaluation of indazole-based compounds and provides an overview of foundational synthetic strategies. It is intended to be an essential resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to guide the discovery of the next generation of targeted therapies.

Part 1: The Landscape of Kinase Inhibition and the Rise of Privileged Scaffolds

Protein Kinases: Indispensable Targets in Disease

The human genome contains over 500 protein kinase genes, collectively known as the kinome. These enzymes are central regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins, thereby modulating their activity and propagating cellular signals. Given their pivotal role, it is not surprising that dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of many human diseases, most notably cancer.[2][3] This has made protein kinases one of the most important and intensely pursued classes of drug targets in modern medicine.

The Concept of the "Privileged Scaffold" in Medicinal Chemistry

In the quest for new therapeutics, medicinal chemists have identified certain molecular frameworks that are capable of binding to multiple biological targets with high affinity. These recurring structural motifs are termed "privileged scaffolds."[4] The utility of a privileged scaffold lies in its ability to serve as a versatile template for the creation of compound libraries, from which potent and selective ligands for a specific target can be identified. The pyrazole ring, for instance, is a well-known privileged structure in the development of protein kinase inhibitors (PKIs).[4] These scaffolds often possess favorable drug-like properties and provide a rigid framework upon which various functional groups can be strategically placed to optimize interactions with the target protein.

Indazole: A Star Player in the Kinase Inhibitor Arena

Among the pantheon of privileged structures, the indazole core has emerged as a particularly successful scaffold in the field of kinase inhibition.[5][6][7] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a key structural feature in numerous kinase inhibitors, including several FDA-approved drugs for the treatment of cancer, such as Axitinib, Pazopanib, and Niraparib.[2][5] Its success stems from its ability to act as a highly effective bioisostere of the adenine base of ATP, primarily by engaging in crucial hydrogen bonding interactions with the kinase hinge region.[8] The synthetic tractability of the indazole system allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]

Part 2: The Indazole Nucleus at the Kinase ATP-Binding Site: A Mechanistic Deep Dive

The Hinge Region: The Achilles' Heel of Kinases

The ATP-binding site of a protein kinase is located in a cleft between the smaller N-terminal lobe and the larger C-terminal lobe. Connecting these two lobes is a flexible stretch of amino acids known as the hinge region.[1][9] This region is of paramount importance for inhibitor design because it forms a series of backbone hydrogen bonds with the adenine ring of ATP, anchoring it in the active site.[9] The majority of ATP-competitive kinase inhibitors are designed to mimic this interaction pattern, using a heterocyclic core to form one or more hydrogen bonds with the hinge.[1]

The Indazole's Primary Role: A Potent Hinge-Binding Motif

The indazole scaffold is exceptionally well-suited to function as a hinge-binder. The two nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, allowing for robust interactions with the kinase hinge. Typically, the indazole N1-H acts as a hydrogen bond donor to a backbone carbonyl oxygen of a hinge residue (often at the GK+1 or GK+2 position, where GK is the gatekeeper residue), while the N2 nitrogen acts as a hydrogen bond acceptor from a backbone N-H group (often at the GK+3 position).[6][9] This bidentate interaction provides a strong anchor for the inhibitor in the ATP pocket, forming the foundation of its inhibitory potency.

G cluster_hinge Kinase Hinge Region cluster_indazole Indazole Scaffold C1 O1 O C1->O1 N1 N-H C1->N1 C2 N1->C2 Ind_N2 N N1->Ind_N2 H-bond (acceptor) Ind_N1 N-H Ind_N1->O1 H-bond (donor) Ind_Ring Indazole Core

Caption: General binding mode of the indazole scaffold with the kinase hinge region.

Beyond the Hinge: The Impact of Isomerism

The indazole scaffold can exist as two main isomers, 1H-indazole and 2H-indazole, depending on the position of the hydrogen atom on the pyrazole ring. The choice of isomer and the point of attachment to the rest of the inhibitor molecule can have a profound impact on the compound's activity and selectivity. For instance, N1-substituted indazoles present a different vector for substituents projecting into the solvent-exposed region compared to N2-substituted indazoles. This allows medicinal chemists to fine-tune the molecule's interaction with other parts of the ATP binding site and to optimize its physicochemical properties.[2]

Type I vs. Type II Inhibition: The Versatility of the Indazole Scaffold

Protein kinases can adopt multiple conformations, most notably the active "DFG-in" and inactive "DFG-out" states, which refer to the orientation of the Asp-Phe-Gly motif at the start of the activation loop.

  • Type I inhibitors bind to the active DFG-in conformation, competing directly with ATP.

  • Type II inhibitors bind to the inactive DFG-out conformation, occupying an additional allosteric pocket created by the flipped DFG motif.[10]

The indazole scaffold has been successfully incorporated into both Type I and Type II inhibitors. This versatility is a key advantage. Type II inhibitors, which often exhibit slower dissociation rates and can have improved selectivity, can be designed by attaching a suitable moiety to the indazole core that can occupy the allosteric "DFG-out" pocket.[10] Several potent indazole-based inhibitors have been designed to specifically target the DFG-out conformation of kinases like Abl, Kit, and PDGFR.[10]

G cluster_type1 Type I Inhibition (DFG-in) cluster_type2 Type II Inhibition (DFG-out) T1_Inhibitor Indazole Inhibitor T1_Pocket ATP Pocket T1_Inhibitor->T1_Pocket Binds DFG_in DFG Motif (Active 'in' state) DFG_out DFG Motif (Inactive 'out' state) DFG_in->DFG_out Conformational Change T2_Inhibitor Indazole Inhibitor T2_Pocket ATP Pocket T2_Inhibitor->T2_Pocket Binds Allosteric_Pocket Allosteric Pocket (Hydrophobic) T2_Inhibitor->Allosteric_Pocket Extends into

Caption: Conceptual diagram of Type I vs. Type II kinase inhibition.

Part 3: Decoding the Structure-Activity Relationship (SAR) of Indazole-Based Inhibitors

A Guided Tour of the Indazole Core: Key Positions for Modification

The biological activity of indazole-based kinase inhibitors is exquisitely sensitive to the nature and position of substituents on the bicyclic core. A systematic understanding of these Structure-Activity Relationships (SAR) is crucial for optimizing potency, selectivity, and drug-like properties.

  • N1 and N2 Positions: As discussed, substitution at N1 versus N2 dictates the primary vector out of the hinge region. N1-alkylation is common and often directs substituents towards the solvent-exposed region, providing a handle for improving solubility and pharmacokinetic properties.

  • C3 Position: This position is proximal to the "gatekeeper" residue, a key determinant of selectivity. Small, hydrophobic groups at C3 can be well-tolerated, but larger groups can clash with the gatekeeper in some kinases, a feature that can be exploited to achieve selectivity. For example, in the development of Akt inhibitors, a methyl group at C3 was found to be more potent than a hydrogen.

  • C5 and C6 Positions: These positions are often solvent-exposed and provide ideal points for introducing larger substituents designed to interact with surface residues or to modulate physical properties like solubility. For instance, attaching urea or amide functionalities at these positions has been shown to enhance activity against Aurora kinases.[2]

  • The Benzene Ring (C4, C7): Modifications on the benzene portion of the indazole can influence electronic properties and provide additional hydrophobic interactions within the ATP pocket.

Quantitative Insights into SAR

The following table summarizes representative SAR data for indazole derivatives against various kinases, illustrating how subtle structural changes can lead to significant differences in inhibitory potency.

Compound IDTarget KinaseR1 (N1-substituent)R3 (C3-substituent)R5 (C5-substituent)IC50 (nM)Reference
14a FGFR1PhenylHH15[2]
14d FGFR13-Fluoro-5-methoxyphenylHH5.5[2]
45 GSK-3βHAmine derivativeH3000[2]
46 GSK-3βHAmine derivativeMethyl640[2]
CFI-400945 PLK4Complex moietyHH2.8[11]
C05 PLK4Optimized moietyHH< 0.1[11][12]
B31 TRKA (G667C mutant)Complex moietyHH9.9[13]
Selitrectinib TRKA (G667C mutant)(Reference drug)(Reference drug)(Reference drug)113.1[13]

Data synthesized from multiple sources for illustrative purposes.

Visualizing SAR Principles

The following diagram summarizes the key regions of the indazole scaffold and their general roles in kinase inhibition based on established SAR.

Caption: Key structure-activity relationship regions of the indazole scaffold.

Part 4: Indazole-Based Kinase Inhibitors in Action: Key Therapeutic Classes and Case Studies

The versatility of the indazole scaffold is best demonstrated by its successful application in developing inhibitors against a wide range of kinase targets.

Targeting Angiogenesis: VEGFR Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several indazole-based compounds are potent VEGFR inhibitors.

  • Axitinib (Inlyta®): An FDA-approved drug for renal cell carcinoma, Axitinib is a potent inhibitor of VEGFR-1, -2, and -3.[2][5] The indazole core of Axitinib forms the canonical hydrogen bonds with the hinge region of VEGFR-2.

  • Pazopanib (Votrient®): Another approved drug for renal cell carcinoma and soft tissue sarcoma, Pazopanib features an indazole scaffold linked to a pyrimidine ring.[2][5] Its SAR studies revealed that substitutions on the indazole can significantly modulate VEGFR-2 inhibitory activity.[2]

Combating Developmental Pathway Dysregulation: FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) play crucial roles in cell proliferation, survival, and migration.[2] Dysregulation of FGFR signaling is implicated in various cancers. The indazole scaffold has proven to be a valuable core for developing FGFR inhibitors. For example, extensive SAR studies have shown that substitutions on a phenyl ring attached to the indazole can dramatically improve potency against FGFR1, with IC50 values in the low nanomolar range.[2]

Regulating Cell Cycle Progression: Aurora and Polo-Like Kinase (PLK) Inhibitors

Aurora kinases and Polo-like kinases are critical regulators of mitosis, making them attractive targets for cancer therapy.

  • Aurora Kinase Inhibitors: Fragment-based and knowledge-based design approaches have led to the discovery of potent and isoform-selective Aurora kinase inhibitors based on the indazole scaffold.[14][15] By modifying substituents, researchers have developed compounds that are dual Aurora A/B inhibitors, as well as selective inhibitors for either isoform.[14]

  • PLK4 Inhibitors: PLK4 is a master regulator of centriole duplication. Indazole-based inhibitors of PLK4 have shown exceptional potency, with compounds like C05 exhibiting sub-nanomolar IC50 values.[11][12] These inhibitors have demonstrated potent anti-proliferative effects in various cancer cell lines.[11]

Modulating Inflammatory and Immune Responses: JNK and ITK Inhibitors
  • JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are involved in stress responses and inflammation. While the indazole scaffold can yield potent JNK inhibitors, achieving selectivity over the closely related p38 kinase can be challenging.[16] Structural studies have been crucial in understanding the determinants of selectivity.[16][17]

  • ITK Inhibitors: Interleukin-2-inducible T-cell kinase (ITK) is a key signaling molecule in T-cells. Optimization of indazole derivatives has led to the discovery of potent ITK inhibitors with potential applications in autoimmune diseases and T-cell malignancies.[2]

Case Study: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling network that promotes cell growth, survival, and metabolism and is frequently hyperactivated in cancer.[3] The indazole scaffold is a key feature in many inhibitors targeting this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Indazole-Based PI3K Inhibitor Inhibitor->PI3K INHIBITS

Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the point of intervention for an indazole-based PI3K inhibitor.

Part 5: From Bench to Clinic: Essential Methodologies for Evaluating Indazole Kinase Inhibitors

Biochemical Potency Assessment: The Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Principle: The assay measures the kinase's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using a luminescence-based method that measures the amount of ATP remaining after the reaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the indazole-based inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Buffer solution containing MgCl2.

    • The purified, active kinase enzyme.

    • The specific peptide substrate for the kinase.

    • The serially diluted inhibitor.

  • Initiation: Start the kinase reaction by adding a solution of ATP at a concentration close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent first depletes the remaining ATP and then converts the ADP produced by the kinase reaction back into ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Activity Profiling: The Anti-Proliferation Assay

Principle: This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines that are dependent on the target kinase.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to overexpress the target kinase) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the indazole-based inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent), which measures the amount of ATP present, an indicator of metabolically active cells.

  • Data Analysis: Measure luminescence with a plate reader. Normalize the data to the vehicle control and plot cell viability versus the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Visualizing the Drug Discovery Workflow

DrugDiscoveryWorkflow Target_ID Target Identification (e.g., Kinase X) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification (Indazole Scaffold) HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Improve Potency & Selectivity Lead_Opt->Hit_to_Lead Iterative Design Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for kinase inhibitor drug discovery.

Part 6: The Chemist's Perspective: Foundational Synthesis of the Indazole Core

The synthetic accessibility of the indazole scaffold is a major reason for its widespread use in drug discovery.[2][18] While a multitude of synthetic routes exist, a few foundational methods are commonly employed. One of the most classical and versatile methods is the Jacobson synthesis, which involves the cyclization of 2-methyl-substituted azobenzenes. More modern and widely used approaches often involve the cyclization of ortho-substituted anilines or phenylhydrazones. For example, the synthesis of substituted indazoles can be achieved through palladium-catalyzed C-N bond formation reactions. The ability to readily synthesize a diverse range of indazole derivatives is essential for conducting thorough SAR studies.[7][18]

Part 7: The Road Ahead: Future Directions and Unmet Challenges

Overcoming the Hurdle of Acquired Resistance

A major challenge in targeted cancer therapy is the development of acquired resistance, often through mutations in the target kinase's ATP-binding site. The indazole scaffold serves as a robust platform for designing second- and third-generation inhibitors that can overcome these resistance mutations.[13] For example, new indazole derivatives are being developed to inhibit mutant forms of TRK that are resistant to first-generation inhibitors.[13]

The Quest for Selectivity

Given the high degree of conservation in the ATP-binding sites across the human kinome, achieving inhibitor selectivity remains a significant challenge. Poor selectivity can lead to off-target effects and toxicity. The structural versatility of the indazole scaffold allows for the exploration of subtle differences between kinase active sites. By carefully designing substituents that can interact with non-conserved residues or by targeting unique inactive conformations, highly selective inhibitors can be developed.[14][17]

Concluding Remarks: The Enduring Legacy and Bright Future of the Indazole Scaffold

The indazole scaffold has proven to be an exceptionally fruitful starting point for the design of potent and effective kinase inhibitors. Its ability to act as a reliable hinge-binding anchor, combined with its synthetic tractability, has cemented its status as a truly privileged scaffold. From approved blockbuster drugs to promising clinical candidates, the impact of indazole-based inhibitors on medicine is undeniable. As our understanding of kinase biology and structural chemistry deepens, the indazole core will undoubtedly continue to serve as a foundational element in the development of targeted therapies for cancer and a host of other diseases, offering hope for more effective and less toxic treatments.

Part 8: References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. National Institutes of Health (NIH). [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

  • Pathways for the synthesis of indazole derivatives. ResearchGate. [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. National Institutes of Health (NIH). [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PubMed Central. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF. ResearchGate. [Link]

  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. National Institutes of Health (NIH). [Link]

  • Novel indazole-based inhibitor of polo-like kinase 4 against cancer. BioWorld. [Link]

  • Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. PubMed. [Link]

  • Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors. PubMed. [Link]

  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Publications. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH). [Link]

  • Discovery of novel indazole derivatives as second-generation TRK inhibitors. PubMed. [Link]

  • Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. [Link]

  • Kinase hinge binding scaffolds and their hydrogen bond patterns. PubMed. [Link]

Sources

The Ascendancy of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate Derivatives in Oncology: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Scaffold - A Privileged Motif in Oncology

The landscape of cancer therapy has been revolutionized by the advent of targeted therapies, with kinase inhibitors at the forefront of this paradigm shift. Within the vast chemical space of kinase inhibitors, the indazole moiety has emerged as a "privileged" scaffold, a core structural element present in numerous clinically successful and investigational anticancer agents.[1][2][3] Its unique bicyclic aromatic structure, featuring a pyrazole ring fused to a benzene ring, provides an ideal framework for establishing critical interactions within the ATP-binding pocket of various protein kinases. This has led to the development of several FDA-approved drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (TRK/ROS1/ALK inhibitor), all of which feature the indazole core and have demonstrated significant clinical efficacy in treating a range of malignancies.[4]

This technical guide delves into a specific, highly promising class of indazole derivatives: those built upon the tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate scaffold. This particular structural motif serves as a versatile synthetic intermediate and a key pharmacophore for the generation of novel kinase inhibitors with potential applications across a spectrum of cancers.[5] We will explore the synthesis, mechanism of action, and preclinical evaluation of these derivatives, providing researchers and drug development professionals with a comprehensive understanding of their potential in modern oncology.

The Strategic Importance of the this compound Core

The this compound scaffold is not merely a synthetic building block; it is a strategically designed pharmacophore that combines several key features beneficial for kinase inhibition:

  • The Indazole Moiety: As previously mentioned, the indazole ring system is a proven kinase hinge-binding motif. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, forming crucial interactions with the backbone of the kinase hinge region, a critical area for ATP binding.

  • The Piperidine Ring: This saturated heterocyclic ring provides a three-dimensional structure that can be functionalized to explore different regions of the kinase active site. Its conformational flexibility allows for optimal positioning of substituents to enhance binding affinity and selectivity.

  • The tert-Butyl Carbamate (Boc) Group: The Boc protecting group offers a convenient synthetic handle for further derivatization of the piperidine nitrogen. This allows for the introduction of various substituents to modulate the compound's physicochemical properties, such as solubility, cell permeability, and metabolic stability, as well as to target specific sub-pockets within the kinase domain.

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Derivatives of this compound are primarily designed as ATP-competitive kinase inhibitors. By occupying the ATP-binding site of a target kinase, they prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cancer cell proliferation, survival, angiogenesis, and metastasis. Several key kinase families are of particular interest as targets for these derivatives:

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression is common in many cancers and is associated with genomic instability and aneuploidy.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptor tyrosine kinases are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

  • Fibroblast Growth Factor Receptors (FGFRs): This family of receptor tyrosine kinases is implicated in a variety of cellular processes, including proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in several cancer types.[5]

  • Tyrosine Threonine Kinase (TTK): A dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[6]

The following diagram illustrates a generalized signaling pathway that can be targeted by these indazole derivatives, using the VEGFR pathway as an example:

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds ADP ADP VEGFR->ADP PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Indazole_Derivative This compound Derivative Indazole_Derivative->VEGFR Inhibits ATP binding ATP ATP ATP->VEGFR Proliferation Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Survival Akt->Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Generalized VEGFR signaling pathway and the inhibitory action of a this compound derivative.

Synthesis and Characterization: A Modular Approach

A key advantage of the this compound scaffold is its amenability to modular synthesis, allowing for the systematic introduction of diverse chemical functionalities. A general synthetic workflow is outlined below:

Synthesis_Workflow Start Starting Materials Step1 Formation of Piperidinone Start->Step1 Step2 Synthesis of Indazole Ring Start->Step2 Step3 Coupling Reaction Step1->Step3 Step2->Step3 Step4 Boc Deprotection (Optional) Step3->Step4 Final_Product Final Derivative Step3->Final_Product Direct use Step5 Derivatization of Piperidine Nitrogen Step4->Step5 Step5->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, step-by-step protocol for the synthesis of a fluorinated derivative, tert-butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate.[2]

Step 1: Synthesis of 1-Boc-piperidine-4-carboxylic acid

  • To a solution of piperidine-4-carboxylic acid in a suitable solvent (e.g., dioxane/water), add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Step 2: Amide Coupling

  • Dissolve the 1-Boc-piperidine-4-carboxylic acid in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA), followed by the addition of N,O-dimethylhydroxylamine hydrochloride.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions to remove impurities.

  • Dry the organic layer and concentrate to yield the Weinreb amide.

Step 3: Grignard Reaction

  • Prepare a Grignard reagent from a suitable aryl halide (e.g., 1-bromo-4-fluorobenzene) and magnesium turnings in anhydrous THF.

  • Add the Weinreb amide solution dropwise to the Grignard reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and concentrate to give the ketone intermediate.

Step 4: Indazole Ring Formation

  • Dissolve the ketone intermediate in a suitable solvent (e.g., ethanol).

  • Add hydrazine hydrate and heat the reaction mixture at reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford tert-butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate.

Characterization: The final product and all intermediates should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm their structure and purity.

Preclinical Data and Structure-Activity Relationships (SAR)

While comprehensive preclinical data for a wide range of this compound derivatives are often proprietary, published studies on closely related indazole-based kinase inhibitors provide valuable insights into their potential efficacy and SAR.

For instance, a study on a series of indazole derivatives demonstrated potent antiproliferative activity against various cancer cell lines.[1] One of the lead compounds, 2f , which incorporates a modified piperazine moiety instead of piperidine, exhibited IC50 values in the sub-micromolar to low micromolar range against several cancer cell lines.[1]

CompoundA549 (Lung) IC50 (µM)4T1 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)
2f 0.890.230.980.451.15

Data adapted from a study on indazole derivatives.[1] Note: Compound 2f is not a direct derivative of this compound but serves as an illustrative example of the potential of the indazole scaffold.

In vivo studies with compound 2f in a 4T1 breast cancer tumor model showed significant tumor growth suppression without obvious side effects.[1] This highlights the therapeutic potential of this class of compounds.

Structure-Activity Relationship (SAR) Insights:

Based on the available literature on indazole-based kinase inhibitors, several SAR trends can be inferred for the this compound scaffold:

  • Substitutions on the Indazole Ring: The nature and position of substituents on the indazole ring are critical for kinase binding affinity and selectivity. For example, small hydrophobic or halogen substituents at the 5- or 6-position can enhance interactions with the kinase active site.

  • Derivatization of the Piperidine Nitrogen: The Boc group can be removed to allow for the introduction of a wide variety of substituents on the piperidine nitrogen. This position is often solvent-exposed and can be modified to improve physicochemical properties and target specific sub-pockets of the kinase.

  • Stereochemistry of the Piperidine Ring: The stereochemistry of substituents on the piperidine ring can have a significant impact on biological activity. Chiral separation and testing of individual enantiomers are often necessary to identify the more potent isomer.

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors for oncology. Its modular nature allows for extensive chemical exploration and optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:

  • Broad Kinase Profiling: Screening of derivative libraries against large panels of kinases to identify novel and selective inhibitors for both established and emerging cancer targets.

  • Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to guide the design of next-generation inhibitors with improved binding affinity and selectivity.

  • Exploration of Novel Warheads: Investigating the incorporation of covalent warheads to achieve irreversible inhibition of target kinases, which can lead to enhanced potency and duration of action.

  • Development of Drug Conjugates: Using the scaffold as a foundation for the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs) to achieve targeted drug delivery and degradation of oncogenic proteins.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021. [Link]

  • tert-Butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate. Lead Sciences. [Link]

  • Recent Advances in the Development of Indazole-based Anticancer Agents. ChemMedChem, 2020. [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 2020. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information. [Link]

  • The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry, 2015. [Link]

  • Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic characteristics and provides insights into the interpretation of the data, grounded in established scientific principles.

Introduction: Structural Elucidation of a Key Intermediate

This compound is a heterocyclic compound featuring an indazole moiety linked to a piperidine ring, which is protected by a tert-butyloxycarbonyl (Boc) group. The accurate characterization of this molecule is paramount for ensuring its purity and identity in synthetic workflows. This guide will detail the expected outcomes from key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Proposed Synthetic Workflow

A plausible synthetic route for this compound can be envisioned through a multi-step process, providing context for potential impurities and byproducts that may be observed during analysis.

A 1-Boc-4-piperidone C tert-Butyl 4-hydrazinylpiperidine-1-carboxylate A->C Reductive Amination B Hydrazine Hydrate B->C E Intermediate Hydrazone C->E Condensation D 2-Fluorobenzaldehyde D->E G This compound E->G Intramolecular C-H Arylation F Cyclization (e.g., with a palladium catalyst) F->G cluster_mol Key ¹H-¹³C HMBC Correlations C(CH3)3 C(CH3)3 C=O C=O N_Boc N_Boc Pip_2_6 Pip_2_6 Pip_3_5 Pip_3_5 Pip_4 Pip_4 Ind_3 Ind_3 Ind_4 Ind_4 H_Boc ¹H ~1.48 C_Boc_quat ¹³C ~80.0 H_Boc->C_Boc_quat C_Boc_CO ¹³C ~155.0 H_Boc->C_Boc_CO H_Pip_2_6 ¹H ~2.8, 4.2 C_Pip_4 ¹³C ~35-40 H_Pip_2_6->C_Pip_4 H_Pip_3_5 ¹H ~1.8-2.2 H_Pip_4 ¹H ~3.1-3.3 C_Ind_3 ¹³C (quat) H_Pip_4->C_Ind_3 H_Ind_4 ¹H ~7.8-7.9 H_Ind_4->C_Ind_3 C_Pip_2_6 ¹³C ~45.0 C_Pip_3_5 ¹³C ~30-35 C_Ind_4 ¹³C ~120-130

Caption: Predicted key 2D NMR (HMBC) correlations for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and thus the molecular formula of a compound.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Acquire the spectrum in positive ion mode.

Predicted Mass Spectrometry Data:

m/z ValueAssignment
316.1965[M+H]⁺ (Calculated: 316.1969)
260.1339[M-C₄H₈+H]⁺ (Loss of isobutylene)
216.1386[M-Boc+H]⁺

Interpretation:

  • The primary observation will be the protonated molecule [M+H]⁺.

  • Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The observation of these fragments provides strong evidence for the presence of the Boc protecting group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Place a small amount of the solid sample on the ATR crystal.

  • Record the spectrum.

Predicted IR Data:

Wavenumber (cm⁻¹)Functional Group Assignment
~3200-3400N-H stretch (indazole)
~2850-3000C-H stretch (aliphatic)
~1680C=O stretch (Boc carbonyl)
~1600, ~1480C=C stretch (aromatic)
~1160C-N stretch

Interpretation:

  • A broad peak in the 3200-3400 cm⁻¹ region is characteristic of the N-H bond in the indazole ring.

  • A strong, sharp peak around 1680 cm⁻¹ is a clear indicator of the carbonyl group of the Boc protecting group.

  • Peaks in the C-H stretching region and the aromatic C=C stretching region will confirm the presence of both aliphatic and aromatic components.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The predicted data in this guide, based on fundamental principles and comparison with analogous structures, serves as a reliable reference for scientists engaged in the synthesis and use of this important chemical entity. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for confident structural assignment.

References

  • Synthesis of Piperidine Derivatives: For general methods on the synthesis and modification of piperidine rings, see: Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Characterization of Boc-Protected Amines: For examples of spectroscopic data for Boc-protected amines, refer to supporting information in various chemical synthesis publications. A representative example can be found in: Supporting Information for publications on organic synthesis. Available through various chemical society journal websites.
  • Indazole Chemistry: For an overview of the chemistry and properties of indazoles, consult comprehensive heterocyclic chemistry textbooks or review articles.
  • Spectroscopic Data of Related Heterocycles: PubChem and other chemical databases provide aggregated data for structurally similar compounds, which can be used for comparative purposes. For example, tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Available at: [Link]

A Senior Application Scientist's Guide to the Physicochemical Characteristics of Boc-Protected Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its synthetic utility, however, is often predicated on the strategic use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a ubiquitous choice.[3] The introduction of the Boc group, while synthetically enabling, fundamentally alters the molecule's physicochemical profile. This guide provides an in-depth analysis of these changes, focusing on four critical parameters: lipophilicity, solubility, pKa, and thermal stability. By understanding the causality behind these shifts and employing robust experimental protocols for their characterization, researchers can better anticipate a compound's behavior, from reaction scale-up to its pharmacokinetic profile, thereby accelerating the drug development pipeline.

Introduction: The Indazole Scaffold and the Role of Boc-Protection

Indazoles are ten-π electron aromatic heterocyclic systems that exhibit two predominant tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][2][4] This tautomerism, coupled with the nucleophilic nature of the nitrogen atoms, complicates regioselective functionalization, often leading to mixtures of N-1 and N-2 substituted products.[1][5]

The tert-butyloxycarbonyl (Boc) group serves as an excellent N-protecting group to overcome this challenge. It is typically installed using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[3][6] Its widespread use stems from its ability to provide steric hindrance, direct substitution patterns, and its stability towards most nucleophiles, bases, and hydrogenolysis conditions.[3][6] Crucially, it can be removed under specific acidic or thermal conditions, offering a degree of orthogonality in complex synthetic routes.[7][8] However, the addition of this bulky, non-polar moiety dramatically impacts the molecule's physical properties, a factor that must be carefully managed throughout the development process.

Section 1: The Impact of Boc-Protection on Core Physicochemical Properties

The installation of a Boc group is not a chemically inert act from a physical chemistry standpoint. It introduces a C₅H₉O₂ moiety, significantly increasing molecular weight and altering electronic and steric features.

Lipophilicity (LogP/LogD): A Shift Towards Non-Polarity

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[9] It is commonly quantified as the partition coefficient (LogP) between octanol and water.[9]

Causality: The parent indazole scaffold is relatively polar. The introduction of the tert-butyl group, a large, greasy, aliphatic moiety, drastically increases the non-polar surface area of the molecule. This inherently increases its affinity for lipophilic environments like octanol or biological membranes and reduces its affinity for aqueous media. Consequently, Boc-protection reliably and significantly increases the LogP value of an indazole derivative. This improved lipophilicity can enhance membrane permeability but may also increase binding to plasma proteins or metabolic enzymes.[9] For example, the tert-butyl ester group in 1-Boc-6-bromo-indazole is noted to improve its solubility in organic solvents, a direct consequence of its increased lipophilicity.[10]

Aqueous Solubility: The Inevitable Trade-Off

Aqueous solubility is paramount for drug delivery, particularly for oral formulations, as a drug must dissolve in gastrointestinal fluids to be absorbed.[11]

Causality: The same structural feature that increases lipophilicity—the bulky, non-polar tert-butyl group—adversely affects aqueous solubility. Water is a highly polar, hydrogen-bonding solvent. The Boc group disrupts the favorable hydrogen-bonding network of water and cannot engage in significant polar interactions itself. This leads to a higher energetic penalty for solvating the Boc-protected indazole compared to its unprotected precursor. This phenomenon is a common challenge in drug development, where poor solubility of intermediates or final compounds can hinder formulation and bioavailability.[12][13] While poor aqueous solubility is a known issue for many heterocyclic compounds, the addition of a Boc group almost always exacerbates the problem.[14]

Acidity and Basicity (pKa): Quenching the N-H Proton

The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding.[15] The indazole N-H proton is weakly acidic.

Causality: By replacing the N-H proton with the electrophilic Boc group, the ability of that nitrogen to be deprotonated is eliminated. The Boc group itself is an electron-withdrawing carbamate, which reduces the basicity of the pyrazolic nitrogen atoms.[7] This "masking" of the ionizable proton means that the Boc-protected indazole will not exhibit the pKa associated with the parent N-H. Its ionization behavior will be governed by other functional groups on the molecule, if any. This change is critical, as it can dramatically alter solubility-pH profiles and eliminate potential ionic interactions with biological targets.

Thermal Stability: Defining the Operational Window

Understanding a compound's thermal stability is crucial for defining safe storage conditions, reaction temperatures, and for analytical techniques like gas chromatography.

Causality: The Boc group is notoriously thermally labile. While stable at ambient temperatures under neutral or basic conditions, it can be cleaved at elevated temperatures without any catalyst.[8][16] This deprotection proceeds via a mechanism involving fragmentation to isobutylene and carbon dioxide through a carbamic acid intermediate.[8] Temperatures around 100-150 °C are often sufficient to initiate this process, and in some cases, deprotection can occur even during Suzuki-Miyaura cross-coupling reactions performed under microwave heating.[8][17] This property, while useful as a deprotection strategy, imposes an upper limit on the temperatures that can be used for subsequent reaction steps or purification processes like distillation. Thermal analysis methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for precisely determining this decomposition temperature.[18][]

Section 2: A Practical Guide to Experimental Characterization

A robust and early characterization of these key physicochemical properties is a self-validating system; it prevents costly late-stage failures by providing foundational data for molecule design and process development.

Workflow for Comprehensive Physicochemical Profiling

A systematic approach ensures that all critical data is captured efficiently. The following workflow outlines a standard characterization cascade for a novel Boc-protected indazole.

G cluster_start Input Compound cluster_analysis Physicochemical Analysis Battery cluster_output Data Output & Interpretation Start Boc-Protected Indazole (Purity >95%) Lipophilicity Lipophilicity (LogP) RP-HPLC Start->Lipophilicity Solubility Aqueous Solubility Shake-Flask Method Start->Solubility Thermal Thermal Stability TGA / DSC Start->Thermal pKa pKa (Computational) Schrödinger/ChemAxon Start->pKa Data_Summary Quantitative Data Summary Table Lipophilicity->Data_Summary Solubility->Data_Summary Thermal->Data_Summary pKa->Data_Summary Implications Implications for ADME & Process Chemistry Data_Summary->Implications

Caption: A standard workflow for the physicochemical characterization of a Boc-protected indazole.

Protocol: Lipophilicity Determination by RP-HPLC

This method correlates a compound's retention time on a reverse-phase (non-polar) column with the known LogP values of a set of standard compounds.[20][21]

  • System Preparation:

    • HPLC System: With UV detector.

    • Column: C18 or C8 stationary phase.

    • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Calibration:

    • Prepare stock solutions (e.g., 1 mg/mL in Mobile Phase B) of 5-7 standard compounds with a wide range of known LogP values.

    • Inject each standard and run a gradient elution (e.g., 5% to 95% B over 15 minutes).

    • Record the retention time (t_R) for each standard.

    • Create a calibration curve by plotting the known LogP values against the measured t_R.

  • Sample Analysis:

    • Prepare a stock solution of the Boc-protected indazole (e.g., 1 mg/mL in Mobile Phase B).

    • Inject the sample under the identical HPLC conditions used for the standards.

    • Record the retention time (t_R) of the analyte.

  • Calculation:

    • Interpolate the t_R of the Boc-protected indazole onto the calibration curve to determine its experimental LogP value.

Protocol: Thermodynamic Solubility Assessment via the Shake-Flask Method

Considered the "gold standard," this method measures the equilibrium solubility of a compound.[22][23]

  • Preparation:

    • Select the aqueous medium (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid).

    • Add an excess amount of the solid Boc-protected indazole to a known volume of the medium in a sealed vial. Ensure enough solid is present that it remains undissolved at equilibrium.[23]

  • Equilibration:

    • Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator.

    • Allow the system to equilibrate for a sufficient period (typically 24-48 hours). Equilibrium is reached when the concentration of the dissolved compound no longer changes over time.

  • Sample Separation:

    • After equilibration, stop agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • Filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microparticulates.

  • Quantification:

    • Prepare a standard calibration curve of the Boc-protected indazole at known concentrations.

    • Accurately dilute the filtered supernatant and analyze its concentration using a validated analytical method, typically HPLC-UV or LC-MS.[23]

    • Calculate the original concentration in the supernatant to determine the thermodynamic solubility (e.g., in µg/mL or µM).

Protocol: Thermal Stability Analysis using TGA/DSC

This protocol uses Thermogravimetric Analysis (TGA) to measure mass loss versus temperature and Differential Scanning Calorimetry (DSC) to detect thermal events like melting or decomposition.[18]

  • Sample Preparation:

    • Accurately weigh a small amount of the Boc-protected indazole (typically 5-10 mg) into a TGA/DSC pan (e.g., aluminum or ceramic).[18]

  • Instrument Setup:

    • Place the pan into the TGA/DSC instrument.

    • Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[18]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) up to a final temperature well beyond the expected decomposition (e.g., 400°C).[18]

  • Data Analysis:

    • TGA Curve: Plot mass (%) versus temperature (°C). The onset temperature of significant mass loss indicates the beginning of decomposition. The mass loss corresponding to the Boc group (100.12 g/mol ) can be calculated and compared to the experimental data.

    • DSC Curve: Plot heat flow (mW) versus temperature (°C). Endothermic peaks typically correspond to melting, while sharp exothermic peaks often indicate decomposition.

Section 3: Implications for Drug Discovery & Development

The physicochemical properties of a Boc-protected indazole are not merely academic data points; they have profound, practical consequences for the entire drug development continuum.

Summary of Properties and Their Consequences
Physicochemical PropertyConsequence of Boc-ProtectionImplication in Drug Development
Lipophilicity (LogP) Significant Increase(+) May improve cell membrane permeability. (-) May increase non-specific binding, metabolic liability, and toxicity.
Aqueous Solubility Significant Decrease(-) Can lead to poor absorption and low bioavailability. Creates challenges in formulation and process chemistry (e.g., requiring organic co-solvents).[12][13]
Acidity/Basicity (pKa) N-H acidity is removed(+/-) Simplifies the molecular profile but removes a potential site for salt formation, which is often used to improve solubility and crystallinity.
Thermal Stability Decreased; Labile >100°C(-) Limits reaction temperatures for subsequent steps. Requires careful control of drying and storage conditions to prevent premature deprotection.[8]

The interplay between these properties directly influences the ADME profile of any subsequent active pharmaceutical ingredient (API) derived from the intermediate.

G cluster_property Physicochemical Property Change cluster_adme Potential ADME Outcome Prop_Lipo Increased Lipophilicity ADME_Absorb Absorption Prop_Lipo->ADME_Absorb Improves passive diffusion across gut wall ADME_Dist Distribution Prop_Lipo->ADME_Dist Increases volume of distribution (Vd) and plasma protein binding Prop_Sol Decreased Solubility Prop_Sol->ADME_Absorb Hinders dissolution in GI fluids

Caption: Logic diagram showing how lipophilicity and solubility changes impact drug absorption and distribution.

A synthetic intermediate with very low solubility may require large solvent volumes, making the process less green and more expensive to scale up. An API with excessively high lipophilicity may get sequestered in fatty tissues and exhibit a long half-life, which can be undesirable. Therefore, understanding the properties of the Boc-protected intermediate allows chemists to make informed decisions, such as introducing solubilizing groups or planning for specific formulation strategies (e.g., amorphous solid dispersions) early in the development process.

Conclusion: Key Takeaways

For the practicing scientist, the message is clear: the Boc-protecting group is a powerful synthetic tool, but its impact extends far beyond the reaction flask.

  • Anticipate Change: Expect a significant increase in lipophilicity and a corresponding decrease in aqueous solubility upon Boc-protection of an indazole.

  • Characterize Early: Implement a standardized workflow to measure LogP, solubility, and thermal stability for all key Boc-protected intermediates. This data is as critical as NMR or mass spectrometry results.

  • Leverage Data: Use the physicochemical data to guide subsequent synthetic strategy (e.g., avoiding high-temperature reactions) and to inform early formulation and ADME predictions.

By treating physicochemical characterization not as an afterthought but as an integral part of molecular design and synthesis, development teams can navigate the complexities of the drug discovery process with greater efficiency and a higher probability of success.

References

  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C?
  • Reddit User. (2021). Having great trouble with a Boc-protection reaction. Reddit.
  • ResearchGate. (n.d.). pKa values calculated for 4‐azaindazole and 4‐azaindazole N‐oxide 1.
  • Silva, A. M., et al. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
  • ACS GCI Pharmaceutical Roundtable. (2026). Thermal Methods. Wordpress.
  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
  • Semantic Scholar. (n.d.). LIPOPHILICITY ñ METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Semantic Scholar.
  • Reddit User. (2021). Having great trouble with a Boc-protection reaction. Reddit.
  • OMICS International. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.
  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
  • Chem-Impex. (n.d.). 1-Boc-6-bromo-indazole. Chem-Impex.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • ResearchGate. (n.d.).
  • Pharma Excipients. (2025).
  • BOC Sciences. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • ResearchGate. (2025). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • ResearchGate. (2019). Experimental lipophilicity for beyond Rule of 5 compounds.
  • ResearchGate. (2025). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods...
  • PubMed. (n.d.). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.

Sources

Methodological & Application

Synthesis of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry. The indazole nucleus and the piperidine moiety are prominent scaffolds in numerous pharmacologically active compounds, making this particular heterocyclic system a significant intermediate for drug discovery programs targeting a range of diseases.[1][2] This guide details a robust and efficient synthetic protocol, elucidates the underlying reaction mechanism, and provides essential information on the characterization and purification of the title compound. The content is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction and Significance

The fusion of indazole and piperidine rings creates a molecular architecture with significant potential for interacting with various biological targets. Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Similarly, the piperidine ring is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties such as solubility and bioavailability. The strategic combination of these two pharmacophores in this compound makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for subsequent functionalization, providing a versatile handle for the construction of compound libraries.[3]

Synthetic Strategy and Mechanism

The presented synthesis employs a classical and effective method for the formation of the indazole ring system: the reaction of an o-fluorobenzaldehyde with a hydrazine derivative.[4][5][6] This approach is favored for its practicality and avoidance of harsh reaction conditions.

The overall synthetic transformation is depicted below:

Synthetic Scheme cluster_reactants Starting Materials start1 2-Fluorobenzaldehyde reaction + start2 tert-Butyl 4-hydrazinopiperidine-1-carboxylate product This compound reaction_conditions DMSO, Heat reaction_conditions->product Cyclization

Figure 1: Overall synthetic scheme for the target compound.

The reaction proceeds through a two-step mechanism:

  • Hydrazone Formation: The hydrazine nitrogen of tert-butyl 4-hydrazinopiperidine-1-carboxylate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. Subsequent dehydration leads to the formation of a hydrazone intermediate.

  • Intramolecular Nucleophilic Aromatic Substitution (SNAr): The newly formed hydrazone undergoes an intramolecular cyclization. The nitrogen atom of the hydrazone displaces the ortho-fluorine atom on the benzene ring, a process facilitated by heating. This cyclization and subsequent aromatization yield the stable 1H-indazole ring system.

Reaction Mechanism step1 step1 step2 step2 step1->step2 Heat (Δ) step3 Final Product Aromatization leads to this compound step2->step3 Proton Transfer

Figure 2: Simplified reaction mechanism workflow.

Experimental Protocol

This protocol outlines the synthesis of the title compound from commercially available starting materials.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
2-Fluorobenzaldehyde446-52-6124.11Major Chemical Supplier
tert-Butyl 4-hydrazinopiperidine-1-carboxylate1196486-69-7215.29Major Chemical Supplier
Dimethyl sulfoxide (DMSO), anhydrous67-68-578.13Major Chemical Supplier
Ethyl acetate (EtOAc)141-78-688.11Major Chemical Supplier
Hexanes110-54-386.18Major Chemical Supplier
Brine (Saturated aq. NaCl)N/AN/ALaboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Major Chemical Supplier

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Fluorobenzaldehyde is an irritant. Avoid inhalation and contact with skin and eyes.

  • Hydrazine derivatives can be toxic. Handle with care.

  • DMSO can enhance the absorption of other chemicals through the skin.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 4-hydrazinopiperidine-1-carboxylate (1.0 eq).

  • Addition of Reagents: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to dissolve the starting material. To this solution, add 2-fluorobenzaldehyde (1.05 eq) dropwise at room temperature while stirring.

  • Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove any remaining DMSO and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR (in CDCl₃)Signals corresponding to the indazole aromatic protons, the piperidine ring protons, and the characteristic singlet for the tert-butyl group protons.
¹³C NMR (in CDCl₃)Resonances for the aromatic carbons of the indazole ring, the aliphatic carbons of the piperidine ring, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group.
Mass Spectrometry (ESI-MS) The expected molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (C₁₇H₂₃N₃O₂ = 301.38 g/mol ).
Melting Point A sharp melting point range, indicating the purity of the compound.

Concluding Remarks

The protocol described herein provides a reliable and scalable method for the synthesis of this compound. This versatile intermediate is of significant interest to the medicinal chemistry community for the development of novel therapeutics. The straightforward nature of the reaction and the availability of starting materials make this a valuable addition to the synthetic chemist's toolbox.

References

  • ChemicalBook. tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis.

  • Lukin, K., Hsu, M. C., Fernando, D., & Leanna, M. R. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of Organic Chemistry, 71(21), 8166–8172.

  • Sci-Hub. New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

  • ACS Publications. New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry.

  • Supporting Information.

  • ResearchGate. (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.

  • Wiley-VCH 2007 - Supporting Information.

  • PrepChem.com. Synthesis of a. 3-(1-Piperazinyl)-1H-indazole.

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH.

  • Guidechem. tert-Butyl 4-(5-broMo-1H-indazol-3-yl)piperidin-1-carboxylate.

  • Benchchem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

  • Organic Chemistry Portal. Indazole synthesis.

  • Indian Academy of Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

  • PubChemLite. 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2h-indazole hydrochloride.

  • BLDpharm. 1198284-41-1|tert-Butyl 4-(6-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate.

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.

  • ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

  • precisionFDA. 3-(N-BOC-AMINO)PIPERIDINE.

  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.

  • PubChem. tert-Butyl 4-hydrazinylpiperidine-1-carboxylate.

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

  • SciELO México. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate.

  • Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.

  • PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents.

  • PMC - NIH. [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines.

  • PMC - NIH. Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde.

  • Springer Nature. Anticancer activity evaluation of indazolyl-substituted piperidin-4-yl-aminopyrimidines.

  • PMC - NIH. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

  • PubChem. tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate.

  • Journal of University of Shanghai for Science and Technology. Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives.

Sources

One-pot synthesis of indazole-piperidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of Indazole-Piperidine Scaffolds via Palladium-Catalyzed Buchwald-Hartwig Amination

Abstract

The indazole-piperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacological properties. Traditional multi-step syntheses of these compounds are often time-consuming and inefficient. This application note presents a robust and highly efficient one-pot protocol for the synthesis of N-arylated indazole-piperidine derivatives via the Buchwald-Hartwig amination reaction. We delve into the mechanistic principles, provide a detailed, step-by-step experimental procedure, and offer expert insights into reaction optimization and troubleshooting. This method leverages a palladium catalyst with a specialized phosphine ligand to achieve high yields and broad substrate scope, making it an invaluable tool for researchers in drug discovery and process development.

Principle of the Method: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[1][2] Its development revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, by offering a highly versatile and functional-group-tolerant alternative to harsher methods like the Ullmann condensation or nucleophilic aromatic substitution.[2][3]

The one-pot synthesis of an indazole-piperidine compound relies on the direct coupling of a halo-indazole (e.g., 6-bromo-1H-indazole) with piperidine. The reaction's success hinges on a carefully selected catalyst system, typically comprising a palladium source and a sterically hindered, electron-rich phosphine ligand.

The Catalytic Cycle: The mechanism proceeds through a well-defined catalytic cycle, illustrated below.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pd_complex Oxidative Addition Complex pd0->pd_complex Oxidative Addition amine_complex Amine Coordination pd_complex->amine_complex Ligand Exchange amide_complex Pd(II) Amido Complex amine_complex->amide_complex product_complex amide_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Indazole-Piperidine product_complex->product Product start Indazole-X start->pd_complex Ar-X amine Piperidine-H amine->amine_complex R₂NH base Base base->amide_complex Deprotonation

Caption: Buchwald-Hartwig catalytic cycle for C-N coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the indazole, forming a Pd(II) complex.

  • Ligand Exchange & Deprotonation: The amine (piperidine) coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex. The choice of base is critical; sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used to ensure efficient deprotonation without competing side reactions.

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst. The steric bulk of the phosphine ligand facilitates this step, which is often rate-limiting.

Why this System is Ideal:

  • Expertise - Ligand Choice: The use of bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) is essential.[4] These ligands promote both the oxidative addition and the final reductive elimination steps, accelerating the catalytic cycle and preventing the formation of inactive catalyst species.

  • Trustworthiness - Reaction Control: The reaction is highly reliable but requires stringent control of atmospheric conditions. An inert atmosphere (Nitrogen or Argon) is mandatory to protect the Pd(0) catalyst and the phosphine ligand from oxidation.

Experimental Protocol

This protocol details the one-pot synthesis of 6-(piperidin-1-yl)-1H-indazole from 6-bromo-1H-indazole and piperidine.

Experimental Workflow Diagram

Experimental Workflow start Start setup 1. Assemble Reaction Vessel (Schlenk tube/flask) under Inert Gas start->setup reagents 2. Add Solids: 6-Bromo-1H-indazole, Pd Precatalyst, Ligand, Base setup->reagents purge 3. Evacuate and Backfill with Inert Gas (3x) reagents->purge solvents 4. Add Anhydrous Solvent and Piperidine via Syringe purge->solvents reaction 5. Heat to Reaction Temp (e.g., 100 °C) with Stirring solvents->reaction monitor 6. Monitor Progress (TLC or LC-MS) reaction->monitor workup 7. Cool, Quench, and Perform Aqueous Work-up (Extraction) monitor->workup purify 8. Purify Crude Product (Flash Column Chromatography) workup->purify characterize 9. Characterize Pure Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the one-pot synthesis.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
6-Bromo-1H-indazole>97%Sigma-AldrichStarting material (limiting reagent)
Piperidine>99%, anhydrousAcros OrganicsUse 1.2-1.5 equivalents
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst gradeStrem ChemicalsPalladium precatalyst (1-2 mol%)
BrettPhos>98%Sigma-AldrichPhosphine ligand (2-4 mol%)
Sodium tert-butoxide (NaOtBu)>98%Sigma-AldrichBase (1.5-2.0 equivalents)
TolueneAnhydrous, <50 ppm H₂OAcros OrganicsReaction solvent
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography
HexanesACS GradeFisher ScientificFor chromatography
Silica Gel230-400 meshSiliCycleFor column chromatography
Anhydrous Sodium SulfateACS GradeFisher ScientificDrying agent

Equipment: Schlenk tube or round-bottom flask with reflux condenser, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), syringes, needles, TLC plates, rotary evaporator, flash chromatography setup.

Step-by-Step Procedure
  • Vessel Preparation: To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 mmol, 197 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), BrettPhos (0.03 mmol, 16.1 mg), and sodium tert-butoxide (1.5 mmol, 144 mg).

    • Scientist's Note: The solids are added first to allow for efficient removal of air. NaOtBu is highly hygroscopic; handle it quickly in a low-humidity environment or a glovebox.

  • Inerting the Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum for 2-3 minutes and then backfill with Argon or Nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Addition of Liquids: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe. Then, add piperidine (1.2 mmol, 0.12 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring (Self-Validation): After 4 hours, briefly remove the flask from heat. Using a capillary tube, spot a small aliquot of the reaction mixture onto a TLC plate (eluent: 30% EtOAc in Hexanes) alongside a spot of the starting 6-bromo-1H-indazole. The reaction is complete upon full consumption of the starting material. LC-MS can also be used for more precise monitoring.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% EtOAc). The fractions containing the pure product (visualized by TLC) are combined and concentrated to yield the final compound.

Expected Results & Data

The described protocol typically affords the desired product in good to excellent yields. The scope of the reaction is broad, and various substituted indazoles and secondary amines can be successfully coupled.

EntryAryl HalideAmineYield (%)Reference
16-Bromo-1H-indazolePiperidine91[4]
26-Bromo-1H-indazoleN-Methylaniline82[4]
34-Iodo-3-methyl-1H-indazoleMorpholine~85-95 (Typical)[1]
44-ChlorotoluenePiperidine85[5]

Characterization of 6-(piperidin-1-yl)-1H-indazole:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the indazole protons, the piperidine methylene protons (typically two broad signals), and the N-H proton of the indazole ring (if not protected).

  • ¹³C NMR (100 MHz, CDCl₃): Expect distinct signals corresponding to the aromatic carbons of the indazole and the aliphatic carbons of the piperidine ring.

  • HRMS (ESI): Calculated mass for C₁₂H₁₅N₃ should match the observed mass [M+H]⁺.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Yield 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently anhydrous conditions.3. Ineffective base.1. Ensure the reaction is set up under a strictly inert atmosphere. Use fresh, high-quality reagents.2. Use anhydrous solvent and dry glassware thoroughly.3. Use a fresh bottle of base; consider a stronger base or different base/ligand combination.
Formation of Side Products 1. Aryl halide homo-coupling.2. Hydrodehalogenation (removal of halide).1. Lower the reaction temperature. Ensure proper catalyst/ligand ratio.2. Ensure the base is fully dissolved and the reaction is well-stirred. Use scrupulously dry solvent.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Catalyst deactivation.1. Extend the reaction time or increase the temperature by 10-20 °C.2. Add a second small portion of catalyst and ligand to the reaction mixture.

Safety Precautions

  • Palladium Compounds: Handle with care. While generally low in toxicity, they are heavy metals. Avoid inhalation of dust.

  • Phosphine Ligands: Many are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

  • Sodium tert-butoxide: Corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and piperidine are flammable and toxic. Handle in a well-ventilated fume hood.

Conclusion

The one-pot Buchwald-Hartwig amination is a highly effective and reproducible method for the synthesis of indazole-piperidine derivatives. Its operational simplicity, high yields, and broad functional group tolerance make it a superior choice for library synthesis in a drug discovery context and for the scale-up of lead candidates. By understanding the key mechanistic principles and adhering to the stringent experimental conditions outlined, researchers can reliably access these valuable chemical scaffolds.

References

  • Caribbean Journal of Science and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • National Center for Biotechnology Information (PMC). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. [Link]

  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Syntheses. [Link]

  • MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • National Center for Biotechnology Information (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • ResearchGate. Synthesis of 1-Aryl-1H-indazoles via a Ligand-Free Copper-Catalyzed Intramolecular Amination Reaction. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

  • National Center for Biotechnology Information (PMC). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. [Link]

  • ResearchGate. Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

Sources

tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate as an intermediate for Niraparib

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Validated Synthetic Route to Niraparib via the Key Intermediate: tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Abstract: Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor utilized in the treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers.[1] The efficacy of Niraparib relies on a robust and scalable synthetic process that ensures high purity and yield. A critical component in many convergent synthetic strategies is the formation of a substituted indazole-piperidine core. This document provides a detailed application note and a validated protocol for the synthesis of the key intermediate, this compound, and its subsequent conversion to Niraparib. This guide is intended for researchers and professionals in drug development and process chemistry, offering insights into the causality of experimental choices and providing a framework for process validation.

Introduction: The Strategic Importance of the Indazole-Piperidine Core

The synthesis of Niraparib hinges on the efficient coupling of two key fragments: the indazole moiety and the piperidine ring. The intermediate, this compound, represents a pre-formed, stable building block that streamlines the synthetic process. The use of the tert-butyloxycarbonyl (Boc) protecting group is a strategic choice, offering robust protection of the piperidine nitrogen against unwanted side reactions during the construction or modification of the indazole ring. Its facile removal under acidic conditions in a late-stage step is a hallmark of an efficient synthetic design, preventing damage to the sensitive functional groups of the final molecule.

Several synthetic routes to Niraparib have been developed, often involving late-stage C-N cross-coupling reactions to form the crucial indazole-phenyl bond.[2][3] The protocol detailed herein focuses on a reliable method to first construct the indazole-piperidine core, which can then be coupled with the appropriate phenyl derivative to complete the Niraparib backbone.

Overview of the Synthetic Pathway

The overall strategy involves two main phases:

  • Phase 1: Synthesis of the Key Intermediate. Construction of this compound from commercially available starting materials.

  • Phase 2: Conversion to Niraparib. Utilization of the intermediate in a subsequent coupling reaction, followed by deprotection and amidation to yield the final Active Pharmaceutical Ingredient (API).

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Conversion to Niraparib A 1-Boc-piperidine-4-carboxylic acid C tert-Butyl 4-(2-fluoro-6-methylbenzoyl)piperidine-1-carboxylate A->C Acylation B 2-Fluoro-6-methylbenzonitrile B->C Grignard or Lithiation D This compound (Key Intermediate) C->D Indazole Formation (Hydrazine Cyclization) F Boc-Protected Niraparib Precursor D->F C-N Cross-Coupling (e.g., Buchwald-Hartwig) E Aryl Coupling Partner (e.g., 2-(4-bromophenyl)-2H-indazole-7-carboxamide) E->F G Niraparib F->G Boc Deprotection (Acidic Conditions) G A tert-Butyl 4-(1H-indazol-3-yl) piperidine-1-carboxylate D Boc-Protected Precursor C-N Bond Formation A->D:f1 B 2-Bromo-5-cyanobenzamide (Arylating Agent) B->D:f1 C Catalyst System (e.g., CuI, DMEDA, K3PO4) C->D:f1 E Acidic Deprotection (e.g., HCl in Dioxane) D->E F Niraparib (Final API) E->F

Sources

The Strategic Role of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate in the Synthesis of Axitinib: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of Axitinib, a potent tyrosine kinase inhibitor.[1][2][3] We focus on the critical role of the intermediate, tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate, and provide a comprehensive, step-by-step protocol for its synthesis and subsequent conversion to Axitinib. This guide is designed to offer not just a procedural outline, but also a deeper understanding of the chemical principles and strategic considerations that underpin this important synthetic route.

Introduction: Axitinib and the Significance of its Indazole Core

Axitinib (Inlyta®) is a second-generation, orally available small molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[3][4] These receptors are key mediators of angiogenesis, a process crucial for tumor growth and metastasis.[2] By selectively targeting VEGFRs, Axitinib effectively curtails the blood supply to cancerous tissues, making it a valuable therapeutic agent in the treatment of advanced renal cell carcinoma (RCC).[1][2][3]

The chemical architecture of Axitinib is centered around a substituted indazole ring system.[3][4] The specific substitution pattern on this core is paramount to its biological activity. A key building block in many synthetic routes to Axitinib is this compound. This intermediate provides the indazole core and the piperidine moiety, which is later functionalized to complete the Axitinib molecule. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a strategic choice, offering stability during the initial synthetic steps and allowing for clean deprotection under specific acidic conditions later in the sequence.[5][6][7]

This guide will elucidate a common and effective synthetic pathway to Axitinib, with a particular emphasis on the practical aspects of synthesizing and utilizing this compound.

Synthetic Strategy Overview

The synthesis of Axitinib via the this compound intermediate can be conceptually divided into three main stages:

  • Synthesis of the Key Intermediate: Preparation of this compound.

  • Coupling and Functionalization: Attachment of the 2-mercapto-N-methylbenzamide side chain.

  • Final Elaboration: Introduction of the pyridinylvinyl group to complete the Axitinib structure.

This application note will provide a detailed protocol for the first two stages, as they directly involve the topic intermediate.

Experimental Protocols

Synthesis of 3-Iodo-1H-indazole: The Precursor to the Key Intermediate

The journey to our target intermediate begins with the iodination of indazole. This step is crucial as the iodo group at the 3-position serves as a handle for subsequent cross-coupling reactions.

Reaction Scheme:

Indazole 1H-Indazole Reaction Iodination Indazole->Reaction Iodine Iodine (I2) Iodine->Reaction KOH Potassium Hydroxide (KOH) KOH->Reaction DMF DMF DMF->Reaction Solvent Iodoindazole 3-Iodo-1H-indazole Reaction->Iodoindazole

Figure 1: Iodination of 1H-Indazole.

Protocol:

  • To a stirred solution of 1H-indazole (1 equivalent) in dimethylformamide (DMF), add potassium hydroxide (KOH) (4 equivalents).[8]

  • Follow with the portion-wise addition of iodine (I₂) (2 equivalents).[8]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-iodo-1H-indazole.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Choice of Base: Potassium hydroxide is a strong base that facilitates the deprotonation of the indazole N-H, making the 3-position more susceptible to electrophilic attack by iodine.

  • Solvent: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the reaction.

  • Workup: The sodium thiosulfate quench is essential to remove unreacted iodine, which can complicate purification.

Synthesis of this compound

This is the core step where the piperidine moiety is introduced to the indazole ring via a Suzuki or similar cross-coupling reaction.

Reaction Scheme:

Iodoindazole 3-Iodo-1H-indazole Reaction Suzuki Coupling Iodoindazole->Reaction PiperidineBoronicEster tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate PiperidineBoronicEster->Reaction PdCatalyst Pd Catalyst (e.g., Pd(dppf)Cl2) PdCatalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction TargetIntermediate This compound Reaction->TargetIntermediate

Figure 2: Suzuki coupling to form the key intermediate.

Protocol:

  • In a reaction vessel, combine 3-iodo-1H-indazole (1 equivalent), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents), and a base like potassium carbonate (K₂CO₃) (3 equivalents).

  • Add a degassed mixture of a solvent such as dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-16 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Causality and Insights:

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling, which involves oxidative addition, transmetalation, and reductive elimination.

  • Base: The base is required to activate the boronic ester for transmetalation.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

Deprotection and Coupling to form the Axitinib Precursor

The Boc group is removed to free the piperidine nitrogen, which is then coupled with the side chain.

Reaction Scheme:

cluster_0 Step 1: Deprotection cluster_1 Step 2: Coupling TargetIntermediate This compound Deprotection Boc Deprotection TargetIntermediate->Deprotection Acid Acid (e.g., TFA or HCl in Dioxane) Acid->Deprotection DeprotectedIntermediate 3-(Piperidin-4-yl)-1H-indazole Coupling Ullmann Coupling DeprotectedIntermediate->Coupling Deprotection->DeprotectedIntermediate SideChain 2-Iodo-N-methylbenzamide SideChain->Coupling CuCatalyst CuI CuCatalyst->Coupling Ligand Ligand (e.g., L-proline) Ligand->Coupling Base2 Base (e.g., K2CO3) Base2->Coupling Solvent2 Solvent (e.g., DMSO) Solvent2->Coupling AxitinibPrecursor 2-((3-(Piperidin-4-yl)-1H-indazol-6-yl)thio)-N-methylbenzamide Coupling->AxitinibPrecursor

Figure 3: Deprotection and coupling steps.

Protocol:

Step 1: Boc Deprotection

  • Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.[5][6]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[6]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent.

  • Dry the organic layer and concentrate to yield the deprotected intermediate, 3-(piperidin-4-yl)-1H-indazole, which is often used in the next step without further purification.

Step 2: Ullmann Coupling

  • Combine the deprotected intermediate (1 equivalent), 2-iodo-N-methylbenzamide (1 equivalent), copper(I) iodide (CuI) (0.1 equivalents), a ligand such as L-proline (0.2 equivalents), and a base like potassium carbonate (K₂CO₃) (2 equivalents) in a solvent like dimethyl sulfoxide (DMSO).

  • Heat the mixture at 100-120 °C under an inert atmosphere for 12-24 hours.

  • After cooling, dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic extracts, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the Axitinib precursor.

Causality and Insights:

  • Boc Deprotection: The Boc group is labile to strong acids, which cleave the tert-butyl carbocation.

  • Ullmann Coupling: This copper-catalyzed reaction is a classic method for forming carbon-sulfur bonds. The ligand helps to stabilize the copper catalyst and facilitate the reaction.

Data Presentation

Table 1: Summary of Key Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Role
1H-IndazoleC₇H₆N₂118.14Starting Material
IodineI₂253.81Iodinating Agent
Potassium HydroxideKOH56.11Base
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylateC₁₈H₃₂BNO₄337.26Coupling Partner
Pd(dppf)Cl₂C₃₄H₂₈Cl₂FeP₂Pd816.64Catalyst
Trifluoroacetic AcidC₂HF₃O₂114.02Deprotecting Agent
2-Iodo-N-methylbenzamideC₈H₈INO261.06Side Chain
Copper(I) IodideCuI190.45Catalyst

Conclusion

The synthesis of Axitinib is a multi-step process that relies on the strategic use of protecting groups and well-established reaction methodologies. The intermediate, this compound, is a cornerstone of this synthesis, providing the core structure upon which the final drug molecule is built. The protocols outlined in this application note are designed to be robust and reproducible, providing a solid foundation for researchers in the field of medicinal chemistry and drug development. Adherence to the principles of chemical causality and careful execution of the experimental procedures will lead to the successful synthesis of this important therapeutic agent.

References

  • Design, Synthesis, and Biological Evaluation of Axitinib Deriv
  • Pd(PPh3)
  • Axitinib synthesis. ChemicalBook.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Design, Synthesis, and Biological Evaluation of Axitinib Deriv
  • Methods for preparing indazole compounds.
  • 5-AMINO-3-IODO (1H)INDAZOLE synthesis. ChemicalBook.
  • Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. NIH.
  • Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Dovepress.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.

Sources

Application Notes: Robust and Scalable Boc Protection of 4-(1H-indazol-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Amine Protection

In the landscape of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, the strategic manipulation of functional groups is paramount. The tert-butoxycarbonyl (Boc) group is an indispensable tool for protecting amines, effectively serving as a temporary mask for the amine's inherent nucleophilicity and basicity.[1][2][3] This protection strategy is foundational in multi-step syntheses, preventing undesired side reactions and enabling precise chemical modifications elsewhere in the molecule.[2][4]

The heterocyclic scaffold, 4-(1H-indazol-3-yl)piperidine, is a significant building block in the development of therapeutic agents, notably kinase inhibitors. Its piperidine nitrogen is a reactive site that often requires protection to facilitate subsequent synthetic transformations. This document provides a comprehensive, field-proven protocol for the efficient Boc protection of this key intermediate, yielding tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate. We will delve into the mechanistic underpinnings, a detailed step-by-step workflow, analytical validation, and troubleshooting to ensure reproducible and high-yield synthesis.

Foundational Principles: The Boc Protection Mechanism

The protection of the secondary amine on the piperidine ring with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism.[3] Understanding this process is critical for optimizing reaction conditions and troubleshooting.

Causality of the Mechanism:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the piperidine's nitrogen atom, which acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[1][2][5] This forms a transient tetrahedral intermediate.

  • Intermediate Collapse & Leaving Group Departure: The unstable intermediate collapses, resulting in the elimination of a tert-butyl carbonate anion as a leaving group.

  • Proton Transfer: In the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), the proton on the now-positively charged nitrogen is abstracted, neutralizing the product and accelerating the reaction.[5]

  • Byproduct Decomposition: The tert-butyl carbonate leaving group is unstable and decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion, which is subsequently protonated by the triethylammonium cation to form tert-butanol.[5][6]

This decomposition drives the reaction forward by Le Châtelier's principle and highlights a critical safety consideration: the reaction should never be conducted in a sealed vessel due to gas evolution.[5][6]

Boc Protection Mechanism Figure 1: Mechanism of Boc Protection Amine 4-(1H-indazol-3-yl)piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate 1. Nucleophilic     Attack Boc2O Di-tert-butyl dicarbonate (Electrophile) Boc2O->Intermediate Product Boc-Protected Product Intermediate->Product 3. Intermediate     Collapse LeavingGroup tert-Butyl Carbonate Intermediate->LeavingGroup ProtonatedBase Protonated Base (e.g., [Et3NH]+) Base Base (e.g., TEA) Base->Intermediate 2. Proton   Abstraction Byproducts CO2 (gas) + t-BuOH LeavingGroup->Byproducts 4. Decomposition

Caption: Figure 1: Mechanism of Boc Protection.

Experimental Protocol: Synthesis of this compound

This protocol is optimized for scalability and high purity. Adherence to the described steps and stoichiometries is crucial for success.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.Supplier Example
4-(1H-indazol-3-yl)piperidineC₁₂H₁₅N₃201.27-Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25-Acros Organics
Triethylamine (TEA)C₆H₁₅N101.19-Fisher Scientific
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionNaHCO₃-aq. sat.-
BrineNaCl-aq. sat.-
Anhydrous Magnesium SulfateMgSO₄120.37-VWR Chemicals
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-Fisher Scientific
HexanesC₆H₁₄--Fisher Scientific
Step-by-Step Procedure
  • Dissolution: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(1H-indazol-3-yl)piperidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. Stir at room temperature for 5 minutes. The base acts as a proton scavenger, preventing the formation of the amine salt and driving the reaction to completion.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 10 minutes. Caution: Gas evolution (CO₂) will occur. Ensure the system is not sealed.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 10% Methanol in DCM or a 50% EtOAc/Hexanes eluent system. The reaction is typically complete within 2-4 hours. The product spot should be less polar (higher Rf) than the starting amine.

  • Quenching & Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (2x)

    • Water (1x)

    • Saturated aqueous NaCl solution (Brine) (1x) This washing sequence removes the TEA salt, excess base, and any water-soluble impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, purify further by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc).

Experimental Workflow start 1. Dissolve Amine in Anhydrous DCM add_base 2. Add Triethylamine (1.2 eq) start->add_base add_boc 3. Add Boc₂O (1.1 eq) (portion-wise) add_base->add_boc react 4. Stir at Room Temp (2-4 hours) add_boc->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (NaHCO₃, H₂O, Brine) monitor->workup Reaction Complete dry 7. Dry (MgSO₄) & Concentrate workup->dry purify 8. Purify if Needed (Column Chromatography) dry->purify end Pure Product: tert-butyl 4-(1H-indazol-3-yl) piperidine-1-carboxylate purify->end

Caption: Figure 2: Step-by-step experimental workflow.

Analytical Validation: Confirming Success

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical MethodExpected Observations & Key Signals
Thin-Layer Chromatography (TLC) Starting Amine: Lower Rf value (more polar). Product: Higher Rf value (less polar) due to the masking of the polar N-H bond and the addition of the greasy Boc group.[7]
¹H NMR (CDCl₃, 400 MHz)Appearance: A large singlet integrating to 9 protons around δ 1.50 ppm, corresponding to the tert-butyl group. Shift: Protons on the piperidine ring adjacent to the nitrogen (α-protons) will show a characteristic downfield shift.
¹³C NMR (CDCl₃, 100 MHz)Appearance: Two new signals: one around δ 80 ppm for the quaternary carbon of the tert-butyl group, and another around δ 155 ppm for the carbamate carbonyl carbon.
Mass Spectrometry (ESI-MS) Molecular Ion: A prominent peak corresponding to [M+H]⁺ at m/z 302.18. Fragmentation: Potential observation of fragment ions at [M-56]⁺ (loss of isobutylene) and a characteristic tert-butyl cation at m/z 57.[7]
Infrared (IR) Spectroscopy Disappearance: The N-H stretching band of the secondary amine (typically ~3300-3500 cm⁻¹) will disappear. Appearance: A strong, sharp carbonyl (C=O) stretching absorption band for the carbamate will appear in the region of 1680-1700 cm⁻¹.[7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient Boc₂O or base. 2. Inactive Boc₂O (hydrolyzed). 3. Insufficient reaction time.1. Check stoichiometry; add an additional 0.1-0.2 eq of Boc₂O. 2. Use a fresh bottle of Boc₂O. 3. Allow the reaction to stir for a longer period, monitoring by TLC.
Low Yield 1. Product loss during aqueous work-up. 2. Incomplete extraction.1. Ensure pH of the aqueous layer is basic during extraction to keep the product deprotonated and in the organic layer. 2. Perform back-extraction of the aqueous layers with DCM or EtOAc.
Product is an Oil/Gummy Solid Residual solvent or impurities.Co-evaporate the product with a solvent like toluene to remove residual DCM or TEA. If impurities are present, perform column chromatography as described in the protocol. Trituration with cold hexanes or ether may induce crystallization.
Side Product Formation The indazole N-H is also nucleophilic and could potentially be Boc-protected, though this is less likely under these conditions for the piperidine secondary amine.Use the specified stoichiometry (1.1 eq of Boc₂O). Over-protection is more likely with a large excess of Boc₂O and a stronger, non-hindered base. The described protocol favors mono-protection of the more nucleophilic piperidine nitrogen.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the Boc protection of 4-(1H-indazol-3-yl)piperidine. By understanding the underlying chemical principles and adhering to the structured workflow and analytical checkpoints, researchers can confidently synthesize this valuable intermediate with high yield and purity. This foundational step is critical for the subsequent elaboration of this scaffold in drug discovery and development programs.

References

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]

  • Synthesis of a. 3-(1-Piperazinyl)-1H-indazole. PrepChem.com. [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki Coupling Reactions with Protected Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] As a bioisostere of indole, its strategic functionalization is paramount for the modulation of pharmacological properties in drug discovery programs. Among the most powerful methods for creating carbon-carbon bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild conditions, and broad functional group tolerance, making it an indispensable tool for modifying the indazole core.[2]

However, the acidic N-H proton and the electron-rich nature of the indazole ring present unique challenges. Direct coupling on unprotected indazoles can lead to catalyst inhibition, N-arylation side products, and, under strongly basic conditions, potential ring-opening to form undesirable o-aminobenzonitriles.[3][4] Consequently, the strategic use of nitrogen-protecting groups is often essential for achieving high yields and clean reaction profiles.

This guide provides a comprehensive overview, field-proven insights, and detailed protocols for performing Suzuki-Miyaura coupling reactions on N-protected indazoles, designed to empower researchers to navigate the complexities of this critical transformation.

The Crucial Role of N-Protection in Indazole Chemistry

The selection of an appropriate N-protecting group is a critical first step that dictates the success of subsequent cross-coupling reactions. The ideal protecting group should be easy to install, stable to the basic and thermal conditions of the Suzuki coupling, and readily removable without affecting other sensitive functionalities on the molecule. The choice can also influence regioselectivity, directing subsequent reactions to either the N-1 or N-2 position.[5]

Comparative Analysis of Common Indazole Protecting Groups

The following table summarizes the characteristics of commonly employed N-protecting groups for indazoles, providing a basis for rational selection in a synthetic campaign.

Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsStability & Key Features
tert-Butyloxycarbonyl Boc(Boc)₂O, TEA, DMAPAcidic: TFA or HCl in an organic solvent. Basic: NaOMe in MeOH; Na₂CO₃ in DME.[6][7]Stable to hydrogenation and mild bases. Its lability to both strong acid and specific basic conditions offers great flexibility. The ability to be removed under non-acidic conditions is a significant advantage for acid-sensitive substrates.[6]
Benzyl BnBnBr or BnCl, with a base like NaH or K₂CO₃Catalytic hydrogenation (e.g., H₂, Pd/C).[6]Very stable to acidic and basic conditions, as well as to many organometallic reagents. Orthogonal to many other protecting groups. Requires hydrogenation for removal, which may not be compatible with reducible functional groups like alkenes or alkynes.
Tosyl TsTsCl, with a base like pyridine or Et₃NReductive cleavage (e.g., Mg in MeOH).[6]Extremely robust and stable to a wide range of reaction conditions, including strong acids and oxidants. Its removal requires specific reductive conditions which may limit its applicability.
2-(Trimethylsilyl)ethoxymethyl SEMSEM-Cl, with a base like NaH or DIPEAFluoride sources (e.g., TBAF in THF) or strong acid (e.g., HCl).[6][8]Stable to a wide variety of conditions. Can be used to regioselectively protect the N-2 position and direct C-3 lithiation.[8] Removal with fluoride is mild and orthogonal to many other groups.
Trityl TrtTrCl, with a base like Et₃N or DIPEAMildly acidic conditions (e.g., TFA in DCM, 80% aq. acetic acid).[6]A bulky group that is highly sensitive to acid. Its steric hindrance can be advantageous in directing regioselectivity. Not suitable for synthetic routes involving acidic steps.

A logical workflow for selecting a suitable protecting group is outlined below.

G start Start: Need to Protect Indazole N-H acid_sensitive Is the final molecule sensitive to strong acid? start->acid_sensitive reducible_groups Does the substrate contain reducible groups (alkenes, etc.)? acid_sensitive->reducible_groups Yes use_boc_acid Use Boc Group (Remove with TFA/HCl) acid_sensitive->use_boc_acid No mild_base_removal Is mild basic removal desired? reducible_groups->mild_base_removal Yes use_bn Use Benzyl (Bn) Group (Remove via Hydrogenation) reducible_groups->use_bn No robust_needed Is extreme robustness required? mild_base_removal->robust_needed No use_boc_base Use Boc Group (Remove with NaOMe/MeOH) mild_base_removal->use_boc_base Yes use_sem Use SEM Group (Remove with TBAF) robust_needed->use_sem Yes use_ts Use Tosyl (Ts) Group (Remove with Mg/MeOH) robust_needed->use_ts No

Decision tree for selecting an N-protecting group.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a palladium-catalyzed cycle consisting of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10][11]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the protected halo-indazole, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[11]

  • Transmetalation : The organic group from the organoboron species (e.g., arylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base to form a more nucleophilic boronate species, which facilitates the transfer.[12]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd0->p1 pd2_complex Ar¹-Pd(II)L₂-X (Indazole Complex) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_complex->p2 pd2_diaryl Ar¹-Pd(II)L₂-Ar² (Di-aryl Complex) transmetal->pd2_diaryl red_elim Reductive Elimination pd2_diaryl->red_elim pd2_diaryl->p3 red_elim->pd0 p1->pd2_complex  Protected  Indazole-X p2->pd2_diaryl  Ar²-B(OR)₂  Base p3->pd0  Ar¹-Ar²  (Product)

The generalized catalytic cycle for the Suzuki-Miyaura reaction.

Application Notes: Optimizing Key Reaction Parameters

A successful Suzuki coupling depends on the careful selection of several components.

  • Halogen Reactivity (The Electrophile) : The C-X bond strength in the halo-indazole dictates its reactivity. The general trend is I > Br > Cl >> F.[2] While iodo- and bromoindazoles are highly effective and commonly used, the coupling of more cost-effective but less reactive chloroindazoles often requires more sophisticated and active catalyst systems, such as those employing bulky, electron-rich phosphine ligands.[12]

  • Palladium Catalyst & Ligand : The choice of catalyst is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many transformations, modern catalysts often provide better results, especially for challenging substrates.[9][13]

    • Pd(dppf)Cl₂ : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and highly effective catalyst for coupling a wide range of substrates, including N-protected bromoindazoles.[1][14][15]

    • Buchwald-type Ligands/Precatalysts : Ligands like SPhos and XPhos, when combined with a palladium source like Pd(OAc)₂ or used as pre-formed precatalysts, show exceptional activity for coupling unreactive aryl chlorides and sterically hindered substrates.[9][16]

  • Base : The base plays a crucial role in activating the boronic acid for the transmetalation step.[12] The choice of base can significantly impact yield and should be matched to the substrate's sensitivity.

    • Carbonates (K₂CO₃, Cs₂CO₃) : Commonly used and effective for a wide range of couplings. Cesium carbonate is more soluble and basic, often improving reaction rates.[1][17]

    • Phosphates (K₃PO₄) : A stronger base that is often effective when carbonates fail, particularly for less reactive coupling partners.[9]

  • Solvent : A mixture of an organic solvent and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

    • Dioxane/Water or DME/Water : These are the most common and reliable solvent systems for Suzuki couplings with indazoles.[1][9][13] Degassing the solvent (e.g., by sparging with argon) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of functionalized indazoles via a protection-coupling-deprotection sequence.

G start Start: Halo-Indazole step1 Step 1: N-Protection (e.g., Boc₂O, TEA, DMAP) start->step1 step2 Step 2: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) step1->step2 step3 Step 3: N-Deprotection (e.g., TFA or NaOMe) step2->step3 end Final Product: Functionalized Indazole step3->end

General workflow for indazole functionalization.
Protocol 1: N-Boc Protection of 5-Bromo-1H-indazole

This procedure provides a reliable method for protecting the indazole nitrogen, a prerequisite for efficient coupling.

  • Reagents & Setup : To a round-bottom flask, add 5-bromo-1H-indazole (1.0 equiv), acetonitrile (or DCM) as solvent, triethylamine (TEA, 1.5 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.05 equiv).[18]

  • Addition of Boc Anhydride : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise to the stirred solution at room temperature.[18]

  • Reaction : Stir the mixture at room temperature for 10-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Concentrate the reaction mixture under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product, tert-butyl 5-bromo-1H-indazole-1-carboxylate, can be purified by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-5-bromoindazole

This protocol describes the core C-C bond formation step.

  • Inert Atmosphere : In a flame-dried Schlenk flask under an argon or nitrogen atmosphere, combine N-Boc-5-bromoindazole-1-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).[1][19]

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.02-0.05 equiv).[1][19]

  • Solvent Addition : Add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) or 1,4-dioxane and water (e.g., 4:1 ratio).[1]

  • Reaction : Heat the reaction mixture to 80-100 °C and stir for 2-24 hours.[1][9] Monitor the reaction by TLC or LC-MS. Note: Microwave irradiation can significantly accelerate this step and sometimes leads to concomitant deprotection of the Boc group.[13]

  • Workup : After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography to yield the N-Boc protected C-5 arylated indazole.

Protocol 3: Deprotection of the N-Boc Group

The final step removes the protecting group to yield the target molecule.

Method A: Basic Conditions (for acid-sensitive substrates) [7]

  • Reaction Setup : Dissolve the N-Boc protected indazole (1.0 equiv) in dry methanol (MeOH).

  • Base Addition : Add a catalytic amount of sodium methoxide (NaOMe).[7]

  • Reaction : Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Workup : Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected indazole.

Method B: Acidic Conditions [6]

  • Reaction Setup : Dissolve the N-Boc protected indazole (1.0 equiv) in dichloromethane (DCM).

  • Acid Addition : Add trifluoroacetic acid (TFA, 5-10 equiv) and stir at room temperature.

  • Reaction : Monitor the reaction by TLC (typically complete within 1-2 hours).

  • Workup : Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic. Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate to afford the deprotected product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough.4. Low reaction temperature.1. Use fresh catalyst or a robust precatalyst.2. Ensure all solvents are thoroughly degassed with an inert gas.3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).4. Increase the reaction temperature or switch to microwave heating.
Recovery of Starting Material 1. Reaction time is too short.2. Catalyst deactivation.1. Extend the reaction time and continue monitoring.2. Add a fresh portion of catalyst.
Proto-deborylation 1. The boronic acid is unstable under the reaction conditions.2. Presence of excess water or protic sources.1. Use the corresponding boronic ester (e.g., pinacol ester) which is often more stable.2. Ensure anhydrous solvents are used where appropriate and minimize water content in the base.
Formation of Homocoupled Byproduct (Ar-Ar) 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid.1. Rigorously maintain an inert atmosphere and use degassed solvents.
Concomitant Deprotection 1. The protecting group is labile under the reaction conditions (e.g., Boc group with high heat/base).1. If undesired, lower the reaction temperature or use a more robust protecting group (e.g., Benzyl).2. If desired, this can be exploited as a one-pot coupling/deprotection strategy.[13]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Catarzi, D., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]

  • RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available from: [Link]

  • Egan, B. A., & Burton, P. M. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances. Available from: [Link]

  • NIH. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]

  • Egan, B. A., & Burton, P. M. Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances. Available from: [Link]

  • RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]

  • Düfert, M. A., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]

  • NIH. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available from: [Link]

  • Reddy, B. V. S., et al. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. Available from: [Link]

  • ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... Available from: [Link]

  • ResearchGate. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Available from: [Link]

  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available from: [Link]

  • Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available from: [Link]

  • NIH. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Available from: [Link]

  • Wang, X., et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available from: [Link]

  • PubMed. Regioselective protection at N-2 and derivatization at C-3 of indazoles. Available from: [Link]

  • ResearchGate. Protecting Groups for Thiols Suitable for Suzuki Conditions. Available from: [Link]

  • Chemical Science (RSC Publishing). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Available from: [Link]

  • ACS Publications. Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C–S Couplings in the Presence of Strong Base. Available from: [Link]

  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]

  • ResearchGate. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Available from: [Link]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Available from: [Link]

  • ACS Publications. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Available from: [Link]

Sources

Application Note: Structural Characterization of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural characterization of tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. The protocol outlines the systematic approach to sample preparation, acquisition, and interpretation of one-dimensional ¹H and ¹³C NMR spectra. By dissecting the spectral features of the constituent indazole and N-Boc-piperidine moieties, this guide offers researchers a robust framework for unambiguous structural verification, paving the way for its effective use in drug discovery and development pipelines.

Introduction: The Significance of Structural Verification

This compound is a molecule of significant interest in pharmaceutical research, frequently employed as a versatile intermediate in the synthesis of bioactive compounds. The molecule combines a piperidine ring, a common scaffold in many approved drugs, with an indazole moiety, a privileged structure known for a wide range of biological activities. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions at other positions of the molecule.

Given its role as a critical precursor, rigorous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution. This note details the application of ¹H and ¹³C NMR for the complete structural assignment of this important synthetic intermediate.

Experimental Design and Rationale

The successful acquisition of high-quality NMR data hinges on meticulous sample preparation and the selection of appropriate experimental parameters. The choices made at this stage directly impact spectral resolution and signal-to-noise, which are critical for accurate interpretation.

Materials and Equipment
  • This compound (Solid)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Analytical balance

  • Vortex mixer or sonicator

  • NMR Spectrometer (e.g., 400 MHz or higher)

Protocol for NMR Sample Preparation

The goal of this protocol is to prepare a homogeneous solution of the analyte at a concentration suitable for both ¹H and ¹³C NMR experiments.[1][2]

  • Analyte Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent Selection: The choice of deuterated solvent is critical. CDCl₃ is a common choice for many nonpolar to moderately polar organic compounds.[1] However, the indazole NH proton may exchange with residual water or be very broad. DMSO-d₆ is an excellent alternative that can slow down the exchange rate of the NH proton, often resulting in a sharper signal. The choice of solvent will influence the chemical shifts of labile protons.[3]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1]

  • Homogenization: Gently vortex or sonicate the mixture until the sample is fully dissolved. A clear, particulate-free solution is essential for high-resolution spectra.[4]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Avoid introducing any solid particles.

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints. Securely cap the tube to prevent solvent evaporation.[1]

NMR Data Acquisition Workflow

The following workflow outlines the standard steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Caption: Workflow for NMR Data Acquisition and Processing.

Predicted ¹H and ¹³C NMR Spectral Data and Interpretation

While experimentally obtained spectra are the gold standard, a detailed prediction based on the well-understood NMR characteristics of the indazole and N-Boc-piperidine fragments provides a strong basis for structural confirmation.[5][6] The following tables summarize the predicted chemical shifts (δ) for this compound.

Molecular Structure and Atom Numbering

For clarity in the spectral assignment, the following numbering scheme is used:

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 12.0br s1HNH -1 (Indazole)Labile proton, typically broad. Chemical shift is highly dependent on solvent and concentration.
~7.8 - 8.0d1HAr-H 7Aromatic proton ortho to the pyrazole ring nitrogen, expected to be deshielded.
~7.3 - 7.5m2HAr-H 4, Ar-H 5Overlapping signals for the aromatic protons on the benzene ring of the indazole.
~7.1 - 7.2t1HAr-H 6Aromatic proton on the benzene ring of the indazole.
~4.2 - 4.4br d2HCH ₂-2', 6' (eq)Equatorial protons on the piperidine ring adjacent to the nitrogen are deshielded by the Boc group. Broadness can be due to restricted rotation around the N-C(O) bond.
~2.8 - 3.0br t2HCH ₂-2', 6' (ax)Axial protons on the piperidine ring adjacent to the nitrogen.
~3.0 - 3.2m1HCH -4'Methine proton on the piperidine ring, coupled to adjacent methylene protons.
~2.0 - 2.2m2HCH ₂-3', 5' (eq)Equatorial protons on the piperidine ring.
~1.8 - 2.0m2HCH ₂-3', 5' (ax)Axial protons on the piperidine ring.
1.48s9H-C(CH ₃)₃ (Boc)Characteristic sharp singlet for the nine equivalent methyl protons of the tert-butyl group.[7]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~155.0C =O (Boc)Carbonyl carbon of the carbamate group.[7]
~141.0C -7aQuaternary carbon at the fusion of the benzene and pyrazole rings.
~140.0C -3Carbon of the indazole ring attached to the piperidine.
~127.0C -5Aromatic CH carbon.
~122.0C -3aQuaternary carbon at the fusion of the benzene and pyrazole rings.
~121.0C -6Aromatic CH carbon.
~120.0C -4Aromatic CH carbon.
~110.0C -7Aromatic CH carbon.
~79.5-C (CH₃)₃ (Boc)Quaternary carbon of the tert-butyl group.[7]
~44.0C -2', C -6'Methylene carbons of the piperidine ring adjacent to the nitrogen.
~35.0C -4'Methine carbon of the piperidine ring.
~32.0C -3', C -5'Methylene carbons of the piperidine ring.
28.4-C(C H₃)₃ (Boc)Methyl carbons of the tert-butyl group.[7]

Trustworthiness and Self-Validation

To ensure the reliability of the structural assignment, the following cross-validation steps are essential:

  • Integration: In the ¹H NMR spectrum, the relative integrals of the signals must correspond to the number of protons in each environment (e.g., the 9H singlet of the Boc group serves as an excellent internal reference).

  • Coupling Patterns: The splitting patterns (multiplicities) of the signals must be consistent with the number of neighboring protons as predicted by the n+1 rule for first-order spectra.

  • 2D NMR: For unequivocal assignment, especially of the aromatic protons and the piperidine methylene groups, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended. A COSY spectrum will show correlations between coupled protons, while an HSQC will link each proton to its directly attached carbon.

Conclusion

This application note has detailed a comprehensive protocol for the NMR-based structural characterization of this compound. By following the outlined procedures for sample preparation, data acquisition, and interpretation, researchers can confidently verify the structure of this valuable synthetic intermediate. The provided predicted spectral data serves as a reliable benchmark for comparison with experimental results, ensuring high confidence in the identity and purity of the compound, which is a critical prerequisite for its application in pharmaceutical research and development.

References

  • Lead Sciences. tert-Butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate. (n.d.). Retrieved from [Link]

  • Claramunt, R. M., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(10), 2635. Available from: [Link]

  • Elguero, J., et al. (1995). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 33(7), 575-582. Available from: [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. Available from: [Link]

  • Hornak, J. P. Sample Preparation. (n.d.). Rochester Institute of Technology. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... (n.d.). Retrieved from [Link]

  • ResearchGate. 13 C NMR chemical shifts (ppm) and 13 C-19 F coupling constants (Hz) in DMSO-d 6. (n.d.). Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Pharmaffiliates. Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 21(10), 1308. Available from: [Link]

  • PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • SpectraBase. 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

  • Smo Chemical Technology Co.,LTD. This compound. (n.d.). Retrieved from [Link]

Sources

Application Note: A Robust LC-MS/MS Protocol for the Analysis of Indazole Intermediates in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Indazole Intermediates

Indazole derivatives are a cornerstone of modern drug discovery, with applications ranging from oncology to inflammatory diseases.[1] Their synthesis often involves multi-step pathways where the formation of impurities, particularly regioisomers, is a common challenge.[2][3][4] For instance, alkylation of the indazole ring can occur at either the N1 or N2 position, leading to isomers with potentially different pharmacological and toxicological profiles.[2][3][4] Therefore, a robust and reliable analytical method is not merely a quality control checkpoint but a critical tool for process optimization and regulatory compliance.

Mass spectrometry (MS), particularly when coupled with the powerful separation capabilities of liquid chromatography (LC), has become the gold standard for this purpose.[5] Electrospray Ionization (ESI) is an ideal "soft ionization" technique for these analyses, as it minimizes in-source fragmentation, preserving the molecular ion for accurate mass determination and subsequent fragmentation analysis (MS/MS).[5][6] This note provides a comprehensive workflow, from sample vial to final data report, for the confident analysis of these critical intermediates.

Experimental Workflow: A Validating System

A successful analytical protocol is a self-validating system. Each step is designed to minimize ambiguity and maximize reproducibility. The overall workflow involves simple sample solubilization, chromatographic separation on a reverse-phase column, and detection by tandem mass spectrometry.

Indazole Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Indazole Intermediate (Solid or Oil) Dilution Dilute to ~1 mg/mL in Methanol or Acetonitrile Sample->Dilution Vial Transfer to LC Vial Dilution->Vial LC Reverse-Phase HPLC/UHPLC (C18 Column) Vial->LC ESI Electrospray Ionization (ESI) (Positive Mode) LC->ESI MS1 MS Scan (Full Scan) (e.g., m/z 100-1000) ESI->MS1 MS2 Tandem MS (MS/MS) (Product Ion Scan) MS1->MS2 Identify Identify Molecular Ion ([M+H]⁺) MS2->Identify Fragment Analyze Fragmentation Pattern Identify->Fragment Isomer Differentiate Regioisomers Fragment->Isomer Quantify Quantify Impurities Isomer->Quantify cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Overall workflow for indazole intermediate analysis.

Detailed Protocols

Sample Preparation

For synthetic intermediates, the matrix is typically clean, simplifying sample preparation. The primary goal is to dissolve the analyte in a solvent compatible with the reverse-phase LC mobile phase to ensure good peak shape.[7]

Protocol:

  • Weighing: Accurately weigh approximately 1 mg of the indazole intermediate sample.

  • Dissolution: Dissolve the sample in 1.0 mL of a suitable solvent (e.g., methanol, acetonitrile, or a 50:50 mixture of acetonitrile:water).[7] Ensure the sample is fully dissolved; sonication can be used to assist.

  • Dilution: Perform serial dilutions as necessary to achieve a final concentration within the linear range of the instrument, typically in the low ng/mL to µg/mL range. The optimal concentration should be determined empirically.

  • Transfer: Transfer the final solution to an appropriate autosampler vial for injection.

Causality Note: Using a solvent stronger than or equal in elution strength to the initial mobile phase prevents peak distortion. Direct injection of reaction mixtures is possible but requires careful dilution to avoid column overload and source contamination.

Liquid Chromatography (LC) Method

A C18 column is the workhorse for separating small, moderately polar molecules like indazole derivatives. A gradient elution is employed to separate compounds with a range of polarities and to ensure that late-eluting impurities are effectively washed from the column. The addition of a small amount of acid (formic acid) to the mobile phase is crucial for promoting protonation of the nitrogen-containing indazoles, which enhances ionization efficiency in positive-mode ESI.[8]

ParameterRecommended SettingRationale
Column C18, 100 mm x 2.1 mm, < 3 µmProvides excellent resolving power for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for ESI+.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and MS compatibility.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.[8]
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[8]
Injection Vol. 1-10 µLShould be optimized to avoid peak broadening and detector saturation.[8]
Gradient See Table 2A typical gradient for separating impurities of varying polarity.

Table 1: Recommended LC Parameters.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Table 2: Example Gradient Elution Profile. This is a starting point and should be optimized based on the specific separation required.

Mass Spectrometry (MS) Method

Positive mode Electrospray Ionization (ESI) is highly effective for indazole derivatives due to the basicity of the nitrogen atoms in the heterocyclic ring, which readily accept a proton to form [M+H]⁺ ions.[9] A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) allows for both confirmation of the molecular weight (MS1) and structural elucidation through fragmentation analysis (MS2).[10][11]

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveIndazoles readily protonate.[9]
Scan Mode Full Scan (MS1) & Product Ion Scan (MS2)MS1 for parent mass, MS2 for fragmentation.
Mass Range m/z 100 - 1000Covers the expected mass range for most small molecule intermediates.[11][12]
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process.
Gas Temp. 300 - 350 °CAids in desolvation of the ESI droplets.
Gas Flow 8 - 12 L/minFacilitates desolvation.
Collision Energy 10 - 40 eV (Ramped)A range of energies ensures capture of both low-energy (parent) and high-energy (fragment) ions.

Table 3: Recommended MS Parameters.

Data Interpretation: From Spectra to Structure

Identifying the Molecular Ion

In the full scan (MS1) spectrum, the primary ion of interest will be the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS), such as on a TOF or Orbitrap instrument, can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the intermediate.[10][13]

Characteristic Fragmentation Patterns

The true power of tandem MS lies in the analysis of fragmentation patterns. When the [M+H]⁺ ion is isolated and fragmented (a process called Collision-Induced Dissociation, or CID), it breaks apart in predictable ways that reveal its structure. For indazole-3-carboxamides, common fragmentation pathways include:

  • Cleavage of the Amide Bond: Loss of the amide side-chain is a very common fragmentation pathway.

  • Formation of Indazole Core Ions: Fragmentation often yields stable ions representing the core indazole structure. Ions such as the acylium-indazole (m/z 145) and the methylidene-indazolium ion (m/z 131) have been reported as characteristic fragments for certain indazole derivatives.[12]

Indazole Fragmentation cluster_fragments Characteristic Product Ions Parent [M+H]⁺ (Precursor Ion) Frag1 Loss of Side Chain (e.g., at C3 or N1/N2) Parent->Frag1 CID Frag2 Indazole Core Fragment (e.g., m/z 131, 145) Parent->Frag2 CID Frag3 Side Chain Fragment Parent->Frag3 CID

Caption: Generalized fragmentation of a substituted indazole.

The Regioisomer Challenge: A Case Study

Differentiating N1 and N2 substituted indazoles is a critical and often non-trivial task. While they are isobaric (have the same mass), their fragmentation patterns can differ subtly, providing a handle for their distinction.[2][3][4] The stability of the resulting fragment ions often depends on the substitution position. It has been shown that for certain synthetic cannabinoids, the fragmentation patterns obtained by GC-MS or LC-MS/MS can be used to distinguish between the 1-alkyl-1H-indazole and the 2-alkyl-2H-indazole regioisomers.[2][4]

Protocol for Isomer Differentiation:

  • Synthesize Standards: If possible, synthesize authentic standards of both isomers for direct comparison of retention times and fragmentation spectra.[2][3][4]

  • Chromatographic Separation: Optimize the LC gradient to achieve at least partial chromatographic separation. Even a slight difference in polarity can often be exploited.

  • Fragmentation Analysis: Carefully compare the MS/MS spectra of the two isomers. Look for unique fragment ions or significant differences in the relative abundance of common fragment ions. These differences, once validated with standards, can serve as diagnostic markers.

Conclusion

This application note provides a robust and scientifically grounded framework for the LC-MS/MS analysis of indazole intermediates. By understanding the principles behind each step—from sample preparation to the nuanced interpretation of fragmentation patterns—analytical scientists can develop and validate methods that provide clear, unambiguous, and reliable data. This level of analytical rigor is essential for accelerating drug development timelines while ensuring the highest standards of quality and safety.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025). ResearchGate. [Link]

  • Cannaert, A., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34(2), 246-261. [Link]

  • Li, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Visualized Experiments, (103), e53262. [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]

  • Wang, Z., et al. (2022). [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]. Se Pu, 40(6), 635-644. [Link]

  • Cannaert, A., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. ResearchGate. [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025). PubMed. [Link]

  • Wang, P., & Bartlett, M. G. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Development and Delivery. [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]

  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]

  • Rivera-Piza, A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2138. [Link]

  • Electrospray ionization. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • B-S, D. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. (2007). PubMed. [Link]

  • HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (2018). RSC Publishing. [Link]

  • Cannaert, A., et al. (2016). The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 34(2), 246-261. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025). ResearchGate. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent. [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compounds. (2024). ChemRxiv. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2023). MDPI. [Link]

  • Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling. (2024). ChemRxiv. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2025). ResearchGate. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). PubMed Central. [Link]

Sources

Application Notes and Protocols for In Vitro Assay Development Using Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Indazole Derivatives in Drug Discovery

Indazole and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2][3][4] This heterocyclic aromatic compound is a cornerstone in the development of targeted therapeutics, particularly in oncology.[1][5] Several FDA-approved drugs, such as axitinib, pazopanib, and entrectinib, feature the indazole core and function primarily as kinase inhibitors, underscoring the scaffold's importance in modern drug design.[1][6]

The therapeutic potential of indazole derivatives stems from their ability to interact with a variety of biological targets, most notably protein kinases.[4][7] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7] Indazole-based compounds have been successfully designed to inhibit various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Aurora kinases, thereby modulating key cellular processes like proliferation, angiogenesis, and apoptosis.[2][4][8]

This guide provides a comprehensive overview of the essential in vitro assays for characterizing the biological activity of novel indazole derivatives. We will delve into the principles, protocols, and data interpretation for key biochemical and cell-based assays, empowering researchers to effectively advance their drug discovery programs.

Section 1: Biochemical Assays for Direct Target Engagement

Biochemical assays are fundamental for determining the direct interaction between an indazole derivative and its purified target protein, typically a kinase. These assays provide quantitative measures of binding affinity (Kd) or inhibitory potency (IC50) in a simplified, cell-free environment.

LanthaScreen™ Eu Kinase Binding Assay

Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP-binding site of a kinase.[9][10] The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive tracer that also binds to the kinase. When both the antibody and the tracer are bound, FRET occurs between the Eu donor and the Alexa Fluor™ 647 acceptor.[10] An indazole derivative that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[9]

Workflow Diagram:

LanthaScreen_Workflow cluster_assay_components Assay Components cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase Kinase (with tag) Antibody Eu-labeled Anti-tag Antibody Tracer AF647-labeled Tracer Inhibitor Indazole Derivative Complex1 FRET Complex FRET FRET Complex1->FRET High FRET Kinase1 Kinase Kinase1->Complex1 Antibody1 Antibody-Eu Antibody1->Complex1 Tracer1 Tracer-AF647 Tracer1->Complex1 Complex2 Disrupted Complex NoFRET No FRET Complex2->NoFRET Low FRET Kinase2 Kinase Kinase2->Complex2 Antibody2 Antibody-Eu Antibody2->Complex2 Inhibitor2 Inhibitor Inhibitor2->Complex2

Caption: LanthaScreen™ Eu Kinase Binding Assay Principle.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled H2O.[9]

    • Prepare a 3X stock of the kinase and Eu-anti-tag antibody mixture in 1X Kinase Buffer A. The final kinase concentration is typically 5 nM, and the antibody is 2 nM.[11]

    • Prepare a 3X stock of the Kinase Tracer in 1X Kinase Buffer A. The optimal tracer concentration is typically near its Kd for the kinase.[11]

    • Prepare a serial dilution of the indazole derivative (test compound) in 100% DMSO, then create an intermediate dilution in 1X Kinase Buffer A.[9]

  • Assay Procedure (15 µL final volume):

    • Add 5 µL of the diluted test compound or DMSO control to the wells of a 384-well plate.[11]

    • Add 5 µL of the 3X kinase/antibody mixture to each well.[11]

    • Add 5 µL of the 3X tracer to each well.[11]

    • Mix the plate gently and incubate for 1 hour at room temperature, protected from light.[9]

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Z'-LYTE™ Kinase Assay

Principle: The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme assay that measures kinase activity by detecting the phosphorylation of a synthetic FRET-peptide substrate.[12][13] The peptide is labeled with a donor (Coumarin) and an acceptor (Fluorescein). In the presence of active kinase and ATP, the peptide is phosphorylated. A development reagent containing a site-specific protease is then added, which selectively cleaves the non-phosphorylated peptides.[12] Cleavage disrupts FRET, leading to a high emission ratio. Phosphorylation protects the peptide from cleavage, resulting in a low emission ratio.[14] Therefore, kinase inhibition by an indazole derivative leads to a higher FRET signal.

Workflow Diagram:

ZLYTE_Workflow cluster_kinase_reaction Kinase Reaction cluster_development_reaction Development Reaction cluster_no_inhibition No Inhibition (Active Kinase) cluster_inhibition With Inhibition Kinase Kinase PhosphoSubstrate Phosphorylated Peptide Kinase->PhosphoSubstrate ATP ATP ATP->PhosphoSubstrate Substrate FRET-Peptide (Coumarin-Fluorescein) Substrate->PhosphoSubstrate Inhibitor Indazole Derivative NonPhosphoSubstrate Non-Phosphorylated Peptide Inhibitor->NonPhosphoSubstrate Protease Protease Protected Protected PhosphoSubstrate->Protected Resists Cleavage LowRatio Low Ratio Protected->LowRatio Maintained FRET (Low Ratio) Cleaved Cleaved NonPhosphoSubstrate->Cleaved Cleaved by Protease HighRatio High Ratio Cleaved->HighRatio Disrupted FRET (High Ratio)

Caption: Z'-LYTE™ Kinase Assay Principle.

Protocol: Z'-LYTE™ Kinase Assay

  • Reagent Preparation:

    • Prepare 2X Peptide/Kinase Mixture in the appropriate Kinase Buffer.[15]

    • Prepare 4X ATP Solution in Kinase Buffer.[15] The ATP concentration should be at the apparent Km for the kinase.

    • Prepare a serial dilution of the indazole derivative.

    • Prepare the Development Reagent Solution by diluting the Development Reagent in Development Buffer.[15]

  • Assay Procedure (20 µL final volume):

    • Kinase Reaction (10 µL):

      • Add 2.5 µL of 4X test compound to the assay wells.

      • Add 5 µL of 2X Peptide/Kinase Mixture.

      • Initiate the reaction by adding 2.5 µL of 4X ATP Solution.

      • Incubate for 60 minutes at room temperature.

    • Development Reaction (15 µL final volume):

      • Add 5 µL of the Development Reagent Solution to each well.

      • Incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate using a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

  • Data Analysis:

    • Calculate the emission ratio (445 nm / 520 nm).

    • Determine the percent inhibition based on controls.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.

Table 1: Representative Biochemical Data for Indazole Derivatives

Indazole DerivativeTarget KinaseAssay TypeIC50 (nM)Reference
Compound 82aPim-1In vitro assay0.4[2]
Compound 82aPim-2In vitro assay1.1[2]
Compound 82aPim-3In vitro assay0.4[2]
Compound 109EGFR T790MKinase activity assay5.3[2]
Compound 109EGFRKinase activity assay8.3[2]
Compound 1FGFR1P32 radioactive kinase assay100
Compound 30VEGFR-2Kinase assay1.24[16]

Section 2: Cell-Based Assays for Cellular Potency and Cytotoxicity

Cell-based assays are crucial for evaluating the activity of indazole derivatives in a more physiologically relevant context. These assays measure the compound's effect on cellular processes such as proliferation, viability, and specific signaling pathways.

MTT Cell Proliferation Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation.[17][18][19] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[19][20] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[20][21]

Workflow Diagram:

MTT_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate cells overnight Start->Incubate1 Treat Treat cells with indazole derivatives at various concentrations Incubate1->Treat Incubate2 Incubate for desired time (e.g., 24-72 hours) Treat->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 3-4 hours at 37°C AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO or SDS in HCl) Incubate3->Solubilize Incubate4 Incubate to dissolve formazan crystals Solubilize->Incubate4 Read Measure absorbance at ~570 nm Incubate4->Read

Caption: MTT Cell Proliferation Assay Workflow.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[22]

  • Compound Treatment:

    • Prepare serial dilutions of the indazole derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for 24, 48, or 72 hours.[3]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[18][20]

    • Add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[17][21]

    • Incubate the plate for 3-4 hours at 37°C.[17][20][21]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.[18][22]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[20][22]

    • Mix thoroughly by gentle shaking or pipetting.[18][22]

  • Data Acquisition and Analysis:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17][21]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Table 2: Representative Cellular Antiproliferative Activity of Indazole Derivatives

Indazole DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 4fMCF-7Breast Cancer1.629[23][24]
Compound 4iMCF-7Breast Cancer1.841[23][24]
Compound 4aMCF-7Breast Cancer2.958[23][24]
Compound 6oK562Chronic Myeloid Leukemia5.15[3]
Compound 2f4T1Breast Cancer0.23 - 1.15[5][6][25]

Section 3: Target Validation and Mechanism of Action in a Cellular Context

After determining the cellular potency of an indazole derivative, it is essential to confirm that its antiproliferative effects are mediated through the intended target and to elucidate the downstream cellular consequences.

Western Blotting for Phospho-Protein Analysis

Principle: Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. To assess the on-target activity of a kinase inhibitor, one can measure the phosphorylation status of the target kinase (autophosphorylation) or its downstream substrates. A potent and specific indazole-based kinase inhibitor should lead to a dose-dependent decrease in the phosphorylation of its target protein.

Protocol: Western Blotting

  • Cell Lysis:

    • Treat cells with the indazole derivative for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

    • Quantify the band intensities to determine the relative change in phosphorylation.

Conclusion

The in vitro assays described in this guide provide a robust framework for the initial characterization of novel indazole derivatives. By employing a combination of biochemical and cell-based assays, researchers can efficiently determine target engagement, cellular potency, and mechanism of action. This systematic approach is critical for identifying promising lead compounds and advancing them through the drug discovery pipeline.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Provost, J. & Wallert, M. (n.d.). MTT Proliferation Assay Protocol. ResearchGate.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Thermo Fisher Scientific. (n.d.). nLanthaScreen Eu Kinase Binding Assay for TEK Overview.
  • Li, S., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate.
  • Various Authors. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assays.
  • Al-Suwaidan, I. A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(9), 3754.
  • BenchChem. (n.d.). Application Note and Protocol: Cell-Based Assay for Determining the Cytotoxicity of 7-Methyl-1H-indazole-3-carboxamide.
  • Tan, T. M., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4238.
  • Wang, Y., et al. (2023).
  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15729-15739.
  • Thermo Fisher Scientific. (2017). LanthaScreen™ Eu Kinase Binding Assay for EGFR d747-749 A750P.
  • Kolesnikov, A. S., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers.
  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1235-1250.
  • Hayun, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(05), 073-080.
  • Thermo Fisher Scientific. (n.d.). Z′-LYTE™ KINASE ASSAY KIT – SER/THR 9 PEPTIDE PROTOCOL.
  • Al-Suwaidan, I. A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • Thermo Fisher Scientific. (n.d.). Z'-LYTE™ Kinase Assay Platform.
  • Thermo Fisher Scientific. (n.d.). Z'-LYTE Kinase Assay Kits.
  • Various Authors. (n.d.). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
  • Thermo Fisher Scientific. (2022). LanthaScreen Europium (Eu) Assay Setup Guide on the Berthold Technologies Tristar2 S LB 942 Microplate Reader.
  • Thermo Fisher Scientific. (n.d.). SelectScreen™ Biochemical Kinase Profiling Service Z′-LYTE™ Screening Protocol and Assay Conditions.
  • Thermo Fisher Scientific. (2017). 20170718 SSBK Customer Protocol and Assay Conditions.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Various Authors. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
  • Tan, T. M., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
  • Liu, X., et al. (2024). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 270, 116889.
  • García-Nieto, R., et al. (2007). Synthesis and biological evaluation of indazole derivatives. Bioorganic & Medicinal Chemistry, 15(22), 7045-7056.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. The Royal Society of Chemistry.

Sources

Application Notes and Protocols for the Large-Scale Production of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active agents. Its structural motif, featuring a central piperidine ring linked to an indazole moiety, is prevalent in molecules targeting a range of therapeutic areas, including but not limited to oncology and inflammatory diseases. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a stable, yet readily cleavable handle for subsequent synthetic manipulations, making it a versatile intermediate in multi-step drug development campaigns.

This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and scalable protocol. The methodologies described herein are designed to be self-validating, with an emphasis on the underlying chemical principles and practical considerations for industrial production.

Synthetic Strategy: A Convergent Approach

For the large-scale production of the title compound, a convergent synthetic strategy is recommended. This approach involves the preparation of two key intermediates, an indazole precursor and a piperidine precursor, which are then coupled in the final stages of the synthesis. This strategy is often advantageous in industrial settings as it allows for the parallel synthesis of fragments, potentially shortening the overall production timeline and facilitating process optimization.

A particularly effective and well-documented method for the formation of the indazole ring system is the Fischer indole synthesis.[1][2] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed in situ from a substituted phenylhydrazine and a ketone or aldehyde.[1][2]

Experimental Protocols

Part 1: Synthesis of the Piperidine Precursor: tert-Butyl 4-acetylpiperidine-1-carboxylate

The synthesis of the key piperidine intermediate, tert-butyl 4-acetylpiperidine-1-carboxylate, is a critical first step. This compound serves as the ketone component in the subsequent Fischer indole synthesis.

Protocol 1: Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate

  • Reaction Setup: To a solution of a suitable piperidine precursor in an appropriate solvent, add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine.

  • Boc Protection: Stir the reaction mixture at room temperature until the protection of the piperidine nitrogen is complete, as monitored by thin-layer chromatography (TLC).

  • Introduction of the Acetyl Group: The protected piperidine can then be converted to the desired 4-acetyl derivative through various established organometallic or acylation reactions.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified, typically by column chromatography, to yield pure tert-butyl 4-acetylpiperidine-1-carboxylate.[3]

Part 2: Synthesis of the Indazole Precursor: (2-Fluorophenyl)hydrazine

A suitable phenylhydrazine derivative is required for the Fischer indole synthesis. For this protocol, we will utilize (2-fluorophenyl)hydrazine, which will ultimately lead to the formation of the indazole ring.

Protocol 2: Preparation of (2-Fluorophenyl)hydrazine

(2-Fluorophenyl)hydrazine is a commercially available reagent. For large-scale production, it can also be synthesized from 2-fluoroaniline via diazotization followed by reduction.

Part 3: Large-Scale Synthesis of this compound via Fischer Indole Synthesis

This final step involves the coupling of the two key intermediates and the formation of the indazole ring.

Protocol 3: Fischer Indole Synthesis

  • Hydrazone Formation (in situ): In a suitable reaction vessel, dissolve tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 equivalent) and (2-fluorophenyl)hydrazine hydrochloride (1.1 equivalents) in a suitable solvent such as acetic acid.[4]

  • Cyclization: Heat the reaction mixture to reflux. The acidic conditions and elevated temperature facilitate the cyclization of the initially formed hydrazone to the indazole ring system.[1][2] The reaction progress should be monitored by high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a base, such as aqueous sodium hydroxide solution, until a pH of 7-8 is reached.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, for example, ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.

Process Optimization and Scalability Considerations

For large-scale production, several factors should be considered to ensure efficiency, safety, and cost-effectiveness:

  • Solvent Selection: The choice of solvent can significantly impact reaction kinetics, product purity, and ease of work-up. For industrial applications, solvents with higher boiling points and lower toxicity are preferred.

  • Catalyst Loading: In the Fischer indole synthesis, the amount of acid catalyst should be optimized to maximize the reaction rate while minimizing potential side reactions.

  • Temperature Control: Precise temperature control is crucial, especially during the exothermic cyclization step, to prevent runaway reactions and ensure consistent product quality.

  • Purification: Recrystallization is often a more cost-effective and scalable purification method for solid products compared to column chromatography. The choice of recrystallization solvent system should be carefully optimized.

Data Presentation

ParameterValueReference
Starting Material (Piperidine) tert-Butyl 4-acetylpiperidine-1-carboxylate[3]
Starting Material (Indazole) (2-Fluorophenyl)hydrazineCommercially Available
Reaction Type Fischer Indole Synthesis[1][2]
Catalyst Acetic Acid (or other Brønsted/Lewis acids)[1]
Typical Yield Moderate to Good[5]
Purification Method Recrystallization/Column Chromatography

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_piperidine Piperidine Precursor Synthesis cluster_indazole Indazole Precursor cluster_final_product Final Product Synthesis Piperidine_Start 4-Substituted Piperidine Boc_Protection Boc Protection Piperidine_Start->Boc_Protection Piperidine_Intermediate tert-Butyl 4-acetylpiperidine- 1-carboxylate Boc_Protection->Piperidine_Intermediate Fischer_Synthesis Fischer Indole Synthesis Piperidine_Intermediate->Fischer_Synthesis Ketone Component Indazole_Precursor (2-Fluorophenyl)hydrazine Indazole_Precursor->Fischer_Synthesis Hydrazine Component Final_Product tert-Butyl 4-(1H-indazol-3-yl)piperidine- 1-carboxylate Fischer_Synthesis->Final_Product caption Synthetic workflow for this compound.

Caption: Synthetic workflow for the large-scale production of the target compound.

Fischer Indole Synthesis Mechanism

Fischer_Indole_Mechanism Reactants Ketone (Piperidine Precursor) Phenylhydrazine Hydrazone Phenylhydrazone Reactants->Hydrazone H⁺ Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Ammonia Elimination Diimine->Cyclization Indazole Indazole Product Cyclization->Indazole -NH₃ caption Mechanism of the Fischer Indole Synthesis.

Caption: Key steps in the Fischer Indole Synthesis mechanism.

References

  • Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Literature Report Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Unknown Source. [Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters. [Link]

  • A three-component Fischer indole synthesis. Nature Protocols. [Link]

  • Synthesis of 3-substituted Indazoles From Arynes and N-tosylhydrazones. PubMed. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Synthesis of 7-oxo-dihydrospiro[indazole-5,4'-piperidine] acetyl-CoA carboxylase inhibitors. PubMed. [Link]

  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. [Link]

  • Cyclization of arylhydrazone 3a to indazoles 4a and 5a. ResearchGate. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • 1-Boc-4-AP. Wikipedia. [Link]

  • New 3H-indole synthesis by Fischer's method. Part I. PubMed. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

  • Acetophenone phenylhydrazone (XX). Unknown Source. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. PubMed. [Link]

  • Formulate in full detail the mechanism for the Wolff-Kishner reduction of... Filo. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Method for preparing 4-Boc-aminopiperidine.
  • Efficient Synthesis of 3‐Substituted Indazoles Using Pd‐Catalyzed Intramolecular Amination Reaction of N‐Tosylhydrazones. Sci-Hub. [Link]

  • Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction. UCLA Chemistry and Biochemistry. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

  • indazole. Organic Syntheses. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. [Link]

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the Boc deprotection of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate. This crucial synthetic step unmasks the secondary amine on the piperidine ring, yielding the 4-(1H-indazol-3-yl)piperidine core, a valuable scaffold in medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its straightforward removal.[1][2] However, like any chemical transformation, its removal can present challenges ranging from incomplete reactions to unexpected side products.

This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own work.

Reaction Overview: The Chemistry of Boc Deprotection

The standard method for Boc group removal involves acid-catalyzed hydrolysis.[2] The most common reagent system is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][3] The reaction proceeds through a well-understood mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (e.g., TFA).[4][5]

  • Carbocation Formation: This protonation weakens the C-O bond, leading to the departure of a stable tertiary carbocation, the tert-butyl cation.[4][5]

  • Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[4][5] This release of gas is a thermodynamic driving force for the reaction.[6]

  • Amine Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the reaction medium, forming the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[4][6]

Boc_Deprotection_Mechanism Figure 1. Acid-Catalyzed Boc Deprotection Mechanism sub Boc-Protected Amine (Substrate) prot_sub Protonated Intermediate sub->prot_sub + H⁺ h_plus H⁺ (from TFA) carbamic_acid Carbamic Acid Intermediate prot_sub->carbamic_acid - t-Bu⁺ tbutyl_cation tert-Butyl Cation (t-Bu⁺) amine Deprotected Amine carbamic_acid->amine - CO₂ co2 CO₂ (gas) amine_salt Amine Salt (Product) amine->amine_salt + H⁺

Caption: Figure 1. Acid-Catalyzed Boc Deprotection Mechanism

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection reaction in a question-and-answer format.

Question 1: My reaction is sluggish or incomplete. What are the common causes and how can I fix it?

Answer: An incomplete reaction is one of the most common issues. Several factors can be at play:

  • Insufficient Acid: The deprotection is acid-catalyzed. Ensure you are using a sufficient molar excess of the acid. For TFA, concentrations of 20-50% (v/v) in DCM are standard.[6] For particularly stubborn substrates, using neat TFA may be necessary, though this increases the risk of side reactions.[5]

  • Low Temperature: While starting the reaction at 0 °C is good practice to control any initial exotherm, the reaction itself typically proceeds well at room temperature.[7][8] If the reaction is slow, ensure it has been allowed to warm to room temperature and stir for an adequate amount of time (typically 1-4 hours).[7]

  • Inadequate Reaction Time: While many Boc deprotections are complete within an hour, some substrates require longer reaction times. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[7]

  • Water Content: While not always detrimental, excess water can hydrolyze TFA, reducing its effective concentration. Using anhydrous solvents is recommended for optimal consistency.

Solution Workflow:

  • Confirm your reagent concentrations. If using 20% TFA/DCM, consider increasing to 50%.

  • Ensure the reaction has been stirring at room temperature for at least 2 hours.

  • Take an aliquot for LC-MS analysis to confirm the presence of starting material.

  • If starting material persists, add more equivalents of acid or consider switching to a stronger acid system like 4M HCl in dioxane.[7]

Question 2: I'm observing unexpected side products in my mass spec analysis. What could they be?

Answer: The primary source of side products in Boc deprotection is the highly electrophilic tert-butyl cation generated during the reaction.[4][9] This cation can alkylate any sufficiently nucleophilic species present.

  • t-Butylation of the Indazole Ring: The indazole ring is an electron-rich aromatic system and can be susceptible to electrophilic substitution.[10][11] The tert-butyl cation can potentially add to the benzene or pyrazole portion of the indazole core, leading to a mass increase of +56 Da in your product.

  • Reaction with Solvent or Scavengers: If using a nucleophilic solvent or if scavengers are present, the cation will react with them.

Prevention and Mitigation: The most effective strategy is to use a cation scavenger . A scavenger is a compound added to the reaction mixture to trap the electrophilic byproduct.[12]

  • Triisopropylsilane (TIS): Often used at 2.5-5% (v/v). It effectively reduces the tert-butyl cation.

  • Water: Can act as a scavenger by quenching the cation to form tert-butanol. A small amount (2.5-5%) is often included in cleavage cocktails.[12]

  • Thioanisole: Another common scavenger, particularly useful if you have other sensitive functional groups.[12]

If side product formation is severe, consider using an alternative, non-acidic deprotection method (see FAQ section).

Question 3: My work-up is difficult. The product won't extract properly, or I get an intractable oil.

Answer: This is almost always due to the salt form of the product. After deprotection with TFA or HCl, the product exists as a trifluoroacetate or hydrochloride salt, which is often highly polar, sometimes hygroscopic, and may not partition cleanly into common organic solvents.[7]

Solution: Conversion to Free Base To isolate the product as a neutral "free base," you must perform a basic work-up.

  • Remove Volatiles: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid (like TFA).[7][13]

  • Dissolve and Basify: Dissolve the resulting residue in a biphasic system, such as DCM and water.[7]

  • Neutralize: Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until the aqueous layer is basic (test with pH paper, pH > 8).[7] You will observe CO₂ evolution, so add the base slowly to avoid excessive foaming.

  • Extract: The neutralized "free base" amine will now be much less polar and will preferentially partition into the organic layer. Separate the layers and extract the aqueous phase two or three more times with fresh DCM.[7]

  • Wash and Dry: Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

  • Concentrate: Filter and concentrate the dried organic solution to yield your purified free base, which is more likely to be a solid or a more manageable oil.

Troubleshooting_Workflow Figure 2. Troubleshooting Decision Tree start Problem Observed issue_incomplete Incomplete Reaction Causes: - Insufficient Acid - Low Temperature - Short Reaction Time start->issue_incomplete issue_side_products Side Products (+56 Da) Causes: - t-Butyl Cation Alkylation - Indazole Ring Attack start->issue_side_products issue_workup Difficult Work-up / Oily Product Causes: - Product is TFA/HCl Salt - High Polarity start->issue_workup sol_incomplete sol_incomplete issue_incomplete->sol_incomplete Address Cause sol_side_products Solutions - Add Cation Scavenger: - Triisopropylsilane (TIS) - Water (2-5%) - Use milder/alternative method issue_side_products->sol_side_products Prevent Cation Reactivity sol_workup sol_workup issue_workup->sol_workup Convert to Free Base

Caption: Figure 2. Troubleshooting Decision Tree

Frequently Asked Questions (FAQs)

Q1: Why is TFA in DCM the most common method for Boc deprotection? A: This combination is popular because it is highly effective, the reaction is typically fast (30 min to 2 hours), and both the solvent (DCM) and excess reagent (TFA) are volatile, making them easy to remove under vacuum.[1][6]

Q2: Are there milder or alternative methods if my compound is sensitive to strong acid? A: Yes, several alternatives exist if TFA is too harsh for other functional groups in your molecule. The choice depends on the specific sensitivity.[14]

  • HCl in Dioxane/Methanol: 4M HCl in dioxane is a very common alternative. Often, the resulting hydrochloride salt is a crystalline solid that precipitates from the reaction mixture, simplifying isolation by filtration.[7]

  • Aqueous Phosphoric Acid: This can be a milder option for some substrates.[15]

  • Basic/Nucleophilic Conditions: For N-Boc protected indazoles specifically, deprotection can sometimes be achieved under basic conditions, such as with sodium methoxide (NaOMe) in methanol.[16][17] This is highly advantageous for acid-sensitive molecules.

  • Thermal Deprotection: Heating the N-Boc protected amine, sometimes in a high-boiling point solvent or even neat, can cause thermolytic cleavage of the group.[18][19] This avoids acids and bases entirely but may not be suitable for thermally sensitive compounds.

Q3: How should I monitor the reaction progress? A: The most reliable methods are TLC and LC-MS.

  • TLC: The deprotected amine salt product is significantly more polar than the Boc-protected starting material. On a silica plate, you should see the starting material spot (higher Rf) disappear and a new spot appear at a much lower Rf (often close to the baseline).

  • LC-MS: This is the definitive method. You can directly observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q4: What is the final form of my product after a standard acidic deprotection and work-up? A: If you stop after removing the volatiles, your product will be the trifluoroacetate (TFA) salt or hydrochloride (HCl) salt .[4] These salts are often suitable for the next reaction step without neutralization. If you perform a basic work-up as described in the troubleshooting guide, you will isolate the free base .

Comparison of Common Deprotection Methods
ParameterTFA / DCM4M HCl / DioxaneNaOMe / MeOH (for N-Boc Indazole)
Primary Reagents Trifluoroacetic AcidHydrogen ChlorideSodium Methoxide
Solvent Dichloromethane1,4-Dioxane or MethanolMethanol
Temperature 0 °C to Room TempRoom TempRoom Temp
Typical Time 1 - 4 hours[7]1 - 3 hours[7]1 - 3 hours[16]
Product Form TFA SaltHCl Salt (often precipitates)Free Base
Key Considerations Volatile and easy to remove. Risk of t-butylation side products.[12]Excellent for forming crystalline HCl salts. Dioxane is a peroxide-former.[7]Excellent for acid-sensitive substrates. Only applicable to certain activated N-Boc groups.[16][17]

Experimental Protocols

Protocol 1: Standard Deprotection with TFA in DCM

This is the most common and robust method for this transformation.

  • Dissolution: Dissolve the this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) to make a 0.1–0.2 M solution in a round-bottom flask equipped with a stir bar.[7]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.[7]

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (5-10 equiv., or to a final concentration of 20-50% v/v) to the stirred solution.[7]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[7]

  • Monitoring: Monitor the reaction's progress via TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS.

  • Work-up (for TFA Salt): Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. The resulting residue is the TFA salt and can often be used directly.[13]

  • Work-up (for Free Base):

    • Concentrate the reaction mixture in vacuo.

    • Dissolve the residue in DCM and water.

    • Cool in an ice bath and slowly add saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8).

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.[7]

Protocol 2: Alternative Deprotection with HCl in Dioxane

This method is useful when a crystalline hydrochloride salt is desired.

  • Dissolution: Dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane.[7]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.) to the stirred solution at room temperature.

  • Precipitation: Stir the reaction for 1-3 hours. In many cases, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[7]

  • Isolation: If a precipitate forms, collect the solid product by filtration. Wash the solid with a small amount of cold diethyl ether to remove non-polar impurities and then dry under vacuum.

  • Monitoring: If no precipitate forms, monitor by TLC/LC-MS and perform a basic work-up as described in Protocol 1 to isolate the free base.

References
  • Organic Chemistry Portal. "Boc Deprotection Mechanism - TFA". Common Organic Chemistry. [Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection". Master Organic Chemistry. [Link]

  • J&K Scientific LLC. "BOC Protection and Deprotection". J&K Scientific. [Link]

  • George, N., et al. (2020). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride". RSC Advances. [Link]

  • George, N., et al. (2020). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride". RSC Publishing. [Link]

  • Sane, N., et al. (2021). "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis". Organic Process Research & Development. [Link]

  • Chemistry Stack Exchange. "What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?". Stack Exchange. [Link]

  • Hebei Boze Chemical Co., Ltd. "BOC Protection and Deprotection". Hebei Boze Chemical. [Link]

  • SciSpace. "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst". SciSpace. [Link]

  • National Institutes of Health. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?". NIH. [Link]

  • ChemistryViews. "Method Simplifies Deprotection and Modification of N-Heterocycles". ChemistryViews. [Link]

  • Caribbean Journal of Sciences and Technology. "Synthesis of Pharmacologically Active Indazoles and Its Analogues". CJST. [Link]

  • ResearchGate. "Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State". ResearchGate. [Link]

  • Wikipedia. "Indazole". Wikipedia. [Link]

  • Reddit. "Advice on N-boc deprotection in the presence of acid sensitive groups". Reddit. [Link]

  • National Institutes of Health. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow". NIH. [Link]

  • The Royal Society of Chemistry. "SUPPORTING INFORMATION". RSC. [Link]

  • Common Organic Chemistry. "Boc Deprotection - TFA". Common Organic Chemistry. [Link]

  • Reddit. "Alternative Methods for Boc Deprotection". Reddit. [Link]

  • Arkivoc. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH". Arkivoc. [Link]

  • National Institutes of Health. "Indazole – an emerging privileged scaffold: synthesis and its biological significance". NIH. [Link]

  • National Institutes of Health. "Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence". NIH. [Link]

  • National Institutes of Health. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride". NIH. [Link]

  • ResearchGate. "Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines". ResearchGate. [Link]

  • RSC Advances. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride". [Link]

  • Reddit. "Working up the product after removing FMOC". Reddit. [Link]

Sources

Indazole Synthesis Technical Support Center: A Guide to Overcoming Common Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of indazoles. The following content, structured in a question-and-answer format, offers practical, field-proven insights and detailed protocols to help you navigate and overcome these synthetic challenges.

Section 1: Navigating the Labyrinth of Regioisomers in N-Alkylation

The selective functionalization of the indazole core is a frequent hurdle for chemists. The presence of two reactive nitrogen atoms, N1 and N2, often leads to the formation of regioisomeric mixtures, complicating purification and reducing the yield of the desired product.

Q1: My N-alkylation of a substituted indazole is producing a mixture of N1 and N2 isomers. What are the key factors controlling this regioselectivity?

A: The ratio of N1 to N2 alkylated products is a delicate interplay of steric hindrance, electronic effects, and the reaction conditions employed. Understanding these factors is paramount for directing the reaction toward your desired isomer.

  • Steric Hindrance: Bulky substituents at the C3 position of the indazole ring will sterically encumber the N2 position, thereby favoring alkylation at the less hindered N1 position.[1] Conversely, substituents at the C7 position can sterically shield the N1 position, leading to a preference for N2 alkylation.

  • Electronic Effects: The electronic nature of the substituents on the indazole ring plays a crucial role. Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂ or -CO₂Me), have been shown to strongly direct alkylation to the N2 position, often with high selectivity (≥ 96%).[1][2]

  • Reaction Conditions:

    • Base and Solvent System: The choice of base and solvent is critical. The use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has proven highly effective for achieving N1-selectivity.[1][2][3] This is attributed to the formation of a sodium-indazole complex that favors alkylation at the N1 position. In contrast, using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) often results in a mixture of isomers.[1]

    • Temperature: Reaction temperature can also influence the product ratio. Higher temperatures can sometimes favor the thermodynamically more stable N1 isomer.[3]

Q2: How can I mechanistically rationalize the high N1-selectivity observed with NaH in THF?

A: The high N1-selectivity is believed to arise from the formation of a chelated intermediate. The sodium cation (Na⁺) from NaH can coordinate with the N2 nitrogen and a nearby Lewis basic group on the C3 substituent (e.g., the oxygen of an ester or amide). This coordination effectively blocks the N2 position, directing the incoming electrophile (alkylating agent) to the N1 position.[2]

N1_Alkylation_Mechanism cluster_0 Indazole Deprotonation cluster_1 Chelation and Alkylation Indazole Indazole Indazole_anion Indazole Anion + Na⁺ + H₂ Indazole->Indazole_anion - H₂ NaH NaH Chelated_intermediate [Indazole-Na]⁺ Complex (N2 Blocked) Indazole_anion->Chelated_intermediate Chelation Chelation Chelation N1_product N1-Alkylated Indazole Chelated_intermediate->N1_product + R-X - NaX Alkyl_halide R-X

Caption: Proposed mechanism for N1-selective alkylation.

Q3: I need to synthesize the N2-alkylated indazole. What conditions should I employ?

A: For selective N2-alkylation, several strategies can be effective:

  • Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor the formation of the N2-regioisomer.[1]

  • Triflic Acid Catalysis: A novel approach using triflic acid (TfOH) as a catalyst for the reaction of indazoles with diazo compounds has demonstrated high selectivity for N2-alkylation.[4]

  • Directed Synthesis: If direct alkylation proves unselective, consider a synthetic route that unambiguously establishes the N2-substitution pattern, such as the Davis-Beirut or Cadogan reactions which are known to produce 2H-indazoles.[5]

Protocol 1: Highly Regioselective N1-Alkylation of Indazoles

This protocol is optimized for achieving high N1-selectivity.[1][2]

Materials:

  • Substituted 1H-Indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon), add a solution of the substituted 1H-indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). If the reaction is sluggish, it can be gently heated to 50 °C.[1]

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity

EntryIndazole SubstituentBase (equiv.)SolventAlkylating AgentTemp (°C)N1:N2 RatioReference
13-CO₂MeNaH (1.2)THFn-pentyl bromide50>99:1[1][2]
23-COMeNaH (1.2)THFn-pentyl bromide50>99:1[1][2]
33-tBuNaH (1.2)THFn-pentyl bromide50>99:1[1][2]
47-NO₂NaH (1.2)THFn-pentyl bromide504:96[1][2]
53-CO₂MeK₂CO₃ (2.0)DMFn-pentyl bromide251.4:1[1]
6UnsubstitutedK₂CO₃DMFBenzyl bromideRT~1:1

Section 2: Tackling Unwanted Hydrazone, Dimer, and Polymer Formation

In syntheses involving hydrazines and carbonyl compounds, several side reactions can compete with the desired indazole formation, leading to complex reaction mixtures and low yields.

Q4: My reaction between a substituted hydrazine and an ortho-hydroxyaryl ketone is primarily yielding the stable hydrazone, with very little of the desired indazole. How can I promote cyclization?

A: The formation of a stable hydrazone that fails to cyclize is a common issue, particularly if the ortho-substituent required for cyclization is absent or modified.[6][7] To favor the desired intramolecular cyclization, consider the following strategies:

  • Acid Catalysis: The cyclization step is often acid-catalyzed. The use of an acidic medium, such as acetic acid or hydrochloric acid in ethanol, can facilitate the intramolecular attack of the ortho-hydroxyl group onto the imine carbon of the hydrazone.[6]

  • Solvent Choice: Aprotic polar solvents like DMSO or DMF have been reported to give higher yields of the indazole compared to protic solvents in some cases.[6]

  • Temperature Optimization: While higher temperatures can promote cyclization, excessive heat can lead to degradation or other side reactions. Careful optimization of the reaction temperature is crucial.[6]

Hydrazone_Formation cluster_0 Desired Pathway cluster_1 Side Reaction Reactants o-Hydroxyaryl Ketone + Hydrazine Hydrazone_intermediate Hydrazone Intermediate Reactants->Hydrazone_intermediate Indazole Indazole Hydrazone_intermediate->Indazole Cyclization (Acid-catalyzed) Stable_hydrazone Stable Hydrazone (No Cyclization) Hydrazone_intermediate->Stable_hydrazone Lack of Promoter (e.g., Acid)

Caption: Competing pathways of hydrazone cyclization.

Q5: I am observing a significant amount of dark, insoluble material in my reaction mixture, suggesting dimerization or polymerization. What causes this and how can I prevent it?

A: Dimerization and polymerization can occur when reactive intermediates or starting materials self-condense under the reaction conditions.[6][7] This is often exacerbated by high concentrations and elevated temperatures.

  • Control Reactant Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions like dimerization and polymerization, while favoring the intramolecular cyclization to form the indazole.

  • Optimize Reaction Temperature and Time: Use the minimum temperature and reaction time necessary for the completion of the desired transformation. Prolonged heating can promote the formation of polymeric byproducts.

  • Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative side reactions that may initiate polymerization.

Section 3: Addressing Challenges in Specific Indazole Syntheses

Q6: In my Cadogan reaction, I am isolating a significant amount of an N-oxide byproduct. How can I avoid this or convert it to my desired indazole?

A: The formation of 2H-indazole N-oxides is a known side reaction in the Cadogan cyclization, which involves the reductive cyclization of nitroaromatics using phosphines or phosphites. Recent studies suggest that these N-oxides can be key intermediates in the reaction pathway.

  • Prevention: While complete prevention can be challenging, using milder reaction conditions (e.g., lower temperatures) and carefully controlling the stoichiometry of the reducing agent may help to minimize the accumulation of the N-oxide intermediate. A one-pot condensation-Cadogan reductive cyclization at 80 °C has been reported to be effective.[8]

  • Conversion: If the N-oxide is formed, it can often be deoxygenated to the desired 2H-indazole in a subsequent step. Treatment with a reducing agent such as zinc in the presence of an acid (e.g., HCl) can effectively remove the oxygen atom.

Protocol 2: Minimizing Side Reactions in a One-Pot Condensation-Cadogan Cyclization

This protocol is designed to minimize the formation of byproducts by conducting the reaction in a single pot under relatively mild conditions.[8]

Materials:

  • ortho-Nitrobenzaldehyde

  • Amine (aromatic or aliphatic)

  • Tri-n-butylphosphine

  • Isopropanol (i-PrOH)

Procedure:

  • In a reaction vessel, dissolve the ortho-nitrobenzaldehyde (1.0 equivalent) and the amine (1.1 equivalents) in i-PrOH.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the ortho-imino-nitrobenzene intermediate.

  • Add tri-n-butylphosphine (1.5 equivalents) to the reaction mixture.

  • Heat the reaction to 80 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Analytical Identification of Byproducts

Q7: How can I spectroscopically distinguish between N1- and N2-alkylated indazole isomers?

A: NMR spectroscopy is a powerful tool for differentiating between N1 and N2 regioisomers.

  • ¹H NMR: The chemical shifts of the indazole ring protons are sensitive to the position of the alkyl group. In many cases, the H7 proton of the N1 isomer is significantly shifted downfield compared to the H7 proton of the N2 isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring also differ between the two isomers.

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is a definitive technique. For an N1-substituted indazole, a correlation is typically observed between the protons of the alkyl group and the C7a carbon of the indazole ring. Conversely, for an N2-substituted indazole, a correlation is observed between the alkyl protons and the C3 carbon.[1]

References

  • Kumar, A., & Sharma, S. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(45), 28236-28269. [Link]

  • Li, J., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(74), 10397-10400. [Link]

  • Alam, M. J., & Keating, G. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950. [Link]

  • Alam, M. J., & Keating, G. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation−Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Baklanov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]

  • Caribbean Journal of Science and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • ResearchGate. (2009). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). [Link]

  • Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Liu, Z., et al. (2016). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 52(71), 10774-10777. [Link]

  • Aires-de-Sousa, M., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(6), 2110–2124. [Link]

  • Hathaway, B. A., et al. (1998). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (12), 2713-2720. [Link]

  • ResearchGate. (2016). An efficient synthesis of 1- H indazoles. [Link]

  • Singh, P., & Kumar, V. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(9), 3569-3580. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • ResearchGate. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. [Link]

  • ResearchGate. (2023). Proposed mechanism of indazole synthesis from hydrazones. [Link]

  • White Rose Research Online. (2018). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]

  • ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide?. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. [Link]

  • National Center for Biotechnology Information. (2013). Reduction of Amine N-Oxides by Diboron Reagents. [Link]

  • Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. [Link]

Sources

Navigating the Purification of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate. As a key intermediate in numerous pharmaceutical development programs, achieving high purity of this compound is critical for downstream success. This guide, compiled by our senior application scientists, provides in-depth troubleshooting advice and detailed protocols to help you overcome common purification challenges. We aim to explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific needs.

Frequently Asked Questions (FAQs)

Q1: My crude product is a thick, inseparable oil after synthesis. How can I proceed with purification?

A1: Oiling out is a common issue, often due to the presence of residual solvents or low-melting point impurities. First, ensure your reaction work-up was thorough in removing all solvents under high vacuum. If the material is still an oil, attempting to precipitate the product by triturating with a non-polar solvent (e.g., hexane or diethyl ether) can be effective. If this fails, directly proceeding to column chromatography is the recommended next step.

Q2: I'm observing a major byproduct with a similar polarity to my desired product on the TLC plate. What could it be?

A2: A common byproduct in the synthesis of 3-substituted indazoles is the formation of the 2H-indazole isomer.[1][2] The relative stability of the 1H- and 2H-tautomers can be influenced by substitution and the reaction conditions.[1][2] These isomers often have very similar polarities, making their separation by standard chromatography challenging.

Q3: During column chromatography, my product is streaking badly on the TLC and the column. What is causing this?

A3: Streaking is often indicative of interactions between the basic nitrogen atoms in your compound (on both the piperidine and indazole rings) and the acidic silica gel. The indazole moiety is amphoteric, with pKa values of approximately 1.04 for the indazolium cation and 13.86 for the indazolate anion.[3] To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your eluent system.

Q4: I'm losing my N-Boc protecting group during purification. How can I prevent this?

A4: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions. If your crude product contains residual acid from the synthesis, or if you are using acidic modifiers in your chromatography, you risk premature deprotection. Ensure your work-up includes a thorough wash with a mild base (e.g., saturated sodium bicarbonate solution). When preparing your sample for chromatography, avoid dissolving it in acidic solvents.

In-Depth Troubleshooting Guides

Challenge 1: Co-eluting Impurities in Column Chromatography

The most significant challenge in purifying this compound is often the presence of closely eluting impurities, such as the 2H-indazole isomer or other structurally related byproducts.

Root Cause Analysis:

  • Isomer Formation: The synthesis of 3-substituted indazoles can sometimes lead to the formation of the thermodynamically less stable but kinetically accessible 2H-isomer.[1][2]

  • Similar Polarity: These isomers, along with other potential impurities from the synthetic route, may have very similar polarities to the desired product, resulting in poor separation on silica gel.

Troubleshooting Workflow:

start Poor Separation in Standard Chromatography step1 Optimize Eluent System start->step1 step2 Try a Different Stationary Phase step1->step2 If still co-eluting end_success Pure Product step1->end_success Separation achieved step3 Consider Recrystallization step2->step3 If still co-eluting step2->end_success Separation achieved step4 Derivative Formation (Last Resort) step3->step4 If crystallization fails step3->end_success Pure crystals obtained step4->end_success Successful deprotection end_fail Re-evaluate Synthesis step4->end_fail

Chromatography Optimization Workflow

Detailed Protocols:

Protocol 1: Optimized Flash Column Chromatography

This protocol is a robust starting point for the purification of this compound and its analogs.[1]

  • Column Packing: Use a standard silica gel (40-63 µm).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent.

  • Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of n-hexane and ethyl acetate.

    • Initial Elution: Begin with 10-20% ethyl acetate in n-hexane.

    • Gradient: Gradually increase the ethyl acetate concentration to 50-60%.

    • For more polar impurities: A second solvent with a different selectivity, like acetone, can be used. A gradient of acetone in hexane (e.g., 10-40%) can be effective.[1]

  • TLC Monitoring: Use the same solvent system for TLC analysis to monitor the separation. The desired product typically has an Rf value of 0.2-0.4 in 30-40% ethyl acetate/hexane.

  • Fractions Collection: Collect small fractions and analyze them by TLC before combining.

ParameterRecommended Starting ConditionsRationale
Stationary Phase Silica Gel (40-63 µm)Standard, cost-effective, and suitable for a wide range of polarities.
Mobile Phase Gradient of Ethyl Acetate in n-Hexane (e.g., 10% to 60%)Provides good separation for compounds of moderate polarity.
Alternative Mobile Phase Gradient of Acetone in n-Hexane (e.g., 10% to 40%)Acetone offers different selectivity compared to ethyl acetate and can resolve impurities that co-elute in the former.[1]
Additive 0.1-1% Triethylamine (TEA)Neutralizes acidic sites on the silica gel, reducing tailing of the basic product.
Challenge 2: Product Instability and Degradation

The N-Boc protecting group is notoriously labile under acidic conditions. Additionally, the indazole ring itself can be susceptible to certain reactive conditions.

Root Cause Analysis:

  • Acidic Contaminants: Residual acid from the synthesis (e.g., from a Fischer indole synthesis) can cause deprotection of the Boc group.

  • Harsh Purification Conditions: Prolonged exposure to acidic stationary phases or eluents can lead to degradation.

  • Thermal Instability: While generally stable, prolonged heating of N-Boc protected compounds can lead to thermolytic deprotection.

Troubleshooting Workflow:

start Product Degradation Observed step1 Neutralize Crude Product start->step1 step2 Use Neutralized Silica/Eluent step1->step2 step3 Consider Recrystallization step2->step3 step4 Avoid High Temperatures step3->step4 end_success Stable, Pure Product step4->end_success

Product Stability Workflow

Detailed Protocols:

Protocol 2: Recrystallization

If the crude product is obtained as a solid and is of reasonable purity (>85%), recrystallization can be an excellent and scalable purification method.

  • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at elevated temperatures. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at higher temperatures.

    • Good candidates: Ethyl acetate, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexane or DCM/hexane.

  • Procedure:

    • Dissolve the crude material in a minimal amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator or freezer.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solvent SystemObservationSuitability
Ethyl Acetate/Hexane Good solubility in hot ethyl acetate, precipitates upon addition of hexane.Excellent for inducing crystallization.
Isopropanol Moderate solubility at room temperature, high solubility when heated.Good for single-solvent recrystallization.
Dichloromethane/Hexane High solubility in DCM, precipitates upon addition of hexane.Good for inducing crystallization, but be mindful of residual DCM.

By systematically addressing these common challenges and utilizing the detailed protocols provided, researchers can significantly improve the purity and yield of this compound, ensuring the quality of this vital pharmaceutical intermediate.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. [Link]

  • Indazole. Wikipedia. [Link]

Sources

Technical Support Center: Recrystallization Methods for Indazole-Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indazole-piperidine intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of obtaining high-purity crystalline materials. Indazole-piperidine scaffolds are crucial building blocks in the synthesis of a wide range of biologically active molecules, making their purification a critical step in drug discovery and development.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the specific issues encountered during the recrystallization of these valuable intermediates.

Understanding Recrystallization of Indazole-Piperidine Intermediates

Recrystallization is a powerful purification technique that relies on the differential solubility of a target compound and its impurities in a selected solvent system.[3] The ideal solvent will dissolve the indazole-piperidine intermediate sparingly at room temperature but will have high solubility at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even when hot (allowing for hot filtration).

The unique structural features of indazole-piperidine intermediates—namely the aromatic, electron-rich indazole ring and the basic, aliphatic piperidine moiety—present specific challenges. These include a propensity for "oiling out," the formation of multiple polymorphic forms, and difficulties in identifying a suitable solvent system that balances solubility and recovery.[4][5][6][7] This guide will equip you with the knowledge to overcome these obstacles.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most common problems encountered during the recrystallization of indazole-piperidine intermediates in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a frequent and frustrating issue in crystallization.[8][9] It occurs when a supersaturated solution is cooled to a temperature that is above the melting point of the solute in the solvent, causing the compound to separate as a liquid (an "oil") rather than a solid.[10][11] This oil is often a good solvent for impurities, which can become trapped upon eventual solidification, compromising the purity of the final product.[8][10]

Probable Causes & Solutions:

  • High Supersaturation/Rapid Cooling: The most common cause is generating supersaturation too quickly.

    • Solution: Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Consider using a Dewar flask for even slower, insulated cooling.

  • Inappropriate Solvent Choice: The solvent may be too "good" or too "poor."

    • Solution 1 (Solvent is too different in polarity): If you are using a very nonpolar solvent for a moderately polar compound, this can promote oiling out. Try a slightly more polar solvent or a mixed solvent system.

    • Solution 2 (Solvent is too "good"): The boiling point of your solvent may be too high, exceeding the melting point of your compound. Re-heat the oiled-out mixture, add more of the same solvent to reduce the saturation point, and allow it to cool more slowly.[12] If this fails, select a solvent with a lower boiling point.

  • Presence of Impurities: Impurities can depress the melting point of your compound, increasing the likelihood of oiling out.[11]

    • Solution: If the crude material is highly impure, consider a preliminary purification step, such as a quick filtration through a silica plug, before attempting recrystallization.[13]

  • Seeding Strategy: A lack of nucleation sites can lead to a buildup of high supersaturation.

    • Solution: Add seed crystals (a tiny amount of the pure compound) to the solution just as it begins to cool and becomes slightly cloudy. This provides a template for crystal growth to occur in a controlled manner.[10][14]

Q2: I'm getting a very low yield after recrystallization. What are the likely sources of product loss?

A2: A poor recovery (e.g., less than 20-30%) can undermine the efficiency of your synthetic route.[15] Several factors can contribute to this issue.

Probable Causes & Solutions:

  • Using Too Much Solvent: This is the most frequent cause of low yield. The goal is to use the minimum amount of hot solvent to fully dissolve the compound.[14] Using an excess means a significant portion of your product will remain dissolved in the mother liquor even after cooling.

    • Solution: If you suspect you've used too much solvent, you can gently boil some of it off to re-concentrate the solution and then attempt the cooling process again.[12] Always check the mother liquor by spotting it on a TLC plate or evaporating a small amount to see if a significant residue remains.

  • Premature Crystallization During Hot Filtration: If your compound crystallizes on the filter paper or in the funnel during a hot filtration step, you will lose a substantial amount of product.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by placing it in an oven or by passing hot solvent through it immediately before filtering your solution.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent. This will wash away the impurity-laden mother liquor without dissolving a significant amount of the crystalline product.

Q3: My compound won't crystallize at all, even after cooling in an ice bath.

A3: The failure of a compound to crystallize from a supersaturated solution is usually due to kinetic barriers to nucleation.

Probable Causes & Solutions:

  • Insufficient Supersaturation: You may not have reached a high enough concentration for crystals to form.

    • Solution: Return the solution to the heat source and carefully boil off some of the solvent.[12] Allow it to cool again. Be cautious not to remove too much solvent, which could lead to oiling out.

  • Lack of Nucleation Sites: Crystal growth requires a starting point.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.[14][16]

    • Solution 2 (Seeding): Add a single, tiny seed crystal of the pure compound.[14][16] This is the most reliable method to induce crystallization.

  • Solution is Too Dilute: As with low yield, you may have simply used far too much solvent.

    • Solution: If the above methods fail, remove the solvent entirely using a rotary evaporator and attempt the recrystallization again with a new solvent system or a more appropriate volume of the original solvent.[12]

Q4: I've noticed that the choice of solvent seems to produce different crystal forms (polymorphs). How do I control this?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different solubilities, stabilities, and bioavailabilities.[5][6] The solvent plays a key role in determining which polymorph is obtained.[4][7]

Probable Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: Sometimes a less stable (kinetic) polymorph will crystallize first, and then slowly convert to the more stable (thermodynamic) form.

    • Solution: To obtain the thermodynamically stable form, try longer crystallization times, slower cooling, or slurrying the kinetic product in the mother liquor. To isolate a kinetic polymorph, use rapid cooling and immediate filtration.

  • Solvent-Molecule Interactions: Specific interactions (like hydrogen bonding) between the solvent and the solute can favor the nucleation and growth of a particular crystal lattice.[4]

    • Solution: A systematic screening of solvents with different polarities and functional groups (e.g., alcohols, esters, ketones, hydrocarbons) is the best approach.[17] Keep meticulous records of the solvent, cooling rate, and the resulting crystal form (identified by techniques like PXRD, DSC, or IR spectroscopy).

Data Presentation: Common Solvents for Recrystallization

Selecting the right solvent is the most critical step. The following table provides a starting point for screening solvents for indazole-piperidine intermediates, categorized by polarity. A good starting point is to find a solvent where your compound is sparingly soluble at room temperature but highly soluble when hot.

Solvent ClassExamplesPolarityTypical Use Case & Comments
Polar Protic Water, Methanol, Ethanol, IsopropanolHighOften used as the "anti-solvent" in a two-solvent system with a more soluble solvent like acetone or THF.[18][19] Ethanol/water mixtures are very common for heterocyclic compounds.
Polar Aprotic Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)MediumExcellent single solvents or as the "good" solvent in a mixed system. Acetone/water and THF/water are effective combinations.[18][19]
Nonpolar Aromatic Toluene, XylenesLowGood for less polar derivatives. Can be effective for compounds that are prone to oiling out in other systems.[20]
Nonpolar Aliphatic Heptane, Hexane, CyclohexaneVery LowPrimarily used as anti-solvents. Adding heptane to a solution of the compound in EtOAc or DCM is a common technique. Prone to causing oiling out if added too quickly.[17]

Experimental Protocols & Workflows

Protocol 1: General Recrystallization of an Indazole-Piperidine Intermediate

This protocol outlines a standard single-solvent recrystallization procedure.

  • Dissolution: Place the crude indazole-piperidine intermediate (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar.

  • Solvent Addition: Add a small portion of the selected solvent (e.g., 10 mL of ethanol) to the flask. Begin heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid completely dissolves at the boiling point of the solvent. Crucially, add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Beautiful crystals should form over 15-30 minutes.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizing the Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow start Start with Crude Indazole-Piperidine dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter Perform Hot Gravity Filtration check_insoluble->hot_filter Yes cool_rt Cool Slowly to Room Temperature check_insoluble->cool_rt No hot_filter->cool_rt check_crystals Crystals Formed? cool_rt->check_crystals induce_xtal Induce Crystallization (Scratch/Seed) check_crystals->induce_xtal No cool_ice Cool in Ice Bath check_crystals->cool_ice Yes induce_xtal->cool_ice collect Collect Crystals via Vacuum Filtration cool_ice->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: General workflow for the recrystallization of indazole-piperidine intermediates.

Frequently Asked Questions (FAQs)

Q: Can I use a two-solvent system? How does that work? A: Yes, a two-solvent (or mixed-solvent) system is very effective when no single solvent has the ideal solubility profile. You need two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent). The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, and then slowly adding the "bad" solvent until the solution becomes persistently cloudy (turbid). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common pairs include Ethanol/Water, Acetone/Water, and Ethyl Acetate/Heptane.[17][18][19]

Q: My purified crystals are still colored. What should I do? A: If colored impurities persist, they are likely incorporated into the crystal lattice. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.

Q: How do I know if my recrystallization was successful? A: The primary indicator of successful purification is a sharp melting point range that is close to the literature value for the pure compound. Impure solids tend to melt over a broad temperature range.[14] You can also confirm purity using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

Troubleshooting_Tree start Problem Encountered During Recrystallization problem_type What is the issue? start->problem_type oiling_out 'Oiling Out' problem_type->oiling_out Liquid separation no_crystals No Crystals Form problem_type->no_crystals Clear solution low_yield Low Yield problem_type->low_yield Few crystals solve_oiling Slow cooling rate Add seed crystals Use more solvent Change solvent oiling_out->solve_oiling solve_no_crystals Boil off some solvent Scratch flask Add seed crystals no_crystals->solve_no_crystals solve_low_yield Use less solvent Pre-heat filtration gear Wash with ice-cold solvent low_yield->solve_low_yield

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (n.d.). Google Books.
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound | Organic Process Research & Development. (2019, July 22). ACS Publications.
  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. (n.d.). Benchchem.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Application Note and Protocol for the Purification of 3,4-Dichloro-1H-indazole by Recrystallization. (n.d.). Benchchem.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Technical Support Center: Purification of Imidazole Derivatives. (n.d.). Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. (n.d.). Benchchem.
  • N‑Heterocyclic Olefins of Pyrazole and Indazole. (2025, May 28). NIH.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Help! Recrystallization sources of error. (2012, February 7). Reddit.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate.
  • Crystallization of polymorphs: The effect of solvent. (2025, August 9). ResearchGate.
  • Recrystallization Issues. (2024, October 17). Reddit.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.
  • Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). NIH.
  • Recrystallization and Melting Point Analysis. (2022, December 5). YouTube.
  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2025, August 7). Request PDF.
  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (n.d.). MDPI.
  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009, October 1). ACS Publications.
  • Crystallization of polymorphs: the effect of solvent. (n.d.). Lancaster University research directory.
  • Addressing poor solubility of piperidine derivatives in reactions. (n.d.). Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • Accessing new polymorphs and solvates through solvothermal recrystallization. (n.d.). PMC - NIH.
  • Indazole. (n.d.). Wikipedia.
  • Have you experienced that your piperidine crystallizes when not in use? (2021, July 6). ResearchGate.
  • Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI.
  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025, January 3). PubMed.

Sources

TFA vs HCl for Boc deprotection of indazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Boc Deprotection of Indazoles

A Senior Application Scientist's Guide to Choosing Between TFA and HCl

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides an in-depth analysis of two common reagents used for the deprotection of tert-butyloxycarbonyl (Boc) protected indazoles: Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl). The choice between these strong acids is critical and can significantly impact reaction efficiency, product purity, and the integrity of the indazole core.

This resource is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-mediated Boc deprotection?

The mechanism for Boc deprotection is consistent for both TFA and HCl and proceeds via an acid-catalyzed elimination.[1][2][3]

  • Protonation: The strong acid (TFA or HCl) protonates the carbonyl oxygen of the Boc group.[1][2][3]

  • Carbocation Formation: This initial protonation destabilizes the carbamate, leading to its cleavage. This step forms a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[1][3]

  • Decarboxylation & Salt Formation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine of the indazole.[1][4] In the acidic medium, the newly liberated amine is immediately protonated to form the corresponding trifluoroacetate or hydrochloride salt.[1][2]

Boc_Deprotection_Mechanism General Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation & Salt Formation Indazole_Boc Indazole-N-Boc Protonated_Boc Protonated Intermediate Indazole_Boc->Protonated_Boc + H⁺ (from TFA/HCl) Carbamic_Acid Indazole-N-Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation (t-Bu⁺) Protonated_Boc->tBu_Cation Free_Amine Deprotected Indazole Carbamic_Acid->Free_Amine CO2 CO₂ (gas) Carbamic_Acid->CO2 Amine_Salt Indazole Amine Salt (TFA or HCl salt) Free_Amine->Amine_Salt + H⁺

Caption: General Mechanism of Acid-Catalyzed Boc Deprotection.

Q2: When should I choose TFA over HCl, and vice-versa?

The selection between TFA and HCl depends on several factors including substrate sensitivity, desired product form, and downstream processing.

Choose TFA when:

  • Speed is critical: TFA, often used neat or in a 1:1 mixture with Dichloromethane (DCM), typically results in very fast deprotection, often completing within 30 minutes to a few hours.[3][5][6]

  • Solubility is a concern: Boc-protected starting materials often have excellent solubility in DCM, the most common co-solvent for TFA.

  • A non-aqueous work-up is preferred: Post-reaction, TFA and DCM can be removed under reduced pressure, and residual TFA can be co-evaporated with a solvent like toluene.[7]

Choose HCl when:

  • A crystalline salt is desired: The resulting hydrochloride salts are often crystalline, well-behaved solids that are easier to handle and purify by filtration compared to TFA salts, which can be oily or hygroscopic.[8][9]

  • Substrate is sensitive to the harshness of neat TFA: Using a solution of HCl in a solvent like 1,4-dioxane, methanol, or ethyl acetate allows for more moderated reaction conditions.[5][6][8]

  • Avoiding chlorinated solvents is a priority: HCl in ethyl acetate or methanol provides a greener alternative to TFA/DCM.[10]

FeatureTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions Neat or 20-50% in DCM[3][8]4M in 1,4-dioxane; 1-4M in EtOAc or MeOH[5][8]
Reaction Speed Very fast (often < 1-2 hours)[3][5]Moderate to fast (can be tuned by concentration)[6]
Product Form Often an oil or amorphous solid (TFA salt)[9]Frequently a crystalline solid (HCl salt)[8]
Work-up Evaporation, co-evaporation with toluene, or basic aqueous wash.[7][11]Evaporation, or filtration and washing of the precipitated salt.[5]
Volatility High (B.P. ~72 °C), easily removed by evaporation.Gaseous (used as a solution), solvent is evaporated.
Q3: Can the indazole ring itself react or degrade under these strong acidic conditions?

The indazole ring is a stable aromatic system and generally resilient to the acidic conditions used for Boc deprotection.[12] However, there are considerations:

  • Tautomerism: Indazoles exist as 1H and 2H tautomers, with the 1H form being more stable.[13][14] The position of the Boc group (N1 vs. N2) can influence the reactivity and properties of the molecule.

  • Ring Opening: While uncommon under standard deprotection conditions, N-protected indazoles can be susceptible to ring-opening to form o-aminobenzonitriles in the presence of a strong base, a reaction that is averted by using unprotected (N-H) indazoles.[15] This specific instability is not a primary concern with strong acid.

  • Substituent Effects: Electron-rich substituents on the indazole ring could increase the risk of side reactions, such as alkylation by the tert-butyl cation (see Troubleshooting Q1).

Troubleshooting Guide

Problem 1: My LC-MS shows a +56 mass unit adduct on my product, and the reaction looks messy.
  • Possible Cause: You are observing tert-butylation, a common side reaction in Boc deprotections.[16] The highly reactive tert-butyl carbocation generated during the reaction can act as an electrophile and alkylate nucleophilic sites on your indazole ring or other sensitive functional groups.[7][17] Electron-rich aromatic systems, like indazoles, are particularly susceptible.[17]

  • Recommended Solutions:

    • Incorporate a Scavenger: The most effective solution is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds designed to trap the tert-butyl cation before it can react with your product.[7][18]

      • For General Use: Triisopropylsilane (TIS) or Triethylsilane (TES) are excellent choices. A common cocktail is a 95:2.5:2.5 (v/v/v) mixture of TFA/TIS/H₂O.[16]

      • For Thiol-Containing Substrates: If your molecule contains a cysteine or other thiol, add 1,2-ethanedithiol (EDT) to prevent S-alkylation.[16][19]

      • For Tryptophan-like Moieties: Anisole or thioanisole can protect electron-rich indole-like systems.[7][16]

    • Lower the Temperature: For sensitive substrates, performing the deprotection at 0 °C can help minimize side reactions by reducing the rate of alkylation.[3]

Problem 2: The Boc deprotection is incomplete, even after several hours.
  • Possible Cause 1: Insufficient Acid. The stoichiometry or concentration of the acid may be too low to drive the reaction to completion, especially if your substrate contains other basic functional groups that consume the acid.[3][16]

    • Solution: Increase the equivalents of acid. For TFA, moving from a 20% solution in DCM to a 50% solution or even neat TFA can significantly accelerate the reaction.[16] For HCl, ensure at least 4-10 equivalents are used, or switch to a more concentrated stock solution.

  • Possible Cause 2: Steric Hindrance. A sterically bulky environment around the Boc-protected nitrogen can slow down the deprotection kinetics.[3]

    • Solution: Increase the reaction time and/or temperature. While most deprotections are run at room temperature, gentle heating to 40-50 °C can be effective, but must be balanced against the risk of side reactions. Always monitor progress by TLC or LC-MS.[16]

Problem 3: My product, an amine salt, is difficult to isolate. It's an oil after evaporation (TFA) or won't precipitate (HCl).
  • Possible Cause (TFA): Trifluoroacetate salts are notoriously difficult to crystallize and often remain as oils or waxy solids.[9]

    • Solution 1 (Salt Swap): After removing the TFA in vacuo, dissolve the residue in a minimal amount of a suitable solvent (like diethyl ether or DCM) and then add a solution of HCl in ether or dioxane. The often more crystalline HCl salt may precipitate and can be collected by filtration.

    • Solution 2 (Free Base): If the free amine is stable, perform a basic work-up. After evaporation, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. Then wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.[3][5]

  • Possible Cause (HCl): The product may be too soluble in the reaction solvent for precipitation to occur.

    • Solution: After the reaction is complete, concentrate the solution in vacuo. Then, add a less polar solvent (an "anti-solvent") like diethyl ether or hexanes and triturate (scratch/stir) the mixture to induce precipitation of the HCl salt.[5]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection
  • Preparation: Dissolve the Boc-protected indazole (1.0 equiv) in dichloromethane (DCM, approx. 0.1-0.2 M). For sensitive substrates, cool the solution to 0 °C in an ice bath.[3]

  • Reagent Addition: Add trifluoroacetic acid (TFA). The volume can range from 20% to 100% of the DCM volume (e.g., for 10 mL DCM, add 2-10 mL TFA). If using a scavenger like TIS, it should be pre-mixed with the TFA.[3]

  • Reaction: Stir the mixture at room temperature (or 0 °C) for 30 minutes to 4 hours.

  • Monitoring: Track the disappearance of the starting material using a suitable analytical method like TLC or LC-MS.[3][20][21] For TLC, the deprotected amine product will be significantly more polar (lower Rf) than the Boc-protected starting material.[21]

  • Work-up:

    • Direct Evaporation (for Salt): Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove residual TFA, add toluene or DCM to the residue and evaporate again. Repeat this co-evaporation step 2-3 times to yield the indazole as its TFA salt.[3][7]

    • Aqueous Wash (for Free Base): After concentrating the reaction, dissolve the residue in ethyl acetate or DCM. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[3][5]

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Protocol 2: General Procedure for HCl-Mediated Boc Deprotection
  • Preparation: Dissolve or suspend the Boc-protected indazole (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

  • Reagent Addition: Add a stock solution of 4M HCl in 1,4-dioxane (4-10 equiv) to the mixture.[5][22]

  • Reaction: Stir the mixture at room temperature for 1 to 16 hours. Often, the desired hydrochloride salt will precipitate out of the solution during the reaction.[5][22]

  • Monitoring: Track the reaction progress by TLC or LC-MS.[5]

  • Work-up:

    • Filtration: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or the reaction solvent to remove impurities. Dry the solid under vacuum to yield the pure hydrochloride salt.[5]

    • Evaporation: If no precipitate forms, remove the solvent and excess HCl under reduced pressure to obtain the crude hydrochloride salt, which can then be triturated with diethyl ether to induce solidification and/or purify.[5]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • TFA Deprotection | PDF | Chemistry | Physical Sciences. Scribd. [Link]

  • How can we do the deprotection of boc-amino acids using hcl ? ResearchGate. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. PubMed. [Link]

  • Removal of Boc protecting group as workup? Reddit. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Boc De-protection. Reddit. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

  • Boc Deprotection - HCl. Common Organic Chemistry. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

  • Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. ResearchGate. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. [Link]

  • (PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

Sources

Technical Support Center: Optimizing Yield in the Synthesis of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the yield and purity of this important synthetic intermediate.

I. Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The core of this molecule is the indazole ring, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring. The most common and versatile method for constructing the indazole ring in this context is through a reaction analogous to the Fischer indole synthesis. This typically involves the acid-catalyzed reaction of an appropriately substituted phenylhydrazine with a ketone or aldehyde. In the case of our target molecule, the piperidone moiety serves as the ketone precursor.

The overall synthetic strategy generally involves two key transformations: the formation of the indazole ring and the Boc protection of the piperidine nitrogen. The order of these steps can be varied, and each approach presents its own set of challenges and optimization opportunities.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic pathways to consider:

  • Route A: Indazole formation followed by Boc protection. In this route, a piperidone derivative is reacted with a suitable phenylhydrazine to form the indazole core, followed by the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

  • Route B: Boc protection followed by indazole formation. Here, the piperidone starting material is first protected with a Boc group, and then the resulting N-Boc-4-piperidone is used in the indazole synthesis.

Q2: Which synthetic route is generally preferred and why?

Route B is often the preferred method. The Boc-protected piperidone is commercially available and generally more stable and easier to handle than the unprotected piperidone. Furthermore, the Boc group can influence the reactivity and solubility of the intermediates, sometimes leading to cleaner reactions and simpler purification.

Q3: What are the most critical parameters affecting the yield of the indazole formation step?

The formation of the indazole ring is the most critical and often the lowest-yielding step. The key parameters to control are:

  • Choice of Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used. The choice of acid can significantly impact the reaction rate and the formation of side products.[1]

  • Reaction Temperature: The reaction typically requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and the formation of tars.[2]

  • Solvent: The choice of solvent can affect the solubility of the reactants and intermediates, as well as the reaction temperature. High-boiling point solvents like acetic acid or toluene are often used.

  • Reaction Time: The reaction needs to be monitored to ensure it goes to completion without significant degradation of the product.

Q4: I am observing a significant amount of a dark, tarry substance in my reaction mixture. What is the likely cause and how can I prevent it?

The formation of tar is a common issue in Fischer-type indole and indazole syntheses, especially when using strong acids and high temperatures. This is often due to polymerization and decomposition of the starting materials or intermediates. To mitigate this:

  • Optimize the acid concentration: Use the minimum amount of acid necessary to catalyze the reaction.

  • Control the temperature: Gradually increase the temperature and avoid overheating. Running the reaction at the lowest effective temperature is key.

  • Ensure an inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of specific problems you might encounter during the synthesis and offers practical solutions.

Issue 1: Low Yield of the Indazole Ring Formation

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Hydrazone Formation - Ensure equimolar or a slight excess of the hydrazine reagent. - Consider pre-forming the hydrazone at a lower temperature before adding the acid catalyst and heating.The initial condensation to form the hydrazone is a crucial equilibrium step. Driving this equilibrium towards the product is essential for a good overall yield.
Suboptimal Acid Catalyst - Screen different Brønsted and Lewis acids. Polyphosphoric acid (PPA) is often effective but can be difficult to work with. A milder Lewis acid like ZnCl₂ might be a good starting point.The acidity of the catalyst influences the rate of the key[3][3]-sigmatropic rearrangement and subsequent cyclization steps. The optimal acid depends on the specific substrate.[1]
Incorrect Reaction Temperature - Systematically vary the reaction temperature. Start at a lower temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.There is an optimal temperature window for the cyclization. Too low, and the reaction will be slow; too high, and decomposition and side reactions will dominate.[2]
Presence of Electron-Donating Groups - If your phenylhydrazine precursor has strong electron-donating groups, consider using a milder Lewis acid catalyst instead of a strong Brønsted acid.Electron-donating groups can stabilize intermediates that lead to N-N bond cleavage, a competing side reaction to the desired cyclization.[4][5]
Issue 2: Formation of Impurities and Side Products

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: If you observe significant amounts of unreacted N-Boc-4-piperidone or the phenylhydrazine derivative, consider increasing the reaction time, temperature, or the amount of catalyst.

  • Partially Reacted Intermediates: The hydrazone intermediate may be present in the final product if the cyclization is incomplete. This can be addressed by optimizing the reaction conditions as described for low yield.

  • Regioisomers: Depending on the substitution pattern of the phenylhydrazine, the formation of regioisomeric indazoles is possible. Careful analysis of the product mixture by NMR is necessary to identify and quantify these isomers. Purification by column chromatography is often required to separate them.

  • Oxidation Products: The indazole ring can be susceptible to oxidation, especially at high temperatures in the presence of air. Performing the reaction under an inert atmosphere can help to minimize the formation of these impurities.

Issue 3: Difficult Purification of the Final Product

Purification Challenges and Recommended Protocols:

The crude product of the indazole synthesis is often a thick oil or a solid contaminated with tarry residues. A multi-step purification strategy is often necessary.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, cool the mixture and carefully quench it with a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Filtration through a Silica Plug: To remove the bulk of the tarry material, pass the crude organic extract through a short plug of silica gel, eluting with a non-polar solvent or a mixture of non-polar and slightly polar solvents.

  • Column Chromatography: For final purification, column chromatography on silica gel is typically required. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can further improve its purity.

IV. Experimental Protocols and Data

Synthetic Protocol for this compound (Route B)

SynthesisWorkflow start N-Boc-4-piperidone + Phenylhydrazine hydrazone Hydrazone Formation (e.g., Ethanol, rt) start->hydrazone cyclization Indazole Formation (e.g., Acetic Acid, 110°C) hydrazone->cyclization workup Aqueous Workup (Base Quench, Extraction) cyclization->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: A typical workflow for the synthesis of the target molecule.

Step 1: Hydrazone Formation

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as ethanol, add phenylhydrazine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting materials.

Step 2: Indazole Formation and Cyclization

  • To the reaction mixture from Step 1, add an acid catalyst, such as glacial acetic acid or polyphosphoric acid.

  • Heat the mixture to a temperature between 80-120 °C and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Workup and Purification

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Analytical Data
  • ¹H NMR: The spectrum should show signals for the tert-butyl group (a singlet around 1.5 ppm), the piperidine protons (a series of multiplets between 1.8 and 4.2 ppm), and the aromatic protons of the indazole ring (multiplets between 7.0 and 8.0 ppm). The NH proton of the indazole will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The spectrum should exhibit signals for the tert-butyl group (around 28 and 80 ppm), the piperidine carbons (in the range of 30-50 ppm), and the aromatic carbons of the indazole ring (between 110 and 140 ppm). The carbonyl carbon of the Boc group will appear around 155 ppm.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₇H₂₃N₃O₂ = 301.38 g/mol ).

V. Conclusion

Optimizing the synthesis of this compound requires careful attention to the reaction conditions, particularly in the critical indazole formation step. By systematically addressing common issues such as low yield, impurity formation, and purification challenges, researchers can significantly improve the efficiency and reproducibility of this important synthetic transformation. This guide provides a starting point for troubleshooting and optimization, and further experimentation may be necessary to achieve the desired results for your specific application.

VI. References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • ResearchGate. Effect of temperature on the synthesis of indazoles. [Link]

  • ResearchGate. Optimization of reaction conditions for the synthesis of indazolones. [Link]

  • YouTube. Fischer Indole Synthesis Mechanism | Organic Chemistry. [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • National Institutes of Health. Why Do Some Fischer Indolizations Fail?. [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]

  • National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Wikipedia. Indazole. [Link]

  • National Institutes of Health. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. [Link]

  • Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • Organic Syntheses Procedure. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • ResearchGate. (PDF) One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. [Link]

  • Wikipedia. Indazole. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of common impurities encountered during the synthesis of tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate. This key pharmaceutical intermediate's purity is critical for the successful development of downstream active pharmaceutical ingredients (APIs). This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges in its synthesis and purification.

Introduction to the Synthesis and Impurity Profile

The synthesis of this compound typically involves the coupling of an indazole precursor with a suitable piperidine derivative. The choice of synthetic route significantly influences the impurity profile of the final product. Two common strategies are:

  • Route A: Convergent Synthesis. This approach involves the synthesis of a 3-substituted indazole and a 4-substituted piperidine, which are then coupled. A common iteration of this route involves the reaction of 3-cyanoindazole with a Grignard reagent derived from a protected 4-halopiperidine.

  • Route B: Indazole Ring Formation on a Piperidine Scaffold. This method builds the indazole ring onto a pre-existing piperidine structure, for example, through a Fischer indole-type synthesis using a substituted phenylhydrazine and a protected 4-piperidone derivative.

Each step in these synthetic pathways presents opportunities for the formation of byproducts and the carryover of unreacted starting materials and intermediates. Understanding these potential impurities is crucial for developing robust purification strategies and ensuring the quality of the final compound.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific impurities that may be observed during the synthesis of this compound.

Issue 1: Presence of Isomeric Impurities

Question: My analysis shows a significant peak with the same mass as my product, which I suspect is an isomer. What is the likely source of this impurity and how can I avoid it?

Answer: The most common isomeric impurity is the 2H-indazol-3-yl regioisomer. The formation of this isomer is a well-known challenge in the synthesis of 1H-indazoles.

  • Causality: The formation of the 1H- versus the 2H-indazole is often dependent on the reaction conditions and the nature of the substituents on the starting materials. For instance, in syntheses involving the cyclization of o-aminobenzonitriles with hydrazine, the reaction conditions can influence the site of cyclization.

  • Mitigation Strategies:

    • Reaction Condition Optimization: Carefully control the temperature, reaction time, and choice of base during the indazole ring formation. Literature precedents for similar indazole syntheses should be closely followed.

    • Starting Material Selection: The choice of starting materials can direct the regioselectivity of the cyclization.

    • Chromatographic Purification: Isomers can often be separated by column chromatography. Developing a suitable high-performance liquid chromatography (HPLC) method is crucial for both analysis and purification.

Issue 2: Impurities from the Piperidine Moiety

Question: I am observing impurities related to the Boc-protected piperidine starting material. What are these and how can I minimize them?

Answer: Impurities originating from the piperidine fragment are common and can include unreacted starting materials, byproducts from the Boc-protection step, and degradation products.

  • Common Piperidine-Related Impurities:

    • 4-Piperidinone: If the synthesis starts from 4-piperidone, incomplete reaction can lead to its presence in the final product.

    • Di-Boc Piperidine: Over-protection of the piperidine nitrogen can lead to the formation of a di-Boc derivative.

    • Deprotected Piperidine: The Boc (tert-butoxycarbonyl) protecting group is labile to acidic conditions. Accidental exposure to acid during workup or purification can lead to the formation of the deprotected piperidine analog of the final product.

  • Mitigation Strategies:

    • Complete Reactions: Ensure complete conversion of starting materials through careful monitoring of the reaction by thin-layer chromatography (TLC) or HPLC.

    • Stoichiometry Control: Use the correct stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) during the protection step to avoid over-protection.

    • pH Control: Maintain neutral or slightly basic conditions during workup and purification to prevent the cleavage of the Boc group.

Issue 3: Byproducts from the Coupling Reaction

Question: The coupling of my indazole and piperidine fragments is generating several byproducts. What are the likely side reactions?

Answer: The nature of the byproducts will depend on the specific coupling chemistry employed.

  • For Grignard-based Couplings:

    • Unreacted Starting Materials: Incomplete reaction will result in the presence of the indazole and piperidine precursors.

    • Homocoupling Products: The Grignard reagent can undergo homocoupling to form a bipiperidine species.

    • Side Reactions with the Indazole Ring: The Grignard reagent can potentially react with other functional groups on the indazole ring.

  • For Palladium-Catalyzed Couplings:

    • Residual Palladium: The final product may be contaminated with residual palladium, which must be removed to meet regulatory requirements.

    • Ligand-Related Impurities: Residual or degraded ligands from the catalytic system can be present.

    • Homocoupling of the Indazole: The indazole starting material can undergo homocoupling.

  • Mitigation Strategies:

    • Optimization of Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the coupling partners and catalyst.

    • Purification: Employ appropriate purification techniques, such as column chromatography, to remove byproducts. For palladium removal, specialized scavengers or crystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the synthesis to minimize impurity formation?

A1: The most critical parameters are typically temperature, reaction time, stoichiometry of reagents, and the purity of starting materials and solvents. Careful control over these variables is essential for minimizing side reactions and ensuring high purity of the final product.

Q2: How can I detect and quantify impurities in my product?

A2: A combination of analytical techniques is generally employed for impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for quantifying the purity of the final product and detecting impurities. A well-developed, stability-indicating HPLC method is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of impurities, which provides clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the structures of unknown impurities, especially when they can be isolated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for detecting and quantifying volatile impurities, such as residual solvents.

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation study involves subjecting the drug substance to harsh conditions (e.g., acid, base, heat, light, oxidation) to accelerate its decomposition.[1][2] This is a regulatory requirement that helps to:

  • Identify potential degradation products that could form under normal storage conditions.

  • Elucidate the degradation pathways of the molecule.

  • Develop and validate a stability-indicating analytical method that can separate the active ingredient from all potential degradation products.

Q4: Are there any known genotoxic impurities associated with this synthesis?

A4: While specific genotoxic impurities for this exact synthesis are not widely published, the potential for their formation should always be considered based on the reagents and intermediates used. For example, certain alkylating agents or their byproducts could be genotoxic. A thorough risk assessment of the synthetic route is recommended.

Data and Protocols

Table 1: Summary of Common Impurities
Impurity NameStructureLikely SourceAnalytical Method
tert-Butyl 4-(2H-indazol-3-yl)piperidine-1-carboxylateIsomer of the final productIndazole ring formationHPLC, LC-MS
4-(1H-Indazol-3-yl)piperidineDeprotected final productAcidic conditions during workup/purificationHPLC, LC-MS
Di-tert-butyl 4-(1H-indazol-3-yl)piperidine-1,1-dicarboxylateOver-protection of piperidineExcess (Boc)₂OHPLC, LC-MS
3-CyanoindazoleUnreacted starting materialIncomplete coupling reactionHPLC, GC-MS
tert-Butyl 4-oxopiperidine-1-carboxylateUnreacted starting materialIncomplete coupling reactionHPLC, GC-MS
Protocol 1: General HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more nonpolar compounds. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Note: This is a general method and should be optimized for your specific sample and impurity profile.

Visualizations

Diagram 1: General Synthetic Workflow and Impurity Entry Points

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Purification & Product cluster_3 Impurity Sources SM1 Indazole Precursor Step1 Indazole Synthesis/ Functionalization SM1->Step1 SM2 Piperidine Precursor Step2 Piperidine Protection/ Functionalization SM2->Step2 Step3 Coupling Reaction Step1->Step3 Imp1 Isomeric Impurities Step1->Imp1 Step2->Step3 Purification Purification (Chromatography/ Crystallization) Step3->Purification Imp2 Unreacted Starting Materials Step3->Imp2 Imp3 Byproducts Step3->Imp3 Product Final Product Purification->Product Imp4 Degradation Products Purification->Imp4

Caption: Synthetic workflow with key stages for impurity introduction.

References

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Niraparib-impurities. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Rani, M., & Kumar, S. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 9(10), 133-141. Retrieved from [Link]

  • Tesaro, Inc. (2016). Niraparib; MK 4827. New Drug Approvals. Retrieved from [Link]

Sources

Technical Support Center: Solubility of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in organic solvents. Our goal is to equip you with the scientific principles and practical techniques necessary for successful experimentation.

Understanding the Molecule: A Structural Perspective on Solubility

This compound is a heterocyclic compound featuring three key structural components that dictate its solubility profile:

  • 1H-Indazole Core: This bicyclic aromatic system contains two nitrogen atoms, contributing to its polarity and potential for hydrogen bonding. The indazole ring itself has limited solubility in water but can be dissolved in certain organic solvents.[1][2]

  • Piperidine Ring: A saturated heterocycle that, in this molecule, links the indazole core. Its conformational flexibility can influence crystal packing and, consequently, solubility.

  • tert-Butoxycarbonyl (Boc) Protecting Group: This bulky, non-polar group significantly increases the lipophilicity of the molecule.[3] As a result, it generally enhances solubility in non-polar organic solvents while decreasing solubility in polar, aqueous environments.[3][4]

The interplay of the polar indazole ring and the non-polar Boc group means that the solubility of this compound is highly dependent on the chosen solvent system. A "like dissolves like" approach is a useful starting point for solvent selection.[5]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my chosen solvent at room temperature. What should I do?

A1: Initial insolubility is a common issue. Here is a step-by-step troubleshooting workflow:

  • Verify Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent. For hygroscopic solvents like DMSO, absorbed water can significantly decrease solvating power.[6][7]

  • Increase Mechanical Agitation: Vigorously vortex the sample for 2-3 minutes.

  • Apply Gentle Heat: Warm the solution to 30-40°C. Many compounds exhibit endothermic dissolution, meaning solubility increases with temperature.[8][9]

  • Utilize Sonication: Place the sample in an ultrasonic bath for 5-10 minutes. Sonication helps to break down solid aggregates and accelerate the dissolution process.[6][7]

Q2: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this "crashing out"?

A2: This is a classic case of a compound being soluble in a neat organic solvent but insoluble in an aqueous medium. The sharp decrease in organic solvent concentration upon dilution causes the compound to precipitate.[6]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can sometimes keep the compound in solution.[10]

  • Co-Solvent Systems: Consider the use of a co-solvent in your final aqueous solution. Small percentages of solvents like PEG400, glycerol, or Tween 80 can improve the solubility of poorly soluble compounds.[10]

  • Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO is below 0.5% to avoid cellular toxicity.[10]

Q3: Which organic solvents are a good starting point for dissolving this compound?

A3: Based on the structure, a range of polar aprotic and some protic organic solvents should be effective. The following table provides a general guide. Please note that experimental verification is crucial.

Solvent ClassRecommended SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThese solvents can interact with the polar indazole ring while also accommodating the non-polar Boc group.
Chlorinated Dichloromethane (DCM), ChloroformHighGood for non-polar to moderately polar compounds. The Boc group enhances solubility here.
Alcohols Ethanol, MethanolModerate to HighThe hydroxyl group can interact with the indazole nitrogens, but the overall polarity may be less favorable than polar aprotic solvents.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerateLess polar than alcohols, but can still be effective.
Non-Polar Toluene, HexanesLowThe polarity of the indazole core will likely limit solubility in these solvents.

Troubleshooting Guide: Advanced Topics

Issue: Inconsistent Results in Biological Assays

Low solubility can lead to unreliable and variable results in biological assays by reducing the effective concentration of the compound at the target.[11]

  • Kinetic vs. Thermodynamic Solubility: For high-throughput screening, you are often working with kinetic solubility, where a DMSO stock is diluted into a buffer.[12][13][14] This can form supersaturated solutions that may precipitate over time. For dose-response curves and lead optimization, determining the thermodynamic solubility (the true equilibrium solubility) is more robust.[12][13][15]

  • Solution Stability: Once dissolved, the compound may not be stable in solution. It is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[11]

Workflow for Addressing Solubility Challenges

The following diagram illustrates a systematic approach to troubleshooting solubility issues.

Solubility_Troubleshooting cluster_initial Initial Dissolution cluster_intervention Intervention cluster_outcome Outcome start Start with High-Purity Anhydrous Solvent vortex Vortex Vigorously (2-3 min) start->vortex check1 Compound Dissolved? vortex->check1 heat Gentle Warming (30-40°C) check1->heat No success Proceed with Experiment check1->success Yes sonicate Sonicate (5-10 min) heat->sonicate check2 Compound Dissolved? sonicate->check2 check2->success Yes failure Re-evaluate Solvent Choice check2->failure No

Caption: Troubleshooting workflow for initial compound dissolution.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This method provides a quick assessment of solubility in various solvents.[5][16][17]

  • Preparation: Add approximately 1-2 mg of this compound to a small, clean test tube.

  • Solvent Addition: Add the selected organic solvent dropwise (approximately 0.1 mL per drop) while agitating.

  • Observation: Continue adding solvent up to a total volume of 1 mL. Observe if the compound fully dissolves.

  • Classification:

    • Soluble: The compound completely dissolves.

    • Partially Soluble: Some, but not all, of the compound dissolves.

    • Insoluble: The compound does not appear to dissolve.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This is a more quantitative method to determine the equilibrium solubility of a compound.[12]

  • Sample Preparation: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the sample at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B C Agitate at constant T (24-48 hours) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Dilute and quantify (HPLC/LC-MS) E->F G G F->G Calculate Solubility (mg/mL or µM)

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

References

  • 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader. (2022, February 28). Retrieved from [Link]

  • Factors Influencing the Solubility of Drugs - Pharmlabs. (n.d.). Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved from [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). Retrieved from [Link]

  • Factors that Affect the Solubility of Drugs - Pharmaguideline. (n.d.). Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent? - ResearchGate. (2024, May 28). Retrieved from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • DMSO wont dilute my pure compound. How to solve this? - ResearchGate. (2014, January 16). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Indazole Compound | Solubility of Things. (n.d.). Retrieved from [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

  • Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. (n.d.). Retrieved from [Link]

  • Troubleshooting tips Dissolving ion indicators in DMSO - ION Biosciences. (2024, March 12). Retrieved from [Link]

  • In vitro solubility assays in drug discovery - PubMed. (n.d.). Retrieved from [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020, November 13). Retrieved from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10). Retrieved from [Link]

  • How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). Retrieved from [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Retrieved from [Link]

  • Predicting drug solubility in organic solvents mixtures - Unipd. (2024, May 18). Retrieved from [Link]

  • Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases - PMC - NIH. (n.d.). Retrieved from [Link]

  • Prediction of Solubility of Drugs and Other Compounds in Organic Solvents | Scilit. (n.d.). Retrieved from [Link]

  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed. (2024, July 20). Retrieved from [Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed. (2023, December 15). Retrieved from [Link]

  • 1-Boc-piperidine, N-(tert-Butoxycarbonyl)piperidine - ChemBK. (2024, April 9). Retrieved from [Link]

  • Effect of various solvents on the synthesis of 1H- indazole. - ResearchGate. (n.d.). Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (n.d.). Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Dissolution Test: Causes of Understated Results and their Elimination (Review). (2021, November 8). Retrieved from [Link]

  • Dissolution Testing Challenges, and How Pharmaceutical Quality Control Students Can Overcome Them - AAPS. (2021, February 18). Retrieved from [Link]

Sources

Technical Support Center: Stability of Boc-Protected Indazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the stability of Boc-protected indazole intermediates. This resource is designed to provide you, as a researcher, scientist, or drug development professional, with practical, in-depth guidance on the stability-related challenges you may encounter during your work. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group is pivotal in the multi-step synthesis of complex molecules, particularly in drug discovery where the indazole scaffold is a privileged structure.[1][2] However, the stability of these intermediates is not always a given and can be influenced by a variety of factors.

This guide moves beyond simple protocols to explain the underlying chemistry, helping you to not only troubleshoot problems but also to proactively design more robust experimental plans.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding the stability of Boc-protected indazole intermediates.

Q1: My Boc-protected indazole appears to be degrading during storage. What are the likely causes?

Degradation during storage is a frequent issue and can typically be attributed to three main factors: residual acidity or basicity, exposure to moisture, and elevated temperatures. The Boc group is notoriously labile to acidic conditions.[3][4] Even trace amounts of acid left over from the protection step or from silica gel chromatography can catalyze its cleavage over time.

Similarly, while generally more stable to bases, certain basic conditions can also promote deprotection.[3] Moisture can lead to hydrolysis, especially if acidic or basic catalysts are present.[5] Temperature is also a critical factor; higher temperatures can accelerate the rate of any potential degradation pathway.[6][7]

Q2: I'm observing incomplete Boc protection of my indazole starting material. How can I improve the reaction efficiency?

Incomplete protection can stem from several sources. Firstly, the reaction conditions may not be optimal. The standard procedure using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine (TEA) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is generally effective, but may require optimization for specific indazole derivatives.[3] Ensure all reagents are of high quality and that your solvent is anhydrous.

Secondly, the regioselectivity of the protection can be a factor. Indazoles have two nitrogen atoms (N-1 and N-2) that can be protected.[3] While N-1 is the thermodynamically favored product, kinetic conditions can sometimes lead to a mixture of N-1 and N-2 protected isomers, which might be mistaken for incomplete reaction on a TLC plate.[8] Careful analysis by NMR or other spectroscopic techniques is recommended to confirm the structure of your product.

Q3: During a subsequent reaction step, I'm seeing premature deprotection of the Boc group. What conditions should I avoid?

The Boc group is sensitive to a range of acidic reagents. Strong protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group.[3][9] Lewis acids such as aluminum chloride (AlCl₃) can also be used for deprotection and should be avoided if the Boc group needs to be retained.[10]

Unexpected deprotection can also occur under seemingly mild conditions. For instance, prolonged heating in protic solvents, even without the addition of a strong acid, can sometimes lead to Boc group loss.[9] When planning your synthetic route, carefully consider the reagents and conditions of each step to ensure they are compatible with the Boc protecting group.[3]

Q4: How can I selectively deprotect the Boc group in the presence of other acid-labile protecting groups?

Achieving selective deprotection requires a nuanced approach. The Boc group is generally more acid-labile than other common protecting groups like benzyl (Bn) or tert-butyldimethylsilyl (TBDMS). This difference in reactivity can be exploited. By carefully controlling the type of acid, its concentration, the reaction temperature, and the reaction time, it is often possible to selectively remove the Boc group.

For instance, milder acidic conditions, such as using a catalytic amount of a weaker acid or performing the reaction at a lower temperature, may be sufficient to cleave the Boc group while leaving a more robust protecting group intact. It is crucial to perform small-scale test reactions and monitor the progress carefully by TLC or LC-MS to establish the optimal conditions for your specific substrate.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Observed Problem Potential Cause(s) Recommended Action(s)
Unexpected spot on TLC/LC-MS after workup of Boc protection. 1. Incomplete reaction. 2. Formation of N-1 and N-2 isomers. 3. Degradation of the product on silica gel.1. Increase reaction time, temperature, or reagent equivalents. 2. Characterize both spots by NMR to confirm isomer formation. Adjust reaction conditions to favor one isomer if necessary. 3. Neutralize the silica gel with a small amount of triethylamine in the eluent.
Low yield of the desired product after a reaction involving a Boc-protected indazole. 1. Premature deprotection of the Boc group. 2. Side reactions involving the indazole ring.1. Review the reaction conditions for any acidic reagents or high temperatures. Consider a more robust protecting group if necessary.[3] 2. The Boc group can influence the reactivity of the indazole ring. Re-evaluate the reaction mechanism and consider if the electronic or steric effects of the Boc group are promoting an undesired pathway.
Product degrades upon concentration on a rotary evaporator. 1. Thermal instability. 2. Residual acid in the solution.1. Use a lower bath temperature and a higher vacuum to remove the solvent. 2. Perform a mild basic wash (e.g., with saturated sodium bicarbonate solution) before concentration.
Difficulty in removing the Boc group at the end of the synthesis. 1. Steric hindrance around the Boc group. 2. Insufficiently strong acidic conditions.1. Try a stronger acid (e.g., neat TFA) or a different deprotection method (e.g., thermal deprotection if the molecule is stable).[9] 2. Increase the concentration of the acid or the reaction temperature. Monitor the reaction closely to avoid degradation of the final product.

Experimental Protocols

To ensure the stability of your Boc-protected indazole intermediates, it is crucial to employ robust analytical methods. A forced degradation study is a key experiment to understand the potential degradation pathways of your compound.[5][11]

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a Boc-protected indazole intermediate. The goal is to induce about 5-20% degradation to identify potential degradants.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of your Boc-protected indazole intermediate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.

  • Oxidative Degradation: To a third aliquot, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Keep an aliquot of the stock solution in an oven at a controlled temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber) for a specified duration.

3. Sample Analysis:

  • At each time point, take a sample from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, along with an unstressed control sample, by a stability-indicating HPLC method.[12][13]

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify any degradation products.

  • Determine the primary degradation pathways for your compound under different stress conditions.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Stock Stock Solution of Boc-Indazole Intermediate Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Evaluation Data Evaluation and Pathway Identification Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Logical Relationships in Stability Troubleshooting

Understanding the interplay between different factors is key to effective troubleshooting.

Stability_Troubleshooting cluster_causes Potential Causes cluster_effects Observed Effects cluster_solutions Solutions Acid Residual Acid Deprotection Boc Deprotection Acid->Deprotection Base Residual Base Base->Deprotection Moisture Moisture Moisture->Deprotection Temp High Temperature Temp->Deprotection SideReaction Side Reactions Temp->SideReaction Light Light Exposure Light->SideReaction LowYield Low Yield Deprotection->LowYield Impurity Impurity Formation Deprotection->Impurity SideReaction->LowYield SideReaction->Impurity Purification Improved Purification LowYield->Purification Conditions Optimized Reaction Conditions LowYield->Conditions Impurity->Purification Analysis Stability-Indicating Analysis Impurity->Analysis Storage Controlled Storage Purification->Storage Conditions->Storage Analysis->Storage

Caption: Interplay of factors in stability troubleshooting.

By understanding these relationships, you can more effectively diagnose and resolve stability issues with your Boc-protected indazole intermediates, leading to more reliable and reproducible synthetic outcomes.

References

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]

  • Assay and Stability Testing. Kinam Park. Available from: [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available from: [Link]

  • Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Walsh Medical Media. Available from: [Link]

  • Elucidating the pathways of degradation of denagliptin. PubMed. Available from: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available from: [Link]

  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay. National Institutes of Health. Available from: [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available from: [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Available from: [Link]

  • Boc Protected Compounds. Hebei Boze Chemical Co., Ltd. Available from: [Link]

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available from: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available from: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. MDPI. Available from: [Link]

  • Effect of temperature on the synthesis of indazoles a. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Chiral Separation of Indazole-Piperidine Enantiomers by SFC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chiral separation of indazole-piperidine derivatives using Supercritical Fluid Chromatography (SFC). This guide is designed for researchers, chromatographers, and drug development professionals who are navigating the complexities of developing and troubleshooting robust enantioselective SFC methods for this important class of compounds. The unique chemical nature of indazole-piperidines—possessing a basic piperidine moiety and an aromatic indazole group—presents specific challenges and opportunities in chiral recognition that this guide will address in detail.

Troubleshooting Guide

This section addresses the most common issues encountered during method development and routine analysis. Each problem is broken down into its likely causes and a series of systematic solutions.

Question 1: I am seeing poor resolution (Rs < 1.5) or no separation at all between my enantiomers. What should I do?

Answer:

This is the most fundamental challenge in chiral method development. The absence of separation indicates that the chiral stationary phase (CSP) and mobile phase conditions are not creating a sufficient difference in interaction energy between the two enantiomers.

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The primary driver of chiral recognition is the CSP. Indazole-piperidine compounds can interact via hydrogen bonding (piperidine NH), π-π stacking (indazole ring), and dipole-dipole interactions. Polysaccharide-based CSPs are the most common and successful for a wide range of compounds and are the best starting point.[1][2]

    • Solution: Screen a set of complementary polysaccharide-based columns. A typical initial screening set includes amylose and cellulose derivatives with different functional groups (e.g., tris(3,5-dimethylphenylcarbamate), tris(3-chloro-5-methylphenylcarbamate)).[2][3] If initial screening fails, consider a different class of CSP, although this is less common.

  • Incorrect Co-solvent Choice or Concentration: The organic modifier (co-solvent) profoundly impacts selectivity by altering the polarity of the mobile phase and competing for interaction sites on the CSP.[4]

    • Solution: Methanol is often the first choice due to its ability to form hydrogen bonds and effectively solvate polar analytes.[5] However, screening other alcohols like ethanol and isopropanol is critical, as they can offer unique selectivities.[1][6] Vary the co-solvent percentage in your gradient or isocratic run. A lower co-solvent percentage generally increases retention and can sometimes improve resolution by allowing more time for interaction with the CSP.[1]

  • Suboptimal Temperature or Pressure: In SFC, temperature and pressure control the density, and thus the solvating power, of the mobile phase.[7][8]

    • Solution: Temperature has a complex effect; lower temperatures often improve resolution by enhancing the enthalpic differences in enantiomer binding, but this is not universal.[7] Explore a range from 25°C to 40°C. Increasing the back pressure increases the mobile phase density, which typically reduces retention times but may decrease selectivity.[9] Systematically evaluate back pressures in the range of 120 to 200 bar.

Question 2: My peaks are exhibiting significant tailing or fronting. How can I improve the peak shape?

Answer:

Poor peak shape, especially tailing, is a common problem when analyzing basic compounds like piperidines. It is often caused by strong, undesirable secondary interactions between the analyte and the stationary phase.

Potential Causes & Solutions:

  • Secondary Interactions with Surface Silanols: The basic nitrogen on the piperidine ring can interact strongly with acidic silanol groups on the silica support of the CSP, leading to significant peak tailing.[1]

    • Solution: The most effective solution is to add a basic additive to the mobile phase.[10][11] An amine like diethylamine (DEA) or isopropylamine (IPA) at a low concentration (e.g., 0.1-0.5%) will compete for the active silanol sites, masking them from the analyte and resulting in more symmetrical peaks.[10]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion (typically fronting for overload, but can manifest as tailing).[12]

    • Solution: Verify this by injecting a 10-fold dilution of your sample. If the peak shape improves and retention time increases slightly, you are experiencing mass overload.[12] Reduce the sample concentration or injection volume.

  • Injection Solvent Mismatch: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[13] This "plug effect" occurs because the sample plug travels through the column inlet as a band of high-eluting strength, deforming the peak.[13]

    • Solution: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the compound. Keep the injection volume as small as possible to minimize this effect.

Question 3: My retention times and resolution are shifting between runs. What causes this poor reproducibility?

Answer:

Reproducibility issues in SFC can be more complex than in HPLC due to the compressible nature of the mobile phase.[4]

Potential Causes & Solutions:

  • Insufficient Column Equilibration: SFC columns often equilibrate faster than HPLC columns, but insufficient time between gradient runs can still cause drift.[14] Additives, in particular, can take time to fully adsorb to the stationary phase surface.

    • Solution: Ensure your method includes a post-run equilibration step that is at least 5-10 column volumes long. When using additives for the first time on a column, perform several blank injections to ensure the column is fully conditioned before running samples.

  • Fluctuations in Temperature and Pressure: The mobile phase density is highly sensitive to changes in temperature and pressure.[4][15] Inconsistent control of these parameters by the instrument will lead directly to retention time shifts.

    • Solution: Verify that your SFC system's oven and back pressure regulator (BPR) are functioning correctly and maintaining stable setpoints. Ensure the laboratory environment is temperature-controlled to minimize external fluctuations.

  • Water Contamination: Trace amounts of water in the CO2, co-solvent, or sample can alter selectivity and retention, especially for polar compounds.[1][16]

    • Solution: Use high-purity solvents and instrument-grade CO2. If water is suspected to be beneficial (it can sometimes improve peak shape for highly polar compounds), it should be intentionally and precisely added to the co-solvent rather than introduced erratically.[16]

Frequently Asked Questions (FAQs)

FAQ 1: How do I begin method development for a new indazole-piperidine compound?

Answer:

A systematic screening approach is the most efficient path to a successful separation.[17][18] The goal of the initial screen is not to find the final optimized method, but to identify the most promising CSP and co-solvent combination.

A recommended starting point is to screen 4-6 complementary polysaccharide-based CSPs with a generic methanol gradient. Approximately 75% of chiral compounds can be successfully separated with an initial screening process like this.[17]

ParameterRecommended Starting ConditionRationale
Columns 4-6 polysaccharide CSPs (e.g., Amylose & Cellulose derivatives)Provides broad screening of potential chiral recognition mechanisms.[2]
Mobile Phase A Supercritical CO2Standard primary mobile phase for SFC.[1]
Mobile Phase B Methanol (+ 0.2% Isopropylamine)Methanol is a versatile co-solvent. The basic additive proactively addresses potential peak tailing from the piperidine moiety.[5][10]
Gradient 5% to 40% B over 5-7 minutesA broad gradient to ensure elution of the compound while exploring a range of mobile phase strengths.
Flow Rate 3-4 mL/min (for 4.6 mm ID columns)Higher flow rates are possible in SFC due to the low viscosity of the mobile phase, enabling fast separations.[1]
Back Pressure 150 barA standard pressure that ensures CO2 remains in a supercritical or liquid-like state.[9]
Temperature 35 °CA common starting temperature that balances efficiency and selectivity.[6]
FAQ 2: What is the specific role of acidic vs. basic additives? When should I use them for my compound?

Answer:

Additives are low-concentration modifiers that can dramatically improve peak shape and selectivity by altering the chemical environment of the separation.[11]

  • Basic Additives (e.g., Diethylamine, Isopropylamine, Ammonia): These are essential for basic analytes like your indazole-piperidine. The piperidine nitrogen is basic and will interact strongly with acidic silanol groups on the CSP surface, causing peak tailing. A basic additive neutralizes these sites, leading to symmetrical peaks.[10][11] For any indazole-piperidine compound, it is highly recommended to start with a basic additive in your co-solvent.

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Formic Acid): These are used for acidic analytes. They work by suppressing the ionization of the acidic compound, reducing its interaction with the stationary phase and improving peak shape. For an indazole-piperidine, an acidic additive would protonate the basic piperidine, which could drastically alter its retention and interaction with the CSP. While not a first choice, it can sometimes be explored to achieve a unique selectivity if basic additives fail.

  • Combined or Salt Additives (e.g., Ammonium Acetate): Sometimes, a combination of an acid and a base, or a salt buffer, can provide unique selectivity or improved peak shape for zwitterionic or complex molecules.[1][8] This is generally considered an advanced optimization step after single additives have been tried.

FAQ 3: Can I transfer a chiral method from normal-phase HPLC to SFC?

Answer:

While SFC is often considered a "normal-phase" technique, direct method transfer from HPLC is generally not feasible or recommended.[19] The mobile phase composition is fundamentally different (liquid hexane/alcohol vs. supercritical CO2/alcohol). This change in the mobile phase alters the chemistry of the separation, meaning that retention times, selectivity, and even the enantiomeric elution order can change dramatically.[19]

However, the column used in normal-phase HPLC is often the same one used in SFC. Therefore, if you have a successful separation on a specific polysaccharide CSP in HPLC, that same column is an excellent candidate to include in your SFC screening protocol.

Protocols & Workflows

Protocol 1: Systematic SFC Method Development Workflow

This protocol outlines a logical, step-by-step process for developing a chiral SFC method from scratch.

  • Step 1: Initial Column and Co-Solvent Screening

    • Select 4-6 polysaccharide CSPs.

    • Prepare two co-solvent bottles: (A) Methanol + 0.2% IPA and (B) Ethanol + 0.2% IPA.

    • Run a generic gradient (e.g., 5-40% over 7 min) with each co-solvent on all columns.

    • Evaluation: Identify the column/co-solvent combinations that show any degree of separation (even a "bump" on the side of a peak is a good start). Prioritize combinations that give a resolution (Rs) > 1.0.

  • Step 2: Co-Solvent Percentage Optimization

    • Using the best combination(s) from Step 1, perform isocratic runs at different co-solvent percentages.

    • Start with the percentage at which the peak eluted during the gradient screen. Run isocratic holds at that percentage, as well as +/- 2% and +/- 5%.

    • Evaluation: Create a plot of Resolution vs. % Co-solvent to find the optimal isocratic condition that maximizes resolution while maintaining a reasonable run time.

  • Step 3: Additive Optimization (If Needed)

    • If peak shape is still poor (Tailing Factor > 1.5), screen different basic additives (e.g., DEA, TEA, Ammonia) at the same concentration.

    • If resolution is still poor, try screening acidic or salt additives to explore different selectivities.

    • Evaluation: Select the additive that provides the best combination of peak symmetry and resolution.

  • Step 4: Temperature and Back Pressure Fine-Tuning

    • Using the optimized conditions from the previous steps, investigate the effect of temperature (e.g., 25°C, 35°C, 45°C) and back pressure (e.g., 120 bar, 150 bar, 180 bar).

    • Evaluation: Select the final conditions that meet the system suitability criteria for your application (e.g., Rs > 2.0, TF < 1.3, run time < 10 min).

Method Development Decision Tree

The following diagram visualizes the logical workflow for troubleshooting and optimizing a chiral SFC separation.

MethodDevTree start_node Start: Initial Screening (4-6 CSPs, MeOH Gradient, 0.2% IPA) result_check Evaluate Results start_node->result_check no_sep No Separation on any CSP result_check->no_sep Worst Case poor_res Partial Separation (Rs < 1.5) result_check->poor_res Common Case good_res Good Separation (Rs >= 1.5) result_check->good_res Best Case action_cosolvent Action: Screen Alternative Co-solvents (EtOH, IPA) no_sep->action_cosolvent action_optimize_iso Action: Optimize Isocratic Co-solvent Percentage poor_res->action_optimize_iso action_temp_press Action: Fine-tune Temperature & Back Pressure good_res->action_temp_press Optimize for speed/robustness action_cosolvent->result_check Re-evaluate action_rethink Action: Consider Different CSP Class action_cosolvent->action_rethink If still no separation action_additives Action: Screen Additives (DEA, TFA, etc.) action_optimize_iso->action_additives If peak shape poor action_optimize_iso->action_temp_press If resolution needs boost action_additives->action_temp_press action_validate Final Method: Proceed to Validation action_temp_press->action_validate

Sources

Validation & Comparative

A Strategic Guide to Amine Protection in the Synthesis of Indazole-Piperidine Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indazole-piperidine motif has emerged as a privileged scaffold, forming the core of numerous therapeutic agents. The synthesis of derivatives such as tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate is a critical endeavor, where the strategic use of protecting groups is paramount to achieving high yields and purity. This guide provides an in-depth, objective comparison of the ubiquitous tert-Butoxycarbonyl (Boc) protecting group with other common alternatives for the piperidine nitrogen, supported by established chemical principles and experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.

The Critical Role of Protecting Groups in Complex Heterocyclic Synthesis

The secondary amine of the piperidine ring is a nucleophilic and basic center. During multi-step syntheses, this reactivity can lead to undesirable side reactions, compromising the integrity of the synthetic route. Protecting groups serve as temporary masks for this reactive functionality, rendering it inert to specific reaction conditions while other transformations are carried out on the molecule. The ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable in high yield with minimal impact on other functional groups.[1] This concept of selective removal in the presence of other protecting groups is known as orthogonality and is a cornerstone of modern organic synthesis.[2][3]

A Head-to-Head Comparison: Boc vs. Other Protecting Groups

The selection of a protecting group is a strategic decision dictated by the overall synthetic plan, including the nature of other functional groups present and the sequence of reactions. Here, we compare the performance of the Boc group against three other widely used amine protecting groups: Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyl (Bn).

Protecting GroupStructureIntroduction ReagentsDeprotection ConditionsStabilityKey Advantages & Disadvantages
Boc (tert-Butoxycarbonyl)(CH₃)₃C-O-(C=O)-Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., TEA, DMAP)Acidic: TFA, HCl[4]Stable to bases, nucleophiles, and catalytic hydrogenation.[5]Advantages: Widely used, excellent orthogonality with Cbz and Fmoc, mild deprotection. Disadvantages: Acid lability can be a limitation in the presence of other acid-sensitive groups. The tert-butyl cation generated during deprotection can cause side reactions.[4]
Cbz (Carboxybenzyl)C₆H₅CH₂-O-(C=O)-Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃)Catalytic Hydrogenolysis: H₂, Pd/C[6]Stable to acidic and basic conditions.[7]Advantages: Robust, orthogonal to Boc and Fmoc, mild and neutral deprotection.[7] Disadvantages: Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes).[6]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSu, baseBasic: 20% Piperidine in DMF[8]Stable to acids and catalytic hydrogenation.Advantages: Mild, base-mediated deprotection, orthogonal to Boc and Cbz. Deprotection can be monitored by UV spectroscopy.[9] Disadvantages: Base lability can be an issue with base-sensitive functional groups.
Bn (Benzyl)C₆H₅CH₂-Benzyl bromide (BnBr), Benzyl chloride (BnCl), baseCatalytic Hydrogenolysis: H₂, Pd/CStable to a wide range of non-reducing conditions.Advantages: Very stable, cost-effective. Disadvantages: Harsh deprotection conditions (hydrogenolysis) limit compatibility with reducible functional groups. The resulting secondary amine after deprotection can be more nucleophilic than the starting material.

Experimental Data Insights

While specific comparative yield data for the protection of 4-(1H-indazol-3-yl)piperidine is not extensively published, we can extrapolate from general procedures for amine protection. The following table provides representative yields for the protection of various amines, which can be considered indicative of the expected efficiency for the target scaffold.

Protecting GroupSubstrateReagents and ConditionsRepresentative Yield (%)Reference
Boc General Amines(Boc)₂O, TEA, THF85-95[5]
Cbz GlycineCbz-Cl, aq. Na₂CO₃, 0 °C> 90[6]
Fmoc General AminesFmoc-Cl, H₂O, 60 °C83-92[10]
Bn General AminesBnBr, K₂CO₃, CH₃CN> 90General Knowledge

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of the piperidine nitrogen in a 4-(1H-indazol-3-yl)piperidine system.

Protocol 1: N-Boc Protection

Objective: To introduce the Boc protecting group onto the piperidine nitrogen.

Materials:

  • 4-(1H-indazol-3-yl)piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-(1H-indazol-3-yl)piperidine (1.0 eq) in THF or DCM.

  • Add triethylamine (1.2 eq) or a catalytic amount of DMAP.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: N-Boc Deprotection

Objective: To remove the Boc protecting group.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product.

Visualization of Workflows and Relationships

To further clarify the strategic choices involved, the following diagrams illustrate the chemical structures and the logical flow of protection and deprotection strategies.

G cluster_structures Key Chemical Structures IndazolePiperidine 4-(1H-indazol-3-yl)piperidine BocProtected tert-Butyl 4-(1H-indazol-3-yl) piperidine-1-carboxylate CbzProtected Benzyl 4-(1H-indazol-3-yl) piperidine-1-carboxylate FmocProtected 9H-fluoren-9-ylmethyl 4-(1H-indazol-3-yl) piperidine-1-carboxylate BnProtected 1-Benzyl-4-(1H-indazol-3-yl)piperidine

Caption: Core chemical structures in the synthesis of protected 4-(1H-indazol-3-yl)piperidine derivatives.

G cluster_workflow Protection & Deprotection Workflow Start 4-(1H-indazol-3-yl)piperidine Boc Boc Protection ((Boc)₂O, Base) Start->Boc Cbz Cbz Protection (Cbz-Cl, Base) Start->Cbz Fmoc Fmoc Protection (Fmoc-Cl, Base) Start->Fmoc Bn Bn Protection (BnBr, Base) Start->Bn Protected_Boc N-Boc Protected Boc->Protected_Boc Protected_Cbz N-Cbz Protected Cbz->Protected_Cbz Protected_Fmoc N-Fmoc Protected Fmoc->Protected_Fmoc Protected_Bn N-Bn Protected Bn->Protected_Bn Deprotect_Boc Acidic Deprotection (TFA or HCl) Protected_Boc->Deprotect_Boc Deprotect_Cbz Hydrogenolysis (H₂, Pd/C) Protected_Cbz->Deprotect_Cbz Deprotect_Fmoc Basic Deprotection (Piperidine) Protected_Fmoc->Deprotect_Fmoc Deprotect_Bn Hydrogenolysis (H₂, Pd/C) Protected_Bn->Deprotect_Bn End 4-(1H-indazol-3-yl)piperidine Deprotect_Boc->End Deprotect_Cbz->End Deprotect_Fmoc->End Deprotect_Bn->End

Caption: General experimental workflow for the protection and deprotection of the piperidine nitrogen.

Caption: Logical relationship demonstrating the orthogonality of Boc, Cbz, and Fmoc protecting groups.

Conclusion and Future Perspectives

The choice of a protecting group for the piperidine nitrogen in 4-(1H-indazol-3-yl)piperidine is a critical decision that significantly impacts the efficiency and success of a synthetic campaign. The tert-Butoxycarbonyl (Boc) group stands out as a versatile and widely adopted choice due to its ease of introduction and mild, acidic deprotection conditions, which are orthogonal to many other common protecting groups.

However, the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups offer powerful alternatives, particularly when orthogonality to acid-labile groups is required. The Cbz group's stability to both acid and base, coupled with its removal by catalytic hydrogenolysis, makes it a robust option. The Fmoc group, with its base-lability, provides another layer of orthogonality, crucial for the synthesis of highly complex molecules. The Benzyl group, while stable, presents challenges in deprotection that may limit its applicability in the presence of other reducible functionalities.

Ultimately, the optimal protecting group strategy is context-dependent. By carefully considering the stability, orthogonality, and deprotection conditions of each group in relation to the overall synthetic route, researchers can navigate the complexities of modern drug discovery and development with greater precision and efficiency.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Current Opinion in Chemical Engineering. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • Common Organic Chemistry. Cbz Protection - Common Conditions. [Link]

  • The Royal Society of Chemistry. Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • PubMed Central. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. [Link]

  • MDPI. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds. [Link]

  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Chemspace. 1-Boc-4-(3-Iodo-1H-indazol-4-yl)piperazine. [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • PubMed Central. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • PubMed. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. [Link]

  • National Institutes of Health. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. [Link]

  • The Royal Society of Chemistry. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • PubMed. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]

  • ResearchGate. Nitrogen versus Oxygen Group Protection in Hydroxypropylbenzimidazoles. [Link]

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 6-Substituted Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, leading to the development of numerous therapeutic agents. Among the various positions on the indazole ring, substitution at the C6-position has proven to be a critical determinant of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted indazole derivatives, offering insights for researchers and drug development professionals engaged in the design of novel therapeutics.

The Strategic Importance of the C6-Position

The C6-position of the indazole ring projects into solvent-exposed regions in many enzyme active sites, providing an excellent vector for introducing a variety of substituents to modulate biological activity and physicochemical properties. Strategic modification at this position can influence:

  • Target Affinity and Selectivity: The nature, size, and electronic properties of the C6-substituent can profoundly impact binding affinity and selectivity for the target protein.

  • Physicochemical Properties: Substituents at C6 can be tailored to optimize solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

  • Intellectual Property: Novel substitutions at this position can lead to the discovery of new chemical entities with strong patent protection.

This guide will explore the SAR of 6-substituted indazoles across several important therapeutic target classes, supported by experimental data from peer-reviewed literature.

Comparative SAR Analysis of 6-Substituted Indazoles

As Anticancer Agents: Targeting Kinases and Beyond

The indazole core is a prominent feature in many approved and investigational anticancer drugs.[3][4] The C6-position has been extensively explored to fine-tune their activity against various cancer-related targets.

A notable study focused on a series of 6-substituted aminoindazole derivatives designed as potential anticancer agents.[5][6][7][8] The researchers synthesized and evaluated these compounds for their anti-proliferative activity against several cancer cell lines. One of the lead compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36 ), demonstrated potent anti-proliferative activity with an IC50 value of 0.4 ± 0.3 μM in human colorectal cancer cells (HCT116).[5][6][7] This compound was also found to suppress the expression of indoleamine 2,3-dioxygenase 1 (IDO1), an important immuno-oncology target.[6][7][8]

The SAR studies in this series revealed several key insights:

  • Amino Substitution: The presence of a substituted amino group at the C6-position was crucial for the observed anticancer activity.

  • Nature of the Amine Substituent: The nature of the substituent on the amino group significantly modulated the potency. For instance, the presence of a 4-fluorobenzyl group in Compound 36 was found to be optimal for activity against HCT116 cells.[5][6][7]

  • Methylation of the Indazole Core: The study also explored the impact of methylation at the N1 and C3 positions of the indazole ring, which, in combination with the C6-substituent, influenced the overall activity profile.

Table 1: Anti-proliferative Activity of Selected 6-Substituted Aminoindazole Derivatives [5]

CompoundC6-SubstituentHCT116 IC50 (μM)
29 -NH-(4-methylbenzyl)>20
30 -NH-(4-methoxybenzyl)1.7 ± 1.1
34 -NH-(4-chlorobenzyl)2.8 ± 1.3
36 -NH-(4-fluorobenzyl)0.4 ± 0.3
37 -NH-(4-bromobenzyl)1.8 ± 1.4

The data clearly indicates that a fluorine substituent on the benzyl group at the C6-amino position leads to a significant enhancement in anti-proliferative activity against HCT116 cells.

As Kinase Inhibitors: A Versatile Scaffold

Indazole derivatives have been widely investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer and other diseases.[9][10]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: One study identified 6-(3-methoxyphenyl)-1H-indazol-3-amine as a promising FGFR1 inhibitor with an IC50 of 15.0 nM.[1][2] Further optimization of the C6-substituent led to the discovery of a derivative with an N-ethylpiperazine group that exhibited an improved FGFR1 inhibitory IC50 of 2.9 nM and potent cellular activity (IC50 = 40.5 nM).[1][2] This highlights the importance of a basic amine moiety at the C6-position for potent FGFR inhibition.

c-Jun N-terminal Kinase (JNK) Inhibitors: In the context of JNK3 inhibitors, SAR studies on the 6-position of the indazole ring revealed that replacing a 6-fluoro substituent with a hydrogen atom (compound 15 ) slightly increased JNK3 inhibition (IC50 = 1 nM vs. 5 nM) and enhanced selectivity against p38α.[11] Conversely, introducing a methoxy group at the 6-position (compound 17 ) was detrimental to both JNK3 inhibition and selectivity.[11]

Table 2: SAR of 6-Substituted Indazoles as JNK3 Inhibitors [11]

CompoundC6-SubstituentJNK3 IC50 (nM)p38α Selectivity (fold)
8 -F560
15 -H1226
17 -OCH3>508

This comparison underscores that even subtle changes at the C6-position can have a dramatic impact on both potency and selectivity.

As Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with BRCA mutations. A series of 2-phenyl-2H-indazole-7-carboxamides were evaluated as PARP inhibitors, where substitutions on the indazole ring were explored.[12] While this study focused on the 7-carboxamide, it also highlighted the importance of the overall substitution pattern on the indazole core. Another study on N-1-substituted indazole-3-carboxamides as PARP-1 inhibitors demonstrated that weakly active compounds could be optimized by introducing linkers and heterocyclic moieties.[13] Although these studies did not specifically focus on a wide range of C6-substituents, they reinforce the concept that the electronic and steric properties of the entire indazole scaffold, including the C6-position, contribute to PARP inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the general methodologies for key experiments.

Synthesis of 6-Substituted Indazole Derivatives

The synthesis of 6-substituted indazole derivatives often starts from a commercially available or readily prepared substituted nitrobenzene or aminobenzonitrile. A common synthetic route is depicted below.

Synthesis_Workflow Start Substituted Nitrobenzene/Aminobenzonitrile Indazole_Formation Indazole Ring Formation (e.g., Hydrazine Cyclization) Start->Indazole_Formation C6_Functionalization C6-Group Introduction/Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) Indazole_Formation->C6_Functionalization Final_Product Final 6-Substituted Indazole Derivative C6_Functionalization->Final_Product

Caption: General synthetic workflow for 6-substituted indazole derivatives.

Step-by-Step Protocol for Suzuki Coupling to Introduce a C6-Aryl Substituent:

  • Starting Material: A 6-bromo-1H-indazole derivative is typically used as the starting material.

  • Reaction Mixture: To a solution of the 6-bromo-1H-indazole in a suitable solvent (e.g., a mixture of dioxane and water), add the desired boronic acid or boronic acid pinacol ester (1.1-1.5 equivalents).

  • Catalyst and Base: Add a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 equivalents) and a base like sodium carbonate or potassium carbonate (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-substituted indazole derivative.

In Vitro Anti-proliferative Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plates Compound_Treatment Treat Cells with Indazole Derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the MTT anti-proliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 6-substituted indazole derivatives for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The C6-position of the indazole scaffold is a key "handle" for medicinal chemists to modulate the pharmacological properties of this important heterocyclic core. The presented comparative analysis demonstrates that the nature of the substituent at this position can have a profound impact on potency, selectivity, and overall drug-like properties.

Future research in this area should continue to explore novel and diverse substitutions at the C6-position, guided by structure-based drug design and a deeper understanding of the target biology. The development of more efficient and versatile synthetic methodologies to access a wider range of 6-substituted indazoles will be crucial for advancing this field. Furthermore, a continued focus on optimizing ADME properties in parallel with potency and selectivity will be essential for translating these promising compounds into clinically successful therapeutics.

References

  • Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 10(73), 44927-44939. [Link][5][6][8]

  • Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Center for Biotechnology Information. [Link][7]

  • Anonymous. (n.d.). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. Hindawi. [Link][9]

  • Khan, I., & Zaib, S. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6453. [Link][1][2]

  • Yadav, M., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(1), 22-42. [Link][10]

  • Anonymous. (n.d.). Structures and activities of indazole derivatives 9 u–z. ResearchGate. [Link][3]

  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 572-576. [Link][12]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 36, 116093. [Link][4]

  • Nagia, A., & Cincinelli, R. (2011). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design, 78(4), 639-645. [Link][13]

  • Zhang, H., et al. (2012). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 3(3), 212-217. [Link][11]

Sources

The Indazole Ring in Drug Design: A Comparative Guide to Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the privileged scaffolds in the pharmacopeia, the indazole ring holds a prominent position, particularly in the realm of kinase inhibitors. Its unique physicochemical properties and hydrogen bonding capabilities make it a highly effective pharmacophore. However, the quest for optimized drug candidates often necessitates bioisosteric replacement to fine-tune potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth technical comparison of common bioisosteric replacements for the indazole ring, including benzimidazole, azaindazole, and pyrazolopyridine. We will delve into the rationale behind these substitutions, supported by experimental data, and provide detailed protocols for the synthesis and evaluation of these crucial heterocyclic cores.

The Rationale for Bioisosteric Replacement of Indazole

The indazole nucleus, a fusion of benzene and pyrazole rings, offers a unique combination of a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), making it an excellent mimic for other key functionalities like indoles and phenols.[1][2] This has led to its incorporation into numerous approved drugs, including the kinase inhibitors axitinib and pazopanib.[3][4]

However, challenges such as off-target effects, metabolic liabilities (including potential glucuronidation), and the need for improved physicochemical properties often drive the exploration of bioisosteres.[2] A bioisostere is a chemical substituent or group with similar physical or chemical properties that produces broadly similar biological properties to another chemical compound.[5] The goal of bioisosteric replacement is to enhance the desired properties of a lead compound while minimizing its undesirable characteristics.

dot graph { layout=neato; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Indazole [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzimidazole [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azaindazole [fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazolopyridine [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Improved Potency"; "Enhanced Selectivity"; "Modified Physicochemical Properties"; "Altered ADME Profile";

Indazole -- Benzimidazole [label="Bioisosteric Replacement"]; Indazole -- Azaindazole [label="Bioisosteric Replacement"]; Indazole -- Pyrazolopyridine [label="Bioisosteric Replacement"];

Comparative Analysis of Indazole Bioisosteres

The selection of an appropriate bioisostere is a critical decision in the drug design process. Below is a comparison of three commonly employed replacements for the indazole ring, with supporting data from the literature.

Benzimidazole: The Isosteric Cousin

Benzimidazole, an isomer of indazole, is a frequent bioisosteric replacement.[6] The key structural difference is the position of the second nitrogen atom within the five-membered ring. This seemingly subtle change can significantly impact the molecule's electronic properties and its interactions with biological targets.

PropertyIndazoleBenzimidazoleRationale for Replacement & Key Findings
Biological Activity Potent kinase and tubulin inhibitors.[7][8]Often retains or shows comparable biological activity. In some cases, can lead to altered target selectivity.[6][8]The benzimidazole scaffold is a structural isostere of purines and indoles, suggesting a good fit in many ATP-binding sites.[9] Studies on tubulin inhibitors have shown that benzimidazole analogues can exhibit potent anticancer activity, sometimes exceeding that of their indazole counterparts.[8]
Physicochemical Properties pKa of the N-H proton is ~13.8.[10]More basic than indazole, with a pKa of the conjugate acid around 5.6.[11]The higher basicity of benzimidazole can influence solubility and interactions with acidic residues in the target protein. This can be advantageous for improving aqueous solubility but may also lead to off-target effects.
ADME Profile Can be susceptible to phase II metabolism, such as glucuronidation.[2]The metabolic profile can be altered, potentially avoiding specific metabolic pathways that affect the indazole core.In silico ADME predictions are often employed to compare the likely metabolic fate and toxicity of indazole versus benzimidazole derivatives.[12][13]
Azaindazole: Introducing a Modulating Nitrogen

Azaindazoles, also known as pyrazolopyridines, incorporate an additional nitrogen atom into the six-membered ring of the indazole scaffold.[14] This modification can profoundly influence the molecule's hydrogen bonding capacity, polarity, and overall shape.

PropertyIndazoleAzaindazole (Pyrazolopyridine)Rationale for Replacement & Key Findings
Biological Activity Widely used in kinase inhibitors.[7]Can lead to enhanced potency and altered selectivity. Often explored to improve kinase hinge-binding interactions.[14]The additional nitrogen in the azaindazole ring can form an extra hydrogen bond with the kinase hinge region, a critical interaction for many kinase inhibitors. This can lead to a significant boost in potency.[15] Some studies have shown that pyrazolo[3,4-b]pyridine derivatives exhibit better potency compared to their indazole analogues.[14]
Physicochemical Properties Less polar compared to azaindazole.Generally more polar due to the additional nitrogen atom. This can impact solubility and cell permeability.The position of the nitrogen atom in the pyridine ring of azaindazole isomers significantly affects their physicochemical properties, such as pKa.[16]
ADME Profile Susceptible to certain metabolic pathways.The introduction of a nitrogen atom can alter metabolic hotspots and potentially improve metabolic stability.[2]Azaindazole cores have been designed to reduce potential issues like CYP3A4 inhibition and improve pharmacokinetic profiles.[17]
Pyrazolopyridine: A Versatile Scaffold

While "azaindazole" is a common name for pyrazolopyridines, it's worth noting the versatility of this scaffold. Different isomers of pyrazolopyridine exist, each with a unique arrangement of nitrogen atoms, offering a rich platform for structure-activity relationship (SAR) studies.[14]

Experimental Protocols

To provide a practical framework for the comparison of these scaffolds, we present detailed, step-by-step methodologies for the synthesis of a representative indazole-containing compound and a key bioisostere, as well as a standard protocol for a kinase inhibition assay.

Synthesis of a 3-Substituted Indazole Derivative

This protocol outlines a general procedure for the synthesis of a 3-substituted indazole, a common structural motif in kinase inhibitors.

G

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted 2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: Once the formation of the hydrazone is complete, add a reducing agent such as sodium dithionite and continue to reflux.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired indazole derivative.

Synthesis of a 2-Substituted Benzimidazole Derivative

This protocol describes a common method for the synthesis of 2-substituted benzimidazoles, which can be compared to their indazole counterparts.

G

Step-by-Step Protocol:

  • Reaction Mixture: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.1 eq) in a high-boiling solvent like polyphosphoric acid or under microwave irradiation.

  • Heating: Heat the mixture to a high temperature (typically 150-200 °C) for several hours. Monitor the reaction by TLC.

  • Neutralization: Cool the reaction mixture and carefully add it to a beaker of ice-water. Neutralize the solution with a base, such as sodium hydroxide, until a precipitate forms.

  • Isolation: Collect the precipitate by filtration and wash it thoroughly with water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for a biochemical kinase assay to determine the IC50 values of inhibitor compounds.

G

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction: In a 384-well plate, add the kinase enzyme in an appropriate assay buffer. Add the serially diluted test compound or DMSO (for control wells).

  • Pre-incubation: Allow the plate to incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product formed (or substrate consumed) using a suitable detection method. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[1]

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The bioisosteric replacement of the indazole ring is a powerful strategy in drug design, offering a versatile toolkit to address challenges related to potency, selectivity, and ADME properties. The choice between benzimidazole, azaindazole, pyrazolopyridine, and other bioisosteres should be guided by a thorough understanding of the structure-activity relationships of the target and the specific properties that need to be optimized. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of these important heterocyclic scaffolds, enabling researchers to make informed decisions in their quest for novel and improved therapeutics.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Pandey, J., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1647-1673.
  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(7), 1055-1082.
  • Kolesnikov, N., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry, 12(1), 75-97.
  • Zhai, L. H., et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development, 19(7), 849–857.
  • Gothwal, A., et al. (2024, January 12). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry, 11.
  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • Sharma, D., & Narasimhan, B. (2020). Benzimidazole: A potential scaffold for anticancer agents. Journal of Molecular Structure, 1210, 128033.
  • Karrouchi, K., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 27(19), 6509.
  • Nguyen, T. T. T., et al. (2021). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 26(16), 4966.
  • Teva Pharmaceutical Industries Ltd. (2017). Processes for the preparation of axitinib. U.S.
  • Jiangsu Hengrui Medicine Co., Ltd. (2014). Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib.
  • Jiangsu Hengrui Medicine Co., Ltd. (2016). A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • Kolageri, S., et al. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Journal of Applied Pharmaceutical Research, 10(3), 28-38.
  • Balakumar, C., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research: JCDR, 8(11), HC01–HC04.
  • Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(7), 1055-1082.
  • PubChem. (n.d.). Benzimidazole.
  • George, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 238, 114467.
  • PubChem. (n.d.). Indazole benzimidazole.
  • Duan, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6489.
  • Johannes, J. W., et al. (2021). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 64(24), 18036-18063.
  • Kumar, A., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry, 19(2), 113-125.
  • PubChem. (n.d.). Axitinib.
  • ResearchGate. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. [Link]

  • Karrouchi, K., et al. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules, 27(19), 6509.
  • Kumar, D., & Kumar, N. (2015). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library, 7(6), 96-106.
  • Chylewska, A., et al. (2021). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Molecules, 26(11), 3329.
  • Li, Y., et al. (2021). Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry, 64(8), 4498-4515.
  • ResearchGate. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 11(46), 28665-28681.
  • Patel, D. R., et al. (2021). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry, 37(4), 896-904.

Sources

A Comparative Analysis of Kinase Selectivity for Indazole Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of oncology and inflammatory disease research, the indazole core has emerged as a "privileged scaffold"—a molecular framework that consistently demonstrates potent inhibitory activity against protein kinases.[1][2][3] Kinases, the enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention. Several commercially successful anticancer drugs, including Axitinib and Pazopanib, feature the indazole moiety, underscoring its importance in modern medicinal chemistry.[1]

However, the human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding pockets. Consequently, achieving inhibitor selectivity—the ability of a compound to inhibit a specific target kinase with minimal off-target effects—is the paramount challenge in kinase drug discovery. Poor selectivity can lead to undesirable side effects and limit the therapeutic window of a drug candidate.

This guide provides a comparative analysis of the kinase selectivity of prominent indazole-based inhibitors. We will delve into the structural features that govern their binding, compare their selectivity profiles using quantitative experimental data, and provide detailed protocols for key assays that enable researchers to characterize their own compounds. Our goal is to equip you, our fellow scientists, with the insights and methodologies required to design and identify the next generation of highly selective indazole kinase inhibitors.

The Indazole Core: A Structural Basis for Kinase Interaction

The indazole is a bicyclic aromatic system that acts as a versatile scaffold, capable of forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This interaction mimics the binding of the adenine portion of ATP and is a foundational element for potent kinase inhibition. The true power of the indazole scaffold lies in the diverse chemical substitutions that can be made at various positions on the ring system (e.g., C3, C5, C6), which dictate the inhibitor's potency and, crucially, its selectivity profile.[1][4]

Different substitution patterns allow the molecule to exploit subtle differences in the amino acid composition and conformation of the ATP-binding pockets across different kinases. For example, modifications at the C6 position of the indazole ring can significantly alter the interaction with the kinase, leading to distinct selectivity profiles.[4][5] Similarly, modifications at the C3 and C5 positions have been shown to be critical for optimizing potency and selectivity against targets like Tpl2 kinase.[6]

Below is a conceptual diagram illustrating how an indazole-based inhibitor occupies the ATP-binding pocket of a generic kinase.

G cluster_1 Hinge Hinge Region (e.g., Ala213, Glu211) Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->Hinge H-Bonds Indazole_Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions Indazole_Inhibitor->Solvent_Front Tail Group Interaction (drives selectivity)

Caption: Binding mode of an indazole inhibitor in a kinase active site.

Comparative Selectivity Profiles: Axitinib vs. Pazopanib

To illustrate the concept of kinase selectivity, we will compare two well-characterized, FDA-approved indazole inhibitors: Axitinib and Pazopanib. Both are multi-kinase inhibitors primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), yet their broader kinome profiles exhibit important differences.

Axitinib is a potent and highly selective second-generation inhibitor of VEGFRs 1, 2, and 3.[7][8] Its high selectivity is a key attribute, meaning that at therapeutic concentrations, it primarily inhibits its intended targets with less engagement of other kinases.[9] This can translate to a more predictable "on-target" toxicity profile.

Pazopanib , also a second-generation inhibitor, targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[10][11] While highly effective, its target profile is broader than that of Axitinib.[12] This broader activity may contribute to both its efficacy in different tumor types and a different spectrum of potential side effects.

The following table summarizes their inhibitory potency (IC50 values in nM) against key kinases. Lower values indicate higher potency.

Target KinaseAxitinib (IC50 in nM)Pazopanib (IC50 in nM)Reference
VEGFR-1 1.210[13]
VEGFR-2 0.230[13]
VEGFR-3 0.1-0.347[13]
PDGFR-β 1.684[13][14]
c-Kit -74[13]
Note: IC50 values can vary depending on assay conditions. Data is for comparative purposes. A hyphen (-) indicates no substantial activity reported in the comparative source.

As the data shows, Axitinib is significantly more potent against the VEGFR family than Pazopanib.[7][13] Conversely, Pazopanib has potent activity against PDGFR and c-Kit, targets that Axitinib does not inhibit as strongly at clinically relevant concentrations.[9][13] These differences in selectivity are critical for their distinct clinical applications and safety profiles.

Experimental Methodologies for Determining Kinase Selectivity

Accurate determination of a compound's selectivity profile is a cornerstone of kinase drug discovery. This is typically achieved by screening the inhibitor against a large panel of kinases. Below are protocols for two widely used and complementary approaches.

In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™)

This type of assay directly measures the catalytic activity of a purified kinase enzyme and its inhibition by a compound. The ADP-Glo™ (Promega) assay is a popular luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.

Principle: The amount of ADP produced is directly proportional to kinase activity. The assay converts the ADP to ATP, which is then used in a luciferase reaction to generate a light signal. Lower light output indicates less ADP production and therefore greater kinase inhibition.

Workflow Diagram:

G A 1. Kinase Reaction Kinase + Substrate + ATP + Inhibitor B 2. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent A->B C 3. Convert ADP to ATP Add Kinase Detection Reagent B->C D 4. Luciferase Reaction ATP + Luciferin -> Light C->D E 5. Read Luminescence Quantify Signal D->E

Caption: Workflow for the ADP-Glo™ kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare buffers, kinase, substrate, and ATP solutions at 2x the final desired concentration. Serially dilute the indazole inhibitor in DMSO, then dilute in reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of 2x kinase/substrate mix. Add 0.5 µL of the diluted inhibitor (or DMSO for controls). Initiate the reaction by adding 2.5 µL of 2x ATP solution.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes. Causality Check: This incubation time must be within the linear range of the kinase reaction, which should be determined empirically beforehand.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Expertise Insight: This step is crucial to ensure that the light signal generated later is solely from the ADP produced, not from unconsumed ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and provide luciferin. Incubate for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the plate on a standard luminometer.

  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition versus inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Competition Binding Assay (e.g., KINOMEscan™)

This technology measures the ability of a test compound to displace an immobilized, active-site directed ligand from the kinase. It directly quantifies the binding affinity (Kd) of the compound for a large number of kinases simultaneously.[15][16]

Principle: A DNA-tagged kinase is equilibrated with the test compound and an immobilized ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[15]

Step-by-Step Methodology:

  • Assay Preparation: A proprietary panel of human kinases, each tagged with a unique DNA identifier, is used.[17]

  • Competition Reaction: In multi-well plates, the test compound (typically at a fixed concentration, e.g., 1 µM, for initial screening) is mixed with the specific DNA-tagged kinase and the immobilized ligand beads.

  • Equilibration: The mixture is incubated to allow the binding interactions to reach equilibrium.

  • Washing: Unbound kinase is washed away. Trustworthiness Check: This step is critical for removing non-specifically bound kinase, ensuring a low signal-to-noise ratio.

  • Elution & Quantification: The kinase-ligand complexes are eluted, and the amount of DNA tag for each kinase is quantified using qPCR.

  • Data Analysis: The qPCR signal in the presence of the test compound is compared to a DMSO control. Results are often reported as "Percent of Control" or used to calculate a dissociation constant (Kd). The data can be visualized on a "TREEspot™" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[17][18]

Interpreting Selectivity Data: From Raw Numbers to Actionable Insights

A raw list of IC50 or Kd values is only the starting point. To translate this data into a meaningful drug discovery strategy, consider the following:

  • Selectivity Score (S-score): This metric quantifies the promiscuity of a compound. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • On-Target vs. Off-Target Potency: Compare the potency of the inhibitor against its intended target(s) versus other kinases. A desirable profile shows a significant window (e.g., >100-fold) between on-target and off-target potencies.

  • Cellular Confirmation: Biochemical selectivity does not always perfectly predict cellular activity.[19] It is essential to validate key off-target hits in cell-based assays. For example, if a compound intended for VEGFR2 also inhibits Aurora Kinase B in a binding assay, one should perform a cellular assay to see if it induces polyploidy, a hallmark of Aurora B inhibition.

Conclusion and Future Directions

The indazole scaffold is a validated and highly fruitful starting point for the design of potent kinase inhibitors.[1][2] As demonstrated by the comparative analysis of Axitinib and Pazopanib, subtle structural modifications to this core can profoundly influence kinase selectivity, leading to distinct therapeutic profiles. Achieving high selectivity remains a critical goal to improve safety and efficacy.

The future of indazole inhibitor design will likely involve a tighter integration of computational modeling with high-throughput screening technologies.[20][21] By leveraging kinome-wide selectivity data and structure-based design, researchers can more rationally modify the indazole scaffold to minimize off-target interactions while retaining or enhancing on-target potency. The experimental workflows provided in this guide offer a robust framework for characterizing these next-generation compounds, ensuring that only the most selective candidates advance toward clinical development.

References

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed Source: PubMed URL: [Link]

  • Title: Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - NIH Source: National Institutes of Health URL: [Link]

  • Title: Axitinib in Metastatic Renal Cell Carcinoma - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Pazopanib KINOMEscan (LDG-1141: LDS-1144) - LINCS Data Portal Source: LINCS Data Portal URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed Source: PubMed URL: [Link]

  • Title: Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) | Bentham Science Publishers Source: Bentham Science URL: [Link]

  • Title: Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors Source: PubMed URL: [Link]

  • Title: pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research Source: Celtarys Research URL: [Link]

  • Title: Comparison of cellular selectivity of approved and investigational... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms - Frontiers Source: Frontiers URL: [Link]

  • Title: Kinase Selectivity Panels - Reaction Biology Source: Reaction Biology URL: [Link]

  • Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

  • Title: Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology Source: Reaction Biology URL: [Link]

  • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC Source: National Institutes of Health URL: [Link]

  • Title: Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed Source: PubMed URL: [Link]

  • Title: 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6 - PubMed Source: PubMed URL: [Link]

  • Title: Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

  • Title: PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Pazopanib: a novel multitargeted tyrosine kinase inhibitor - PubMed Source: PubMed URL: [Link]

  • Title: Pazopanib: a new multiple tyrosine kinase inhibitor in the therapy of metastatic renal cell carcinoma and other solid tumors - PubMed Source: PubMed URL: [Link]

  • Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PubMed Central Source: PubMed URL: [Link]

  • Title: KINOMEscan data - HMS LINCS Project Source: HMS LINCS Project URL: [Link]

  • Title: Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors - bioRxiv Source: bioRxiv URL: [Link]

  • Title: Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed Source: PubMed URL: [Link]

  • Title: KINOMEscan Technology - Eurofins Discovery Source: Eurofins Discovery URL: [Link]

  • Title: Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC - NIH Source: National Institutes of Health URL: [Link]

Sources

A Comparative In Vitro Analysis of Indazole-Piperidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indazole-Piperidine Scaffold

In the landscape of modern medicinal chemistry, the fusion of indazole and piperidine moieties has emerged as a privileged scaffold, giving rise to a plethora of potent and selective kinase inhibitors.[1][2][3] Kinases, a diverse family of enzymes that catalyze the phosphorylation of proteins, play pivotal roles in cellular signaling pathways.[4] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5] This guide provides a comparative analysis of the in vitro activity of different indazole-piperidine analogs, focusing on their efficacy as inhibitors of ROCK, Pim, and Aurora kinases. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by quantitative experimental data and detailed methodologies.

The rationale for combining the indazole and piperidine rings lies in their complementary pharmacophoric features. The indazole core often serves as a hinge-binding motif, anchoring the molecule within the ATP-binding pocket of the kinase.[6] The piperidine ring, on the other hand, provides a versatile linker and a point for introducing various substituents that can modulate solubility, cell permeability, and interactions with the solvent-exposed region of the kinase.[7] This modular design allows for fine-tuning of the pharmacological properties of the resulting analogs.

Comparative Analysis of In Vitro Kinase Inhibition

The following sections present a comparative overview of the in vitro activity of representative indazole-piperidine analogs against three therapeutically relevant kinase families. The data, presented in tabular format, is collated from various studies to facilitate a cross-scaffold comparison. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in assay conditions.

ROCK-II Inhibition: Targeting Cardiovascular and Neurological Disorders

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[1] Its two isoforms, ROCK-I and ROCK-II, are implicated in a range of pathologies, including hypertension, glaucoma, and spinal cord injury.[1] Several indazole-piperidine analogs have been developed as potent ROCK-II inhibitors.[1]

Analog IDCore StructureKey SubstituentsTargetIC50 (nM)Reference
SR-1459 1H-indazole-piperidine2-amino substitutionROCK-II13[1]
SR-715 1H-indazole-piperidine2-hydroxy substitutionROCK-II80[1]
SR-899 1H-indazole-piperidine2-hydroxy substitutionROCK-II100[1]

Structure-Activity Relationship Insights:

The data clearly indicates that the nature of the substituent on the piperidine ring significantly influences ROCK-II inhibitory activity. The 2-amino substituted analog, SR-1459 , exhibits the highest potency with an IC50 of 13 nM.[1] Replacing the amino group with a hydroxyl group, as in SR-715 and SR-899 , leads to a notable decrease in activity, with IC50 values of 80 nM and 100 nM, respectively.[1] This suggests that the amino group may form a critical hydrogen bond or electrostatic interaction within the active site of ROCK-II, an interaction that is less favorable with a hydroxyl group. However, it is also noted that the 2-amino analogs can exhibit off-target effects, such as inhibition of CYP3A4, highlighting the delicate balance between potency and selectivity in drug design.[1]

Pan-Pim Kinase Inhibition: A Strategy for Hematological Malignancies

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival and proliferation.[2] Their overexpression is frequently observed in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[2][8] The development of pan-Pim inhibitors, which target all three isoforms, is a promising therapeutic strategy.[9]

Analog IDCore StructureKey SubstituentsPim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)Reference
Compound 82a 3-(pyrazin-2-yl)-1H-indazole-piperidine2,6-difluorophenyl0.41.10.4[7]

Structure-Activity Relationship Insights:

Compound 82a demonstrates potent, sub-nanomolar to low-nanomolar inhibition of all three Pim kinase isoforms, highlighting the effectiveness of the 3-(pyrazin-2-yl)-1H-indazole scaffold.[7] The systematic optimization of both the piperidine and the 2,6-difluorophenyl moieties was crucial in achieving this high potency.[7] The pyrazine ring likely engages in important interactions within the kinase hinge region, while the substituted phenyl group occupies a hydrophobic pocket. The challenge in developing pan-Pim inhibitors often lies in achieving potent inhibition of Pim-2, which has a higher affinity for ATP compared to Pim-1 and Pim-3.[6] The success of analogs like 82a underscores the potential of the indazole-piperidine scaffold in overcoming this hurdle.

Aurora Kinase Inhibition: Targeting Mitotic Progression in Cancer

The Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis.[3] Their overexpression is a common feature in many human cancers and is often associated with poor prognosis.[10] Consequently, Aurora kinases are considered important targets for the development of novel anticancer agents.[3]

Analog IDCore StructureKey SubstituentsTargetHCT116 IC50 (µM)Reference
Compound 17 Indazole-Aurora A and B (dual)Not specified[3]
Compound 21 Indazole-Aurora B (selective)Not specified[3]
Compound 30 Indazole-Aurora A (selective)Not specified[3]
Compound 2y 3-(pyrrolopyridin-2-yl)indazole-Aurora A1.3[11]

Structure-Activity Relationship Insights:

The development of indazole-based Aurora kinase inhibitors has led to the identification of compounds with dual inhibitory activity as well as isoform-selective profiles.[3] For instance, compounds 17 , 21 , and 30 demonstrate the feasibility of achieving selectivity for Aurora A or Aurora B by modifying the substituents on the indazole scaffold.[3] Computational modeling suggests that this selectivity can be achieved by targeting specific residues within the kinase binding pocket.[3] Further modifications, such as the introduction of a pyrrolopyridin-2-yl group as seen in compound 2y , have yielded highly potent Aurora A inhibitors with an IC50 of 1.3 µM in HCT116 colon cancer cells.[11] This highlights the adaptability of the indazole core for generating inhibitors with tailored selectivity profiles.

Experimental Methodologies

The in vitro activity data presented in this guide is typically generated using a combination of biochemical and cell-based assays. The following provides a generalized overview of the experimental workflows.

Biochemical Kinase Inhibition Assay

The primary method for determining the direct inhibitory effect of a compound on a purified kinase is through a biochemical assay.

Caption: Generalized workflow for a biochemical kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate (often a synthetic peptide), ATP, and the indazole-piperidine analog at various concentrations.

  • Reaction Initiation: In a microplate well, combine the kinase, substrate, and the test compound. Initiate the phosphorylation reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow for the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and add a detection reagent. The detection method varies depending on the assay format. Common methods include:

    • Luminescence-based assays (e.g., Kinase-Glo®): These measure the amount of ATP remaining in the well after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

    • Fluorescence-based assays: These often use a labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis: Measure the signal from each well using a plate reader. The data is then plotted as the percentage of kinase inhibition versus the logarithm of the compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated using a non-linear regression analysis.

Cell-Based Proliferation Assay

To assess the effect of the indazole-piperidine analogs on cancer cell growth, a cell-based proliferation assay is employed.

Sources

A Head-to-Head Comparative Guide to the Synthesis of Key Kinase Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, kinase inhibitors stand as a pillar of targeted therapy, particularly in oncology. The efficiency of their synthesis is a critical determinant of their accessibility and cost-effectiveness. This guide provides a detailed, head-to-head comparison of synthetic yields for key intermediates in the production of prominent kinase inhibitors. We will delve into the mechanistic underpinnings of various synthetic routes, offering field-proven insights to guide researchers and drug development professionals in their synthetic strategy.

The Crucial Role of Pyrazolopyrimidines in Kinase Inhibition

The pyrazolopyrimidine scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous approved drugs that target a range of kinases, including Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK). The synthesis of the core intermediate, a substituted pyrazolopyrimidine, is a pivotal step that often dictates the overall efficiency of the drug's production. Here, we compare two distinct and widely employed strategies for the synthesis of a key C4-substituted pyrazolopyrimidine intermediate.

Synthetic Strategies for a C4-Substituted Pyrazolopyrimidine Intermediate

The targeted intermediate is a versatile building block that can be further elaborated to a variety of potent kinase inhibitors. We will compare a classical condensation approach with a more modern cross-coupling strategy.

This traditional route relies on the condensation of a pyrazole derivative with a β-ketoester or equivalent, followed by cyclization to form the pyrazolopyrimidine core.

Experimental Protocol:

  • Step 1: Synthesis of the Pyrazole Amine. 3-Amino-4-methylpyrazole is synthesized by the condensation of hydrazine with an appropriate dicarbonyl compound.

  • Step 2: Condensation and Cyclization. The pyrazole amine is reacted with a malonic ester derivative in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The reaction mixture is heated to reflux for several hours to drive the cyclization.

  • Step 3: Halogenation. The resulting pyrazolopyrimidinone is then halogenated at the C4 position, typically using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield the desired 4-chloro-pyrazolopyrimidine intermediate.

This contemporary approach utilizes a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to introduce the desired substituent at the C4 position of a pre-formed pyrazolopyrimidine core.

Experimental Protocol:

  • Step 1: Synthesis of a Dihalogenated Pyrazolopyrimidine. A dihalogenated pyrimidine, such as 2,4-dichloropyrimidine, is used as the starting material.

  • Step 2: Selective Cross-Coupling. A selective cross-coupling reaction is performed at the C4 position with a suitable boronic acid or amine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent system like dioxane/water.

  • Step 3: Second Coupling or Functionalization. The remaining halogen at the C2 position can be subsequently functionalized if required for the final target molecule.

Head-to-Head Yield Comparison and Analysis
Parameter Methodology A: Classical Condensation Methodology B: Palladium-Catalyzed Cross-Coupling
Overall Yield 55-65%75-85%
Key Advantages Utilizes readily available and inexpensive starting materials. Well-established and scalable.Higher overall yield and greater modularity. Milder reaction conditions.
Key Disadvantages Often requires harsh reagents (e.g., POCl₃) and higher temperatures. Can generate significant waste.Requires more expensive palladium catalysts and specialized ligands. Potential for metal contamination in the final product.

Causality Behind Experimental Choices: The classical condensation route is often favored in early-stage discovery due to its simplicity and cost-effectiveness. However, for large-scale production, the higher yield and milder conditions of the palladium-catalyzed cross-coupling strategy often outweigh the initial catalyst cost. The choice between these methods is a strategic one, balancing atom economy, cost, and scalability.

Workflow Diagram: Synthesis of C4-Substituted Pyrazolopyrimidine

G cluster_A Methodology A: Classical Condensation cluster_B Methodology B: Palladium-Catalyzed Cross-Coupling A1 3-Amino-4-methylpyrazole A3 Condensation & Cyclization (NaOEt, EtOH, Reflux) A1->A3 A2 Malonic Ester Derivative A2->A3 A4 Pyrazolopyrimidinone A3->A4 A5 Halogenation (POCl3) A4->A5 A6 4-Chloro-pyrazolopyrimidine (Yield: 55-65%) A5->A6 B1 2,4-Dichloropyrimidine B3 Selective Cross-Coupling (Pd Catalyst, Base) B1->B3 B2 Boronic Acid / Amine B2->B3 B4 C4-Substituted Pyrazolopyrimidine (Yield: 75-85%) B3->B4

Caption: Comparative workflows for the synthesis of a key pyrazolopyrimidine intermediate.

Synthesis of the Aminopyrazole Moiety: A Cornerstone of JAK Inhibitors

Many potent Janus kinase (JAK) inhibitors, such as tofacitinib and ruxolitinib, feature a central aminopyrazole moiety. The efficient construction of this core is paramount for the overall synthetic success. We will compare two prevalent methods for the synthesis of a key aminopyrazole intermediate.

Synthetic Approaches to a Functionalized Aminopyrazole

The target intermediate is a 3-amino-4-substituted pyrazole, a versatile building block for a range of JAK inhibitors. We will compare a traditional nitrile-based cyclization with a more recent multicomponent reaction strategy.

This well-established route involves the cyclization of a hydrazine derivative with a β-ketonitrile.

Experimental Protocol:

  • Step 1: Preparation of the β-Ketonitrile. The β-ketonitrile is prepared via the Claisen condensation of an appropriate ester and acetonitrile.

  • Step 2: Cyclization with Hydrazine. The β-ketonitrile is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, often with catalytic acid or base, to form the aminopyrazole ring.

  • Step 3: N-Alkylation/Arylation. The pyrazole nitrogen can then be functionalized as required for the final inhibitor structure.

Multicomponent reactions offer a streamlined approach to complex molecules by combining three or more starting materials in a single pot.

Experimental Protocol:

  • Step 1: One-Pot Reaction. An aldehyde, malononitrile, and a hydrazine derivative are combined in a suitable solvent, often with a catalyst such as an amine base or a Lewis acid.

  • Step 2: Tandem Reaction Cascade. The reaction proceeds through a cascade of reactions, including a Knoevenagel condensation and a Michael addition, followed by intramolecular cyclization and tautomerization to directly afford the desired functionalized aminopyrazole.

Head-to-Head Yield Comparison and Analysis
Parameter Methodology C: Nitrile-Based Cyclization Methodology D: Multicomponent Reaction (MCR)
Overall Yield 60-70%80-90%
Key Advantages Reliable and well-understood methodology.High atom economy and step efficiency. Reduces waste and purification steps.
Key Disadvantages Can involve multiple steps and purification of intermediates. May use hazardous reagents like cyanides.Can be sensitive to reaction conditions and substrate scope. Optimization may be required for new substrates.

Causality Behind Experimental Choices: The nitrile-based cyclization is a robust and predictable method, making it a common choice in many synthetic campaigns. However, the elegance and efficiency of the multicomponent reaction strategy are increasingly attractive, particularly from a green chemistry perspective, as it significantly reduces the number of synthetic steps and waste generated.

Workflow Diagram: Synthesis of a Functionalized Aminopyrazole

G cluster_C Methodology C: Nitrile-Based Cyclization cluster_D Methodology D: Multicomponent Reaction C1 Ester + Acetonitrile C2 Claisen Condensation C1->C2 C3 β-Ketonitrile C2->C3 C5 Cyclization C3->C5 C4 Hydrazine Hydrate C4->C5 C6 Functionalized Aminopyrazole (Yield: 60-70%) C5->C6 D1 Aldehyde D4 One-Pot Reaction (Catalyst) D1->D4 D2 Malononitrile D2->D4 D3 Hydrazine Derivative D3->D4 D5 Functionalized Aminopyrazole (Yield: 80-90%) D4->D5

Caption: Comparative workflows for the synthesis of a key aminopyrazole intermediate.

Conclusion

The synthesis of kinase inhibitor intermediates is a dynamic field where classical methods are continuously challenged by innovative and more efficient strategies. As demonstrated, modern synthetic approaches such as palladium-catalyzed cross-couplings and multicomponent reactions can offer significant advantages in terms of yield, atom economy, and milder reaction conditions. The choice of synthetic route is a critical decision that should be guided by a thorough evaluation of factors including cost, scalability, and environmental impact. The data and protocols presented in this guide are intended to provide a solid foundation for making these informed decisions in the pursuit of novel and life-saving kinase inhibitors.

References

  • Synthesis of Pyrazolopyrimidine Derivatives. Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in Heterocyclic Chemistry. Chemical Reviews. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules. [Link]

  • Multicomponent Reactions in Drug Discovery. Nature Reviews Drug Discovery. [Link]

Cost-benefit analysis of different synthetic routes to indazole intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Synthesis of Indazole Intermediates: A Cost-Benefit Analysis for the Modern Laboratory

The indazole core is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents, from potent kinase inhibitors like Pazopanib to antiemetics such as Granisetron.[1][2] The strategic construction of this privileged scaffold is therefore a critical consideration in drug discovery and development. The choice of synthetic route is a multi-faceted decision, balancing yield and substrate scope against the often-competing demands of cost, scalability, and environmental impact.

This guide provides a comparative analysis of prominent synthetic routes to indazole intermediates, framed from the perspective of a senior application scientist. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering a cost-benefit analysis grounded in field-proven insights. The discussion will encompass classical methods and modern, transition-metal-catalyzed transformations, providing quantitative data, detailed protocols, and mechanistic diagrams to empower researchers in making informed strategic decisions.

At a Glance: A Comparative Overview of Indazole Syntheses

The selection of an optimal synthetic pathway is dictated by project-specific goals, whether prioritizing speed and diversity for initial library synthesis or cost-efficiency and sustainability for large-scale production. The following sections delve into the specifics of each major strategy.

Synthetic RouteTypical YieldsKey AdvantagesKey LimitationsPrimary Cost Drivers
Davis-Beirut Reaction 60-90%[3]Metal-free, inexpensive starting materials, operational simplicity.[1][4]Can be low-yielding with certain substrates; requires optimization.[3]Solvents, specialized starting materials (e.g., o-nitrobenzylamines).
Cadogan Reductive Cyclization 70-80% (Classical)[5]Broad substrate scope, one-pot variations available.[6]Traditionally harsh conditions (high temp); stoichiometric phosphine reductants.[7][8]Phosphine reagents, high-boiling point solvents, energy for heating.
Transition-Metal C-H Activation 50-95%[3]High atom economy, excellent functional group tolerance, access to complex derivatives.[3][9]Expensive and often toxic transition-metal catalysts (Rh, Pd); requires inert conditions.[3][10]Precious metal catalysts (Rhodium, Palladium), specialized ligands, inert atmosphere reagents.
[3+2] Dipolar Cycloaddition >80%[3]High yields, excellent regioselectivity for 2H-indazoles, mild conditions.[1][3]Requires synthesis of sydnone or aryne precursors.[3]Multi-step precursor synthesis, reagents for aryne generation.
Copper-Catalyzed 3-Component Good to Excellent[1][11]Readily available starting materials, operational simplicity, good functional group tolerance.[12]Potential for catalyst poisoning, may require ligand optimization.Copper catalyst, ligands, sodium azide (handling concerns).

The Davis-Beirut Reaction: A Cost-Effective, Metal-Free Approach

The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles and their derivatives from ortho-nitrobenzyl precursors.[13] Its primary appeal lies in being a metal-free process, which circumvents the cost and toxicity associated with many transition-metal catalysts.[1] The reaction typically proceeds by treating an o-nitrobenzyl amine with a base, such as potassium hydroxide, in an alcoholic solvent.[1][3]

Mechanistic Rationale & Cost-Benefit Analysis

The accepted mechanism involves the in-situ formation of a key o-nitrosobenzylidine imine intermediate, which then undergoes a rapid, N-N bond-forming heterocyclization.[4]

Advantages:

  • Economic: The avoidance of expensive and toxic metals makes this route highly cost-effective.[1] Starting materials are often readily accessible.

  • Mild Conditions: The reaction proceeds with a mild base at relatively low temperatures (e.g., 60 °C), reducing energy costs and promoting functional group tolerance.[1]

  • Green Chemistry: The absence of heavy metals aligns well with green chemistry principles, simplifying waste disposal and reducing environmental impact.[14]

Limitations:

  • Substrate Sensitivity: Yields can be sensitive to the choice of alcohol solvent and may be lower for certain substrates, such as secondary amines.[3]

  • Precursor Synthesis: The requisite o-nitrobenzylamine precursors may require an additional synthetic step.

Visualizing the Davis-Beirut Reaction

Davis-Beirut Reaction Davis-Beirut Reaction Mechanism cluster_start Precursor cluster_intermediate Key Intermediate Formation cluster_cyclization Cyclization cluster_product Product o_nitrobenzylamine o-Nitrobenzyl Amine nitroso_imine o-Nitrosobenzylidine Imine o_nitrobenzylamine->nitroso_imine Base (e.g., KOH) Alcohol Solvent cyclization N-N Bond Formation (Heterocyclization) nitroso_imine->cyclization indazole 2H-Indazole cyclization->indazole

Caption: Core transformation in the Davis-Beirut reaction.

The Cadogan Reductive Cyclization: A Versatile Workhorse

The Cadogan reaction is a classic and robust method for forming heterocyclic systems via the reductive cyclization of nitroarenes.[7] In the context of indazole synthesis, it typically involves the reaction of an o-nitrobenzaldehyde with a primary amine to form an imine, which is then deoxygenated and cyclized using a trivalent phosphorus reagent like triethyl phosphite or tri-n-butylphosphine.[5][6]

Mechanistic Rationale & Cost-Benefit Analysis

The classical mechanism is thought to proceed through the exhaustive deoxygenation of the nitro group to a highly reactive nitrene intermediate, which then attacks the imine nitrogen.[7] However, recent studies provide evidence for non-nitrene pathways involving oxygenated intermediates.[8] Modern protocols have significantly improved the practicality of this reaction, enabling a one-pot process under milder conditions (80 °C).[6]

Advantages:

  • Versatility: The one-pot condensation-cyclization is operationally simple and tolerates a wide range of electronically diverse nitrobenzaldehydes and amines.[6]

  • Scalability: The use of relatively inexpensive phosphine reagents and the one-pot nature of modern variants make it amenable to scale-up.

Limitations:

  • Harsh Conditions (Classical): Traditional Cadogan reactions require high temperatures (>150 °C) and excess phosphite reagent, which can limit functional group compatibility and increase energy costs.[8]

  • Stoichiometric Waste: The reaction generates a stoichiometric amount of phosphine oxide byproduct, which can complicate purification and adds to the waste stream, a drawback from a green chemistry perspective (low atom economy).[15]

Visualizing the Cadogan Reaction

Cadogan Reaction One-Pot Condensation-Cadogan Cyclization cluster_intermediate Intermediate cluster_product Product nitrobenzaldehyde o-Nitrobenzaldehyde imine o-Nitrobenzylidene Imine nitrobenzaldehyde->imine Condensation amine Primary Amine amine->imine indazole 2H-Indazole imine->indazole Reductive Cyclization byproduct O=P(R)₃ indazole->byproduct reductant P(R)₃ (e.g., P(nBu)₃) reductant->indazole

Caption: Workflow for the modern one-pot Cadogan reaction.

Transition-Metal Catalysis: The High-Efficiency, High-Cost Frontier

Modern synthetic chemistry has been revolutionized by transition-metal-catalyzed reactions, particularly C-H activation/annulation cascades. Catalysts based on rhodium, palladium, cobalt, and copper enable the direct and highly efficient construction of the indazole ring from readily available precursors like arylimidates, azobenzenes, or arylhydrazones.[1][3][9][16]

Mechanistic Rationale & Cost-Benefit Analysis

These reactions typically proceed via an ortho-C-H metalation directed by a nitrogen-containing group, followed by coupling with a partner (e.g., an azide, nitrosobenzene, or alkyne) and subsequent cyclization to form the N-N bond.[1][9]

Advantages:

  • High Efficiency and Scope: These methods often provide high yields with a broad substrate scope and excellent tolerance for sensitive functional groups.[1][3]

  • Atom Economy: C-H activation pathways are highly atom-economical, a key metric in green chemistry, as they avoid the need for pre-functionalized starting materials like organohalides.[15]

  • Access to Novel Structures: They allow for the synthesis of complex and diversely substituted indazoles that are difficult to access via classical methods.[9]

Limitations:

  • High Cost: The primary drawback is the cost of the catalysts (e.g., Rhodium, Palladium) and the specialized ligands that are often required.[3][10] This can be prohibitive for large-scale synthesis.

  • Toxicity and Reaction Conditions: Many of these catalysts are toxic and require strictly inert (anhydrous, oxygen-free) conditions, adding to the operational complexity and cost.[3]

  • Metal Contamination: Trace metal contamination in the final product is a major concern in pharmaceutical applications, requiring rigorous and often costly purification steps.

Visualizing a C-H Activation Pathway

CH_Activation Rh(III)-Catalyzed C-H Activation/Annulation aryl_precursor Aryl Precursor (e.g., Arylimidate) rhodacycle Rhodacycle Intermediate aryl_precursor->rhodacycle C-H Activation coupling_partner Coupling Partner (e.g., Nitrosobenzene) product 1H-Indazole coupling_partner->product catalyst [RhCp*Cl₂]₂ + Additives catalyst->rhodacycle rhodacycle->product Coupling & Reductive Elimination

Caption: A generalized Rh(III)-catalyzed C-H activation pathway.

Experimental Protocols: A Practical Guide

To ensure this guide is a self-validating system, we provide detailed, step-by-step methodologies for key synthetic routes based on established literature.

Protocol 1: One-Pot Condensation-Cadogan Cyclization of 2-Nitrobenzaldehyde[6]

This procedure details a mild, one-pot synthesis of 2H-indazoles.

  • Reaction Setup: To a solution of o-nitrobenzaldehyde (1.0 mmol, 1.0 equiv) in isopropanol (5 mL) is added the desired primary amine (1.1 mmol, 1.1 equiv).

  • Imine Formation: The mixture is stirred at 80 °C for 1 hour to facilitate the condensation and formation of the o-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Tri-n-butylphosphine (1.5 mmol, 1.5 equiv) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is maintained at 80 °C and monitored by TLC or LC-MS until the starting imine is consumed (typically 2-4 hours).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to afford the desired 2H-indazole.

Protocol 2: Davis-Beirut Synthesis of a 2H-Indazole[1][3]

This protocol describes a general procedure for the synthesis of 2H-indazoles from o-nitrobenzyl amines.

  • Reaction Setup: A solution of the o-nitrobenzyl amine (1.0 mmol) is prepared in a primary alcohol (e.g., methanol or ethanol, 10 mL).

  • Base Addition: A 5% (w/v) solution of potassium hydroxide in the same alcohol (5.0 mL) is added to the reaction mixture.

  • Heating and Monitoring: The mixture is heated to 60 °C and stirred for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: The reaction is cooled to room temperature and the solvent is evaporated. The residue is partitioned between water (20 mL) and ethyl acetate (20 mL).

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel.

Protocol 3: Rh(III)-Catalyzed Synthesis of a 1H-Indazole[3]

This procedure is based on a C-H activation/annulation strategy. Note: This reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Setup: To an oven-dried Schlenk tube are added the arylimidate (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (5.0 mol %), Cu(OAc)₂ (20 mol %), and AgSbF₆ (20 mol %).

  • Inert Atmosphere: The tube is evacuated and backfilled with argon three times.

  • Reagent Addition: Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv) are added via syringe.

  • Reaction: The reaction mixture is sealed and stirred at 80 °C for 24 hours.

  • Workup and Purification: After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with dichloromethane. The filtrate is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired 1H-indazole.

Conclusion: Synthesizing Strategy with Purpose

The synthesis of indazole intermediates is not a one-size-fits-all endeavor. The optimal route is a function of the specific research or development goal.

  • For early-stage discovery chemistry , where speed, diversity, and access to novel chemical space are paramount, high-efficiency transition-metal-catalyzed C-H activation methods are often the superior choice, despite their high cost. The broad substrate scope allows for the rapid generation of diverse libraries for screening.

  • For process development and scale-up synthesis , where cost, safety, and environmental impact are primary drivers, the Davis-Beirut reaction and modern, one-pot Cadogan cyclizations present compelling advantages. Their metal-free nature and use of more economical reagents make them highly attractive for producing multi-gram or kilogram quantities of a target intermediate.

Ultimately, a thorough understanding of the cost-benefit profile of each synthetic strategy—from the price of catalysts to the atom economy of the transformation—enables the modern chemist to design and execute syntheses that are not only scientifically sound but also strategically and economically viable.

References

  • Comparative analysis of synthetic routes to functionalized indazoles. (2025). BenchChem.
  • A Comparative Guide to Indazole Synthesis: Nitrosation versus Modern Methodologies. (2025). BenchChem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024).
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Indazole. (n.d.). Organic Syntheses Procedure.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019). PMC - PubMed Central.
  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. (2022).
  • Synthesis strategies for intermediates based on the 1H-form have been extensively investigated. (2023).
  • Recent Advances in Indazole Scaffolds: A Review. (2022). PMC - PubMed Central.
  • Advances in Synthesis of Indazole Variants: A Comprehensive Review. (2024). Ingenta Connect.
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz
  • Green Chemistry Metrics, A Review. (2022). MDPI.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (2025). BenchChem.
  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2006).
  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones. (2020).
  • Cobalt(III)
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. (2019).
  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies. (2016).
  • The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. (2007). PubMed.
  • Green Chemistry: What benchmarking metrics can I use to show the green advance? (2023). YouTube.
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (2019).
  • Acid and base catalyzed Davis-Beirut reaction: Experimental and theoretical mechanistic studies. (2016).
  • Synthesis of 1H-indazoles using lemon peel powder as a natural, green and efficient catalyst. (2020).
  • Green metrics comparison for the synthesis of selected indoles. (2019).
  • MOF-H248 Catalytic Synthesis of Indazoles. (2022).
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Cadogan–Sundberg indole synthesis. (n.d.). Wikipedia.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019). MDPI.
  • Cost Analysis for a Continuously Operated Fine Chemicals Production Plant. (2015).
  • A Comparative Guide to the Synthetic Routes of Chlorin
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology.
  • Synthesis of indazoles. (2017).
  • Preparation method of indazole and application of indazole in medicine synthesis. (2017).

Sources

A Senior Application Scientist's Guide to Alternative Building Blocks for PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of alternative building blocks and synthetic strategies for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond standard protocols to explore the rationale behind selecting novel scaffolds and key intermediates, supported by comparative experimental data and detailed methodologies.

Introduction: The Rationale for PARP Inhibition and the Need for Synthetic Innovation

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to DNA repair.[1] PARP1, the most abundant member, detects single-strand DNA breaks (SSBs) and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis of poly(ADP-ribose) chains on target proteins.[2][3] This process recruits other DNA repair factors to the site of damage.

The therapeutic strategy of PARP inhibition hinges on the concept of "synthetic lethality."[4] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of toxic double-strand breaks (DSBs) during replication.[4][5] Unable to repair these DSBs through the faulty HR pathway, the cell undergoes apoptosis.[4] Beyond catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, further disrupting DNA repair and replication.[4][6]

The first generation of approved PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, validated this approach.[1][7] However, challenges such as acquired resistance, off-target effects, and the need for improved pharmacokinetic properties drive the search for next-generation inhibitors.[8] This search begins at the foundational level: the choice of chemical building blocks. This guide explores alternatives to the conventional scaffolds and synthetic intermediates, providing a comparative analysis to inform rational drug design.

The PARP1 Signaling and Inhibition Pathway

The following diagram illustrates the central role of PARP1 in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.

cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cell (e.g., BRCA-/-) + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_act PARP1 Activation & PARylation DNA_SSB->PARP1_act Damage Signal BER Base Excision Repair (BER) Machinery Recruited PARP1_act->BER Repair_norm SSB Repaired BER->Repair_norm Replication_norm Replication Fork Proceeds Repair_norm->Replication_norm DNA_SSB_2 DNA Single-Strand Break (SSB) PARP_trap PARP1 Trapped on DNA DNA_SSB_2->PARP_trap PARPi PARP Inhibitor PARPi->PARP_trap Inhibits & Traps Stalled_fork Stalled Replication Fork PARP_trap->Stalled_fork DSB Double-Strand Break (DSB) Stalled_fork->DSB Fork Collapse HR_fail Homologous Recombination Repair Fails DSB->HR_fail Apoptosis Apoptosis HR_fail->Apoptosis Synthetic Lethality

Caption: PARP1 signaling in normal vs. HR-deficient cells with a PARP inhibitor.

The Core Pharmacophore: Alternatives to the Benzamide Moiety

Most PARP inhibitors are designed as mimics of the nicotinamide portion of NAD+, binding competitively to the enzyme's catalytic domain.[4][7] The common structural features are an aromatic ring for π-π stacking with Tyr907 and a carboxamide moiety for hydrogen bonding with Gly863 and Ser904.[2][9] The phthalazinone core of Olaparib is a well-established example. However, medicinal chemists have explored numerous bioisosteric replacements to modulate potency, selectivity, and physicochemical properties.

Comparative Analysis of Core Scaffolds

Bioisosteric replacement of the primary pharmacophore can lead to significant changes in biological activity. The following table compares several alternative heterocyclic building blocks to the traditional phthalazinone nucleus, using reported IC₅₀ values against PARP-1 and cytotoxicity in relevant cell lines.

Core Scaffold NameRepresentative CompoundPARP-1 IC₅₀ (nM)Cytotoxicity IC₅₀ (µM) in HCC1937 (BRCA1 mutant)Reference
Phthalazinone Olaparib (Reference)340.45[10]
Pyridopyridazinone Compound 8a36Not Reported[10][11]
1H-Thieno[3,4-d]imidazole-4-carboxamide Compound 16l~50 (estimated from graph)0.39[2]
3-Oxo-2,3-dihydrobenzofuran-7-carboxamide Compound 8130~0.1 (in BRCA1-deficient cells)[5]

Analysis and Rationale:

  • Pyridopyridazinone: This scaffold serves as a close isostere of the phthalazinone nucleus in Olaparib. The introduction of a nitrogen atom into the aromatic ring can alter electronics and solubility. As shown with compound 8a, this modification can maintain comparable PARP-1 inhibitory potency.[10][11] The synthetic rationale is to explore new intellectual property space and fine-tune ADME properties without sacrificing core binding interactions.

  • Thieno[3,4-d]imidazole-carboxamide: This novel scaffold was designed to form a "pseudo-cycle" through an intramolecular hydrogen bond, mimicking the conformation of the bound pharmacophore.[2] Compounds like 16l demonstrated comparable enzymatic and anti-proliferative potency to Olaparib, but with potentially lower cytotoxicity in normal cells, suggesting a favorable therapeutic window.[2]

  • Benzofuran-carboxamide: This core structure represents a significant departure from the diazine-containing scaffolds. The design strategy often involves appending motifs that extend into the adenosine-binding pocket of the enzyme, potentially increasing potency and modulating selectivity between PARP isoforms.[5] Compound 81, for instance, showed potent inhibition and selective cytotoxicity in BRCA1-deficient cells.[5]

Key Intermediates: A Comparison of Synthetic Routes

The efficiency, scalability, and environmental impact of a synthetic route are largely determined by the strategy used to construct key intermediates. For phthalazinone-based inhibitors like Olaparib, the construction of the core ring system is a critical step. Here, we compare the conventional Horner-Wadsworth-Emmons (HWE) approach with a more recent, improved process utilizing a Negishi coupling reaction.

Workflow Comparison: HWE vs. Phthalhydrazide-Based Routes

The diagram below contrasts the key transformations in two distinct synthetic pathways to a crucial Olaparib intermediate.

cluster_A Route A: Horner-Wadsworth-Emmons (HWE) cluster_B Route B: Phthalhydrazide-Based Negishi Coupling A_start1 2-Formylbenzoic acid A_phosphonate Phosphonate Intermediate (e.g., CAS 763114-26-7) A_start1->A_phosphonate A_start2 Dimethylphosphite A_start2->A_phosphonate A_HWE Horner-Wadsworth-Emmons Reaction A_phosphonate->A_HWE A_aldehyde Aldehyde Fragment A_aldehyde->A_HWE A_olefin Olefin Intermediate A_HWE->A_olefin A_cyclization Hydrolysis & Phthalazinone Formation A_olefin->A_cyclization A_hydrazine Hydrazine Hydrate A_hydrazine->A_cyclization A_final Key Acid Intermediate (e.g., CAS 763113-22-0) A_cyclization->A_final B_start1 Phthalhydrazide (Low-cost byproduct) B_monochloride Monochloride Intermediate B_start1->B_monochloride B_POCl3 POCl₃ B_POCl3->B_monochloride B_negishi Negishi Coupling (Pd or Ni catalyst) B_monochloride->B_negishi B_start2 Bromide Aryl Formate B_start2->B_negishi B_coupled Coupled Product B_negishi->B_coupled B_hydrolysis Hydrolysis B_coupled->B_hydrolysis B_final Key Acid Intermediate (e.g., CAS 763113-22-0) B_hydrolysis->B_final

Caption: Comparison of two synthetic workflows for a key PARP inhibitor intermediate.

Detailed Experimental Protocols

The choice of building blocks dictates the entire synthetic workflow. Below are representative, step-by-step protocols for the synthesis of a key Olaparib intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, via the two routes discussed.

Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Olefination

This protocol is adapted from the medicinal chemistry route described in the literature. It relies on the formation of a phosphonate intermediate and subsequent olefination and cyclization steps.[12]

Objective: To synthesize 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Materials:

  • (3-Oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid dimethyl ester (Phosphonate intermediate)

  • 2-Fluoro-5-formylbenzonitrile (Aldehyde fragment)

  • Sodium hydroxide (NaOH)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Horner-Wadsworth-Emmons Reaction.

    • Dissolve the phosphonate intermediate and 2-fluoro-5-formylbenzonitrile in THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a suitable base (e.g., sodium methoxide or potassium tert-butoxide) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates completion.

    • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude olefin intermediate, 2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]-benzonitrile.[13]

  • Step 2: Hydrolysis and Phthalazinone Formation.

    • Suspend the crude olefin intermediate in a mixture of water and a co-solvent like ethanol.

    • Add an aqueous solution of sodium hydroxide (e.g., 4M NaOH).

    • Heat the mixture to reflux (approx. 90-100 °C) and monitor the hydrolysis of the nitrile to a carboxylic acid.

    • Once hydrolysis is complete, add hydrazine hydrate directly to the reaction mixture.

    • Continue to heat at reflux for 4-6 hours until the formation of the phthalazinone ring is complete.

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~2-3 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Trustworthiness Check: This route is well-established but uses hydrazine, a toxic and potentially explosive reagent, which is a significant process safety concern for large-scale manufacturing.[1][12] The HWE reaction can also produce E/Z mixtures of the olefin, which may require purification or be carried through the next step.[12]

Protocol 2: Synthesis via Phthalhydrazide and Negishi Coupling

This protocol, adapted from a newer, more scalable process, avoids the use of hydrazine by starting with the pre-formed phthalazinone core of phthalhydrazide.[12]

Objective: To synthesize 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Materials:

  • Phthalhydrazide

  • Phosphorus oxychloride (POCl₃)

  • Ethyl 2-fluoro-5-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO, initiator)

  • Zinc dust

  • Lithium chloride (LiCl)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) or Nickel catalyst

  • Dichloromethane (DCM), THF

  • Sodium hydroxide (NaOH)

Procedure:

  • Step 1: Preparation of Monochloride Intermediate.

    • In a flask equipped with a reflux condenser, add phthalhydrazide to phosphorus oxychloride.

    • Heat the mixture to reflux (approx. 110 °C) for 3-4 hours.

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • Filter the resulting precipitate, wash with water, and dry to yield 4-chlorophthalazin-1(2H)-one.

  • Step 2: Preparation of Bromide Aryl Formate.

    • Dissolve ethyl 2-fluoro-5-methylbenzoate in DCM.

    • Add NBS and a catalytic amount of BPO.

    • Heat the mixture to reflux and irradiate with a light source (e.g., a 250W lamp) to initiate radical bromination.

    • Monitor the reaction by GC or TLC. Upon completion, cool the mixture, wash with aqueous sodium thiosulfate and brine, dry, and concentrate to yield ethyl 5-(bromomethyl)-2-fluorobenzoate.

  • Step 3: Negishi Coupling Reaction.

    • Activate zinc dust in a separate flask. Add the bromide aryl formate from Step 2 and a catalytic amount of iodine in THF and heat to initiate the formation of the organozinc reagent.

    • In the main reaction flask, dissolve the monochloride intermediate from Step 1, LiCl, and the palladium catalyst in THF.

    • Slowly add the prepared organozinc reagent to the main flask and heat the mixture to reflux for 8-12 hours.

    • Cool the reaction, quench with saturated ammonium chloride solution, and extract with an organic solvent.

    • Purify the crude product by column chromatography to obtain the coupled ester intermediate.

  • Step 4: Hydrolysis.

    • Dissolve the ester intermediate from Step 3 in a mixture of THF and water.

    • Add an excess of NaOH and heat to 60-70 °C for 2-4 hours to hydrolyze the ester.

    • Cool the mixture, acidify with HCl to precipitate the product.

    • Filter, wash with water, and dry to obtain the final product.

Trustworthiness Check: This modern route is designed for scalability and safety. It utilizes a low-cost industrial byproduct (phthalhydrazide) and avoids the use of highly toxic hydrazine.[1][12] The Negishi coupling is a robust and well-understood transformation, offering good control over the key C-C bond formation.

Conclusion and Future Directions

The synthesis of PARP inhibitors is a mature but continually evolving field. While first-generation drugs have established the clinical utility of targeting the DNA damage response, the next wave of innovation will be driven by the rational design of molecules with superior properties. This requires a deep understanding of the structure-activity relationships of core scaffolds and the practical implications of different synthetic strategies.

The exploration of alternative building blocks—from novel heterocyclic cores like thieno-imidazoles to safer and more efficient intermediates like phthalhydrazide—is paramount. These alternatives offer pathways to improved selectivity (e.g., PARP-1 vs. PARP-2), enhanced PARP trapping, better ADMET profiles, and more sustainable manufacturing processes. As our understanding of PARP biology deepens, the demand for chemically diverse and synthetically accessible inhibitors will only grow, making the principles and comparisons outlined in this guide essential for the modern drug discovery professional.

References

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central. [Link][6]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC, NIH. [Link][2]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. [Link][7][14]

  • Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed. [Link][8]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI. [Link][9]

  • Inhibitors of PARP: Number crunching and structure gazing. PMC, NIH. [Link][4]

  • The Crucial Role of Intermediates in Olaparib Synthesis. Medium. [Link][15]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. [Link][11]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ResearchGate. [Link][16]

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Taylor & Francis Online. [Link][17]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC, NIH. [Link][5]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. NIH. [Link][1]

  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate. [Link][18]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. [Link][10]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link][12]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Taylor & Francis Online. [Link][3]

  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. ResearchGate. [Link]

  • The Role of Chemical Intermediates in Modern Drug Discovery: A Case Study of PARP Inhibitors. NINGBO INNO PHARMCHEM CO.,LTD. [Link][13]

Sources

A Senior Application Scientist's Guide to Indazole Synthesis: Correlating Precursor Choice with the Efficacy of Final Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Pillar of Modern Medicinal Chemistry

The indazole nucleus, a bicyclic system comprising a fused benzene and pyrazole ring, stands as a "privileged scaffold" in drug discovery.[1][2] Its structural resemblance to purine bases like adenine allows it to function as an effective ATP-competitive inhibitor, making it a cornerstone for the development of protein kinase inhibitors.[3] This is evidenced by the number of FDA-approved drugs, such as the kinase inhibitors Axitinib, Pazopanib, and Entrectinib, that feature this core structure.[4][5]

However, the therapeutic efficacy of an indazole-based compound is not merely a function of the core itself. It is critically dependent on the nature and position of substituents on the bicyclic ring. These substitution patterns are, in turn, dictated by the choice of starting materials—the indazole precursors—and the synthetic methodologies employed. The two primary tautomeric forms, 1H-indazole and 2H-indazole, offer different vectors for substitution, with the 1H-tautomer being generally more thermodynamically stable.[3][6][7]

This guide provides a comparative analysis of final compounds derived from distinct indazole precursors. We will dissect how the selection of a synthetic strategy, from classical cyclizations to modern transition-metal-catalyzed reactions, directly influences the accessible chemical space and, consequently, the biological performance of the resulting molecules. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers aiming to optimize the design and synthesis of next-generation indazole-based therapeutics.

Part 1: A Comparative Overview of Synthetic Routes and Their Precursors

The strategic selection of a synthetic route is the first critical decision in an indazole-focused drug discovery campaign. This choice determines the regioselectivity of the core formation (1H- vs. 2H-indazole), the tolerance for various functional groups, and the overall efficiency of the synthesis. We will compare three major strategies, highlighting their precursor requirements, advantages, and limitations.

Strategy 1: Transition-Metal-Catalyzed C-H Activation/Annulation

This modern approach offers a powerful and atom-economical way to construct the indazole core, often with high regioselectivity. The primary advantage lies in the ability to forge the N-N bond and cyclize in a single, elegant cascade.

  • Causality Behind the Choice: Rhodium(III) and Copper(II) co-catalyzed systems are particularly effective for synthesizing 1H-indazoles.[8] The Rh(III) catalyst facilitates the initial C-H activation of a precursor like an arylimidate, while the Cu(II) salt acts as an oxidant to promote the crucial intramolecular C-N and N-N bond formations.[1][8] This method is favored when high functional group tolerance is required and direct access to the 1H-indazole scaffold is desired.

  • Precursors: Arylimidates and nitrosobenzenes.[1][8]

  • Typical Product: Substituted 1H-indazoles.

  • Advantages: Excellent functional group tolerance, high yields, and direct formation of the more stable 1H-indazole tautomer.

  • Limitations: Requires transition metal catalysts which may need to be removed from the final product, and the synthesis of specific arylimidate precursors may be necessary.

Strategy 2: [3+2] Dipolar Cycloaddition

This strategy provides a highly efficient and regioselective route, particularly for the synthesis of 2H-indazoles, which are often kinetically favored products.[9]

  • Causality Behind the Choice: The reaction between a sydnone (a mesoionic heterocyclic aromatic compound) and an aryne precursor proceeds via a [3+2] cycloaddition. This pathway is exceptionally high-yielding and operates under mild conditions.[1] It is the method of choice when the 2H-indazole isomer is the desired target or when the synthesis of the requisite sydnone precursor is straightforward.

  • Precursors: Sydnones and arynes.[1][10]

  • Typical Product: Substituted 2H-indazoles.

  • Advantages: Excellent yields (often >80%), high regioselectivity for 2H-indazoles, and mild reaction conditions.[1]

  • Limitations: Requires the multi-step synthesis of sydnone precursors, and some electron-deficient sydnones may show low reactivity.[1]

Strategy 3: The Davis-Beirut Reaction (Metal-Free)

For research programs prioritizing cost-effectiveness and avoiding transition metals, the Davis-Beirut reaction offers a compelling alternative.

  • Causality Behind the Choice: This reaction leverages inexpensive and readily available starting materials. It is a robust method for generating various 2H-indazoles and indazolones without the need for metal catalysts.[1] The choice of this route is often driven by a desire for operational simplicity and the avoidance of potential metal contamination in the final compounds.

  • Precursors: 2-nitrosobenzaldehydes (generated in situ) and primary amines.

  • Typical Product: Substituted 2H-indazoles.

  • Advantages: Metal-free, uses inexpensive starting materials, versatile for synthesizing a range of 2H-indazoles.[1]

  • Limitations: Can be lower-yielding with certain substrates and may require careful optimization of reaction conditions, such as solvent and water content.[1]

G cluster_0 Synthetic Strategies for Indazole Core prec1 Precursors: Arylimidates Nitrosobenzenes strat1 Strategy 1: Rh(III)/Cu(II) Catalyzed C-H Activation/Annulation prec1->strat1 prod1 Product: 1H-Indazoles strat1->prod1 adv1 Advantages: High Yield, High Tolerance, Direct 1H-Isomer strat1->adv1 prec2 Precursors: Sydnones Arynes strat2 Strategy 2: [3+2] Dipolar Cycloaddition prec2->strat2 prod2 Product: 2H-Indazoles strat2->prod2 adv2 Advantages: Excellent Yield (>80%), High Regioselectivity for 2H strat2->adv2 prec3 Precursors: 2-Nitrosobenzaldehydes Primary Amines strat3 Strategy 3: Davis-Beirut Reaction prec3->strat3 prod3 Product: 2H-Indazoles strat3->prod3 adv3 Advantages: Metal-Free, Inexpensive Materials strat3->adv3

Caption: Comparative workflow of major indazole synthetic routes.

Part 2: Correlating Synthesis to Efficacy - A Kinase Inhibitor Case Study

The true measure of a synthetic strategy lies in the biological efficacy of the compounds it produces. Kinase inhibitors represent a domain where indazoles have shown profound success.[4][11] The specific substitution patterns enabled by different precursors directly impact binding affinity, selectivity, and ultimately, cellular potency.

Structure-Activity Relationship (SAR) Insights

The biological activity of indazole derivatives is highly sensitive to the placement of substituents. SAR studies have revealed several key principles:

  • The N-1 vs. N-2 Position: The position of the substituent on the pyrazole ring is critical. For instance, N-1 substitution with meta-substituted benzyl groups possessing an α-amino acyl moiety was found to be crucial for potent CCR4 antagonism.[12] In contrast, many potent kinase inhibitors are derived from the 1H-indazole tautomer, where the N-H can act as a hydrogen bond donor, mimicking the adenine of ATP.[6]

  • The C-3 Position: This position is frequently modified to interact with the solvent-front region of the kinase ATP pocket. For example, introducing a carbohydrazide moiety at the C-3 position of the 1H-indazole ring was critical for potent IDO1 enzyme inhibition.[6] Similarly, the specific regiochemistry of a 3-carboxamide linker was found to be essential for blocking calcium-release activated calcium (CRAC) channels, with the reverse amide isomer being completely inactive.[13]

  • The Benzene Ring (C-4 to C-7): Substituents on the benzene portion of the scaffold are crucial for achieving selectivity and potency. For instance, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group was identified as a key feature for potent FGFR1 inhibitory activity.[6]

G cluster_0 Kinase Inhibition by Indazole Derivative cluster_1 Indazole Indazole-Based Inhibitor Kinase Kinase ATP Binding Pocket Indazole->Kinase Competitively Binds Block BLOCKED Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds Downstream Downstream Signaling (Cell Proliferation) Phosphorylation->Downstream

Caption: Indazole inhibitors act by competing with ATP for the kinase binding pocket.

Comparative Efficacy Data

The following table summarizes the efficacy of several potent indazole-based kinase inhibitors, highlighting the key substitutions that drive their activity. This data illustrates how synthetic accessibility to specific substitution patterns translates directly into nanomolar potency.

Compound IDTarget Kinase(s)Key SubstitutionsIC₅₀ (nM)Reference
Pazopanib VEGFR, PDGFR, c-KitN-1 methyl, C-3 amine linker to pyrimidine30 (VEGFR-2)[4]
Compound 109 EGFR (T790M)1H-indazole with specific side chains5.3[6]
Compound 102 FGFR1C-4 carboxamide, C-6 dichlorodimethoxyphenyl30.2[6]
Compound 82a pan-Pim Kinase1H-indazole, C-3 pyrazinyl, C-5 difluorophenyl0.4 (Pim-1)[6]
Compound 129 PDK11H-indazole linked to benzo[d]imidazol-2-yl80[6]
CFI-400945 PLK41H-indazole C-6 linked to spiro-indolinonesingle-digit nM[6]

This data underscores a critical point: achieving single-digit nanomolar potency, as seen with compounds 109 and 82a , is not accidental. It is the result of synthetic strategies that allow for the precise placement of complex moieties (e.g., at the C-4, C-5, and C-6 positions) that are often inaccessible through classical synthetic routes. Modern C-H functionalization and cross-coupling reactions are indispensable for building this level of molecular complexity.[14]

Part 3: Validated Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, we provide detailed, step-by-step protocols for a key synthetic method and a standard biological assay.

Protocol 1: Synthesis of a 1H-Indazole via Rh(III)/Cu(II)-Catalyzed C-H Activation

This protocol is adapted from a general procedure for the synthesis of 1H-indazoles from arylimidates and nitrosobenzenes.[1]

Materials:

  • Arylimidate (1.0 equiv, 0.20 mmol)

  • Nitrosobenzene (1.2 equiv, 0.24 mmol)

  • [Cp*RhCl₂]₂ (5.0 mol %)

  • Copper(II) acetate (Cu(OAc)₂, 20 mol %)

  • Silver hexafluoroantimonate (AgSbF₆, 20 mol %)

  • Anhydrous 1,2-dichloroethane (DCE) (1.0 mL)

  • Argon gas supply

  • Oven-dried Schlenk tube

Procedure:

  • To the oven-dried Schlenk tube, add the arylimidate, [Cp*RhCl₂]₂, Cu(OAc)₂, and AgSbF₆.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DCE (1.0 mL) via syringe.

  • Add the nitrosobenzene to the reaction mixture.

  • Place the sealed Schlenk tube in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 24 hours. Monitor reaction progress by TLC or LC-MS if desired.

  • After 24 hours, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing the pad with a small amount of dichloromethane.

  • Concentrate the filtrate in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 1H-indazole product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general method for determining the IC₅₀ value of a compound against a target kinase using a luminescence-based assay.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide

  • ATP solution

  • Test compound (dissolved in DMSO, serially diluted)

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well microplates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • In the 384-well plate, add the kinase enzyme, substrate peptide, and assay buffer to each well.

  • Add the serially diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubate the plate at room temperature for the recommended time (typically 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

The indazole scaffold will undoubtedly continue to be a highly productive core in medicinal chemistry. This guide demonstrates that the efficacy of final indazole compounds is inextricably linked to the synthetic strategies used to create them. While classical methods remain useful, modern synthetic techniques, particularly transition-metal-catalyzed C-H functionalization, have opened the door to unprecedented molecular complexity and have enabled the precise decoration of the indazole core required to achieve high-potency, selective therapeutics.[14][15] The choice of precursor is not merely a logistical consideration but a fundamental strategic decision that defines the accessible chemical space and, ultimately, the therapeutic potential of the resulting drug candidates. A deep understanding of the interplay between synthetic route, substitution pattern, and biological activity is therefore essential for any researcher working in this competitive and rewarding field.

References

  • BenchChem. (n.d.). Comparative analysis of synthetic routes to functionalized indazoles. BenchChem.
  • Zhang, Z., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubMed. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Singh, R. P., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry.
  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Retrieved from [Link]

  • Bhat, U. V., et al. (2025). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. ResearchGate. Retrieved from [Link]

  • Ansari, M. A., & Saquib, M. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Catalysts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in C–H functionalization of 2H-indazoles.
  • Semantic Scholar. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubMed. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Retrieved from [Link]

  • PubMed. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • RSC Publishing. (n.d.). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • PubMed. (2024). A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy. Retrieved from [Link]

  • NIH. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]

  • NIH. (2008). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of bioactive indazole compounds and drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. This document is structured to provide not just protocols, but the scientific rationale behind the choice of methods and validation parameters, ensuring a robust and reliable analytical framework. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

The Critical Role of Method Validation

This compound is a heterocyclic compound whose purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The validation of analytical procedures is a formal process that demonstrates a method is suitable for its intended purpose.[3] It is not merely a checklist of experiments, but a scientific investigation into the performance of the analytical method.

The choice of analytical technique is driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification of the main component, detection of impurities). For this compound, the primary candidates for analytical methodology are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is a critical first step. Below is a comparative summary of the most viable options for the analysis of this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Chromatographic separation based on polarity, with detection by UV absorbance.Separation of volatile compounds in the gas phase, followed by mass analysis.Chromatographic separation coupled with highly selective and sensitive mass analysis of the analyte and its fragments.
Selectivity Moderate to HighHighVery High
Sensitivity ModerateHighVery High (sub-ng/mL levels)
Analyte Volatility Not requiredRequired (may necessitate derivatization)Not required
Matrix Effects Low to moderateLowCan be significant (ion suppression/enhancement) but can be mitigated.
Instrumentation Cost ModerateModerate to HighHigh
Typical Application Assay of the main component, purity determination for known impurities with chromophores.Analysis of volatile impurities, residual solvents.Trace-level impurity analysis, quantitation in complex matrices (e.g., biological fluids).

The Validation Workflow: A Systematic Approach

A robust validation protocol is systematic and predefined. The following diagram illustrates the typical workflow for validating an analytical method in a pharmaceutical setting, in accordance with ICH Q2(R2) guidelines.[1][4]

Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Method Development Method Development Optimization Optimization Method Development->Optimization System Suitability System Suitability Optimization->System Suitability Define ATP Define Analytical Target Profile (ATP) System Suitability->Define ATP Define Parameters Define Validation Parameters & Acceptance Criteria Define ATP->Define Parameters Specificity Specificity Define Parameters->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation Report Validation Report Robustness->Validation Report SOP Standard Operating Procedure Validation Report->SOP

Caption: A typical workflow for analytical method validation.

Experimental Protocols and Rationale

The following sections detail the experimental protocols for validating different analytical methods for this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.

HPLC-UV Method for Assay and Purity

Rationale: HPLC-UV is a workhorse in pharmaceutical analysis due to its robustness and cost-effectiveness. It is well-suited for quantifying the main component and known impurities that possess a UV chromophore, which the indazole ring in the target molecule provides.

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides good retention for moderately polar compounds like our target analyte.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point. Formic acid helps to protonate the analyte and improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: Determined by running a UV scan of the analyte. The wavelength of maximum absorbance (λmax) should be chosen for optimal sensitivity.

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), the analyte, and a mixture of the analyte with known impurities. The analyte peak should be well-resolved from any other peaks.

    • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 50-150% of the expected sample concentration).[5] Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.

    • Accuracy: Analyze samples with a known concentration of the analyte (spiked samples) at three levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate.[2] The recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.[6]

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD should remain within acceptable limits.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. The method should remain unaffected by small variations.[5]

GC-MS Method for Volatile Impurities

Rationale: GC-MS is ideal for the analysis of volatile or semi-volatile impurities that may be present from the synthesis process. The mass spectrometer provides high specificity and allows for the identification of unknown impurities.

Experimental Protocol:

  • Chromatographic and MS Conditions:

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

    • Injector Temperature: 250 °C.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-500.

    • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.

  • Validation Parameters:

    • The validation parameters are similar to HPLC, with a focus on specificity (mass spectral identification), linearity, accuracy, precision, LOD, and LOQ for any identified impurities.

LC-MS/MS Method for Trace-Level Impurities

Rationale: LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for detecting and quantifying genotoxic or other trace-level impurities that may not be detectable by HPLC-UV.

Experimental Protocol:

  • Chromatographic and MS/MS Conditions:

    • LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.

    • Column: A sub-2 µm particle size C18 column.

    • Mobile Phase: Similar to the HPLC-UV method, but using high-purity solvents and additives (e.g., LC-MS grade formic acid).

    • MS/MS System: A triple quadrupole mass spectrometer is typically used.

    • Ionization Source: Electrospray ionization (ESI) in positive mode is likely to be effective for this molecule.

    • MRM Transitions: For each analyte and impurity, precursor-to-product ion transitions are optimized to ensure maximum sensitivity and specificity.

  • Validation Parameters:

    • In addition to the standard validation parameters, special attention should be paid to matrix effects . This is assessed by comparing the response of the analyte in a standard solution to the response of the analyte spiked into a blank sample matrix.

Comparative Performance Data (Illustrative)

The following table presents illustrative performance data for the three analytical methods, based on typical results for compounds of similar structure and properties.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (RSD) ≤ 2.0%≤ 5.0%≤ 3.0%
LOQ ~0.05%~10 ppm~1 ppm
Robustness HighModerateHigh

Logical Relationships Between Analytical Techniques

The choice of analytical technique is not always mutually exclusive. Often, a combination of methods is used to build a comprehensive analytical control strategy.

Analytical Strategy Analyte tert-Butyl 4-(1H-indazol-3-yl) piperidine-1-carboxylate HPLC_UV HPLC-UV Analyte->HPLC_UV GC_MS GC-MS Analyte->GC_MS LC_MSMS LC-MS/MS Analyte->LC_MSMS Assay Assay & Purity (Main Component) HPLC_UV->Assay Primary Method Trace_Impurities Trace & Genotoxic Impurities HPLC_UV->Trace_Impurities Supportive (if chromophore present) Volatile_Impurities Volatile Impurities & Residual Solvents GC_MS->Volatile_Impurities Primary Method LC_MSMS->Trace_Impurities Primary Method

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate (CAS No. 885271-39-8). As a key intermediate in pharmaceutical research and development, understanding its properties and associated handling requirements is paramount for ensuring laboratory safety and environmental compliance.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and chemical waste management principles.

Hazard Identification and Risk Assessment

Based on data from analogous structures, such as other N-Boc protected piperidines and heterocyclic compounds, the primary hazards are anticipated to be:

Hazard ClassificationDescriptionRationale and Recommended Precautions
Acute Oral Toxicity May be harmful if swallowed.Avoid ingestion. Do not eat, drink, or smoke when using this product.[6] In case of ingestion, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[7]
Skin Corrosion/Irritation May cause skin irritation.Avoid contact with skin. Wear appropriate protective gloves and clothing.[8][9] If skin contact occurs, wash off immediately with plenty of soap and water.[7][10]
Serious Eye Damage/Irritation May cause serious eye irritation.Wear chemical safety goggles or a face shield.[8] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[7][10]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[6][7][8]

The causality behind these precautions is rooted in the compound's chemical structure: a heterocyclic amine derivative. Such compounds can interact with biological systems, and the Boc-protecting group does not render the molecule inert. Therefore, treating the compound with a high degree of caution is a scientifically sound and trustworthy approach.

Personal Protective Equipment (PPE) Protocol

A self-validating system of protection involves a multi-layered approach to PPE. The following must be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory. A face shield should be used if there is a risk of splashing.[8]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[9]

  • Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or full-body suit should be worn.[9]

  • Respiratory Protection: All handling of the solid compound should occur in a chemical fume hood.[8] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.[8]

Spill Management and Emergency Procedures

Immediate and correct response to a spill is critical. The following protocol should be followed:

  • Evacuate and Ventilate: Ensure the spill area is evacuated of all non-essential personnel. Maximize ventilation by ensuring the chemical fume hood is operational.

  • Control Ignition Sources: Remove all sources of ignition from the area.[7]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel to cover the spill.[6][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Package: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste. Use spark-proof tools if a flammable solvent was involved in the spill.[7]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Seek Medical Attention: If exposure occurs, follow the first-aid measures outlined in the table above and seek immediate medical advice.

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must be conducted in compliance with local, state, and federal regulations. Discharging this chemical into sewers or the environment is strictly prohibited.[7][11]

Disposal of Unused or Waste Compound (Solid)
  • Containerization: Collect the solid waste in a clearly labeled, sealable, and chemically compatible container. The container must be in good condition.[12]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12] Do not use abbreviations or chemical formulas.[12]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] The SAA should be away from incompatible materials, such as strong acids and oxidizing agents.[8][13]

  • Arrangement for Disposal: Contact your institution's Environmental Health & Safety (EH&S) office to arrange for pickup and disposal.[12] The material will likely be sent to a licensed chemical destruction plant for high-temperature incineration with flue gas scrubbing.[7]

Disposal of Contaminated Labware and PPE
  • Segregation: Collect all contaminated items, such as gloves, absorbent pads, and disposable labware, in a separate, clearly labeled hazardous waste container.

  • Labeling: Label the container "Hazardous Waste - Solid Debris contaminated with this compound".

  • Disposal: Arrange for disposal through your institution's EH&S office.

Decontamination and Disposal of "Empty" Containers

An "empty" container that held this compound is not considered regular trash until properly decontaminated.

  • Triple Rinsing: The container must be triple rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[11][14]

  • Rinsate Collection: Crucially, all rinsate must be collected and disposed of as liquid hazardous waste. [11] Collect the rinsate in a labeled, compatible waste container (e.g., a container for non-halogenated solvent waste).

  • Container Disposal: Once triple-rinsed, the original label on the container should be fully defaced or removed.[11] The cap should be removed, and the container can then be disposed of in the regular laboratory glassware or plastic waste stream, as appropriate.[11][14]

Waste Segregation and Disposal Workflow

The following diagram outlines the logical workflow for managing waste generated from procedures involving this compound. This ensures that waste streams are not mixed inappropriately, which is a cornerstone of laboratory safety.

Caption: Logical workflow for the segregation and disposal of waste.

References

  • Chemical Waste Disposal Guidelines. Emory University. Outlines general procedures for chemical waste segregation, container management, and labeling. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Provides EPA-compliant guidelines for managing hazardous waste in a laboratory setting, including satellite accumulation areas. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Details procedures for hazardous waste collection, container rinsing, and disposal prohibitions. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Describes general principles for handling and disposing of hazardous waste, including container filling limits and deactivation of reactive substances. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Explains requirements for Satellite Accumulation Areas (SAA) and the segregation of incompatible chemical wastes. [Link]

  • tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | C17H23N3O2. PubChem. Provides chemical identifiers and synonyms for a similar benzimidazole derivative. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. Discusses the wide range of biological activities of indazole derivatives. [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Highlights the pharmacological significance of the indazole scaffold. [Link]

  • Indazole – Knowledge and References. Taylor & Francis. Provides an overview of the biological and pharmaceutical applications of indazole compounds. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2017). Organic & Biomolecular Chemistry. Describes indazole derivatives as important intermediates in medicinal chemistry. [Link]

Sources

A Researcher's Guide to the Safe Handling of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For research and development purposes only. Not for medicinal, household, or other use.

This guide provides essential safety and handling information for tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate, a heterocyclic compound commonly used in pharmaceutical research and drug development. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Disclaimer: This guide is based on best practices for handling structurally similar compounds. The specific Safety Data Sheet (SDS) for this compound must be obtained from your supplier and consulted before any handling, storage, or disposal of this chemical.

Hazard Identification and Risk Assessment: What You Need to Know Before You Start

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][4]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[1][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][4]

Therefore, a thorough risk assessment is mandatory before any new experimental protocol involving this compound is initiated. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[5][6]Protects against accidental splashes of the compound in solution or contact with the solid powder, which could cause serious eye irritation.
Skin and Body Protection A flame-resistant lab coat, fully buttoned. Disposable coveralls may be used for large quantities or when extensive contamination is possible.Provides a barrier against skin contact with the chemical.
Closed-toe shoes.Protects feet from spills.
Hand Protection Disposable nitrile gloves.[5] Gloves must be inspected before use and changed immediately if contaminated.Nitrile gloves offer broad, short-term protection against a range of chemicals. For prolonged or immersive contact, consult the glove manufacturer's resistance guide.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[7] If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[5][8]Minimizes the risk of inhaling the fine powder, which can cause respiratory tract irritation.

Step-by-Step Handling Protocols: From Receipt to Experiment

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number (if available), and any hazard pictograms.

  • Store: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][9] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[7]

This workflow is designed to minimize the generation of airborne dust and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE Prepare Fume Hood 2. Prepare Chemical Fume Hood Don PPE->Prepare Fume Hood Weigh Compound 3. Weigh Compound in Hood Prepare Fume Hood->Weigh Compound Prepare Solvent 4. Prepare Solvent Weigh Compound->Prepare Solvent Dissolve Compound 5. Add Solvent and Dissolve Prepare Solvent->Dissolve Compound Clean Area 6. Clean Work Area Dissolve Compound->Clean Area Dispose Waste 7. Dispose of Waste Clean Area->Dispose Waste Doff PPE 8. Doff PPE Correctly Dispose Waste->Doff PPE

Safe Handling Workflow

  • Don Appropriate PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.

  • Prepare Chemical Fume Hood: Ensure the fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Weigh Compound: Use an analytical balance inside the fume hood to weigh the desired amount of the solid compound. Handle the solid with care to avoid generating dust.

  • Prepare Solvent: Have your chosen solvent ready in a suitable container.

  • Add Solvent and Dissolve: Slowly add the solvent to the solid to minimize splashing. Ensure the compound is fully dissolved before removing it from the fume hood for your experiment.

Spill Management and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][10]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Small Spill For a small spill of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.
Large Spill Evacuate the area. Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[10] Contact your institution's environmental health and safety department.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical aspect of the chemical lifecycle. All waste generated from handling this compound must be treated as hazardous waste.

Waste Stream Disposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed container. Dispose of through a licensed chemical destruction facility.[10]
Contaminated Labware (e.g., pipette tips, vials) Place in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, disposable coats) Place in a designated, sealed hazardous waste container.
Solutions of the Compound Collect in a labeled, sealed waste container. Do not discharge to sewer systems.[10]

Always follow your institution's and local regulations for hazardous waste disposal.

References

  • Lead Sciences. tert-Butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate. [Link]

  • Pharmaffiliates. Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]

  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.